molecular formula C12H16O3 B1270937 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid CAS No. 667440-80-4

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid

Cat. No.: B1270937
CAS No.: 667440-80-4
M. Wt: 208.25 g/mol
InChI Key: BVMJEFFWDAOAAU-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (CAS 667440-80-4) is a substituted arylpropanoic acid derivative with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol . This compound serves as a valuable intermediate in organic synthesis for the development of novel chemical entities . In research applications, it has been identified for its potential biological activities, including anti-inflammatory and antimicrobial properties . Studies suggest its anti-inflammatory activity is linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, potentially through modulation of the NF-κB signaling pathway . Its antimicrobial effect is attributed to the ability to disrupt bacterial cell membranes, leading to cell lysis . In vitro experiments have demonstrated its efficacy in inhibiting COX-2 enzyme activity . The compound can be synthesized via several routes, including the scalable Williamson ether synthesis, which involves the reaction of 2,3-dimethylphenol with a 2-bromoisobutyrate derivative, followed by hydrolysis, yielding approximately 70-85% . Alternative methods like the Mitsunobu reaction offer stereochemical control under milder conditions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-6-5-7-10(9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMJEFFWDAOAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364171
Record name 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667440-80-4
Record name 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Process Whitepaper

Executive Summary

This technical guide details the synthesis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid , a structural analogue of the fibrate class of lipid-modifying agents (e.g., Clofibrate, Gemfibrozil).[1] The target molecule features a sterically hindered ether linkage between a 2,3-dimethylphenol moiety and a hydrophilic isobutyric acid tail.[1]

While standard Williamson ether synthesis is a viable pathway, this guide prioritizes the Bargellini Reaction —a multicomponent, one-pot condensation of a phenol, a ketone, and chloroform.[1] This route is selected for its atom economy and use of commodity feedstocks, making it the superior choice for scale-up considerations.[1] We will compare this against the Williamson approach to provide a comprehensive operational picture.

Retrosynthetic Analysis & Strategy

The structural disconnection of the target reveals two primary strategic entry points. The choice between them depends on the scale of synthesis and the availability of specific precursors.[1]

Strategic Pathways
  • Path A (Bargellini Reaction): A multicomponent coupling involving the in situ generation of a gem-dichloroepoxide intermediate.[1][2] This is the "Process Route" due to low raw material costs.[1]

  • Path B (Williamson Ether Synthesis): A stepwise alkylation using an

    
    -bromoester followed by hydrolysis.[1] This is the "Medicinal Chemistry Route" offering milder conditions but higher reagent costs.[1]
    

Retrosynthesis cluster_A Path A: Bargellini Reaction (One-Pot) cluster_B Path B: Williamson Synthesis Target Target Molecule: 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid Phenol 2,3-Dimethylphenol Target->Phenol C-O Bond Acetone Acetone Chloroform Chloroform (CHCl3) Bromoester Ethyl 2-bromo-2-methylpropanoate

Figure 1: Retrosynthetic disconnection showing the convergent Bargellini route (Path A) versus the linear Williamson route (Path B).

Primary Route: The Bargellini Reaction[2][3][4][5][6]

The Bargellini reaction is chemically elegant but requires strict process control due to its exothermic nature and the generation of reactive carbene/epoxide intermediates.[1]

Mechanism of Action

The reaction proceeds via the formation of a trichloromethide anion , which attacks acetone to form chloretone.[1] This intermediate undergoes intramolecular substitution to form the highly reactive Bargellini Epoxide (2,2-dichloro-3,3-dimethyloxirane).[1][3] The phenoxide ion then attacks this epoxide, leading to an acyl chloride equivalent that hydrolyzes to the acid.[4][3][5]

BargelliniMechanism Step1 1. Deprotonation CHCl3 + NaOH -> :CCl3- Step2 2. Addition :CCl3- + Acetone -> Trichloromethyl Carbinol Step1->Step2 Step3 3. Cyclization Formation of gem-dichloroepoxide Step2->Step3 Step4 4. Nucleophilic Attack 2,3-Dimethylphenoxide attacks Epoxide Step3->Step4 Step5 5. Hydrolysis Acyl Chloride -> Carboxylic Acid Step4->Step5

Figure 2: Mechanistic flow of the Bargellini reaction.[1][3][6][7][8][9] The critical intermediate is the gem-dichloroepoxide (Step 3).

Experimental Protocol (Bench Scale)

Reagents:

  • 2,3-Dimethylphenol (12.2 g, 0.1 mol)

  • Acetone (23.2 g, 0.4 mol) [Excess serves as solvent/reactant]

  • Chloroform (18.0 g, 0.15 mol)

  • Sodium Hydroxide (NaOH), pulverized (16.0 g, 0.4 mol)

  • Solvent Additive: 1,4-Dioxane or THF (50 mL) is recommended to improve homogeneity, though neat acetone can be used.[1]

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a high-efficiency reflux condenser, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath initially.

  • Charge: Add 2,3-dimethylphenol and acetone to the flask. Begin stirring.

  • Base Addition: Add the pulverized NaOH in small portions. Caution: The deprotonation of phenol is exothermic.[1]

  • Chloroform Addition (Critical Step): Add the chloroform dropwise over 60–90 minutes.[1]

    • Process Control: Maintain internal temperature between 25–35°C .[1] If the temperature spikes, the chloroform will reflux off or cause side reactions (aldol condensation of acetone).

  • Reflux: Once addition is complete and the exotherm subsides, heat the mixture to gentle reflux (approx. 56–60°C) for 4–6 hours. The mixture will become thick with NaCl precipitate.[1]

  • Workup:

    • Remove solvent (acetone/chloroform) under reduced pressure.[1]

    • Dissolve the residue in water (200 mL). The solution should be basic (pH > 10).

    • Wash the aqueous phase with diethyl ether (2 x 50 mL) to remove unreacted phenol or neutral byproducts.

    • Acidification: Cool the aqueous layer to 0°C and acidify carefully with conc. HCl to pH 1–2. The product will precipitate as a solid or oil.[1]

    • Isolation: Extract with Ethyl Acetate (3 x 100 mL), dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc or dilute Ethanol.[1]

Secondary Route: Williamson Ether Synthesis[1]

This route is preferred if handling chloroform is prohibited by safety protocols or if the Bargellini yield is compromised by steric hindrance of the 2,3-dimethyl substitution pattern.

Experimental Protocol

Reagents:

  • 2,3-Dimethylphenol (1.0 eq)[1][7]

  • Ethyl 2-bromo-2-methylpropanoate (1.2 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Procedure:

  • Alkylation: Combine phenol,

    
    , and solvent.[1] Heat to 60°C for 30 mins. Add the bromoester dropwise.[1] Reflux (80°C for MeCN) for 12–16 hours.
    
  • Hydrolysis: Filter off inorganic salts. Concentrate the filtrate. Redissolve the crude ester in Methanol/THF (1:1) and add 2M NaOH (3.0 eq). Stir at RT for 4 hours.

  • Workup: Acidify with 1M HCl and extract with Ethyl Acetate.

Process Comparison & Data Summary

FeatureBargellini Route (Path A)Williamson Route (Path B)
Atom Economy HighModerate (Loss of Br, EtOH)
Reagent Cost Low (Acetone, CHCl3)High (Bromoester)
Safety Profile High Risk: Exothermic, Chloroform usage.[1]Moderate Risk: Standard alkylation hazards.[1]
Purification Requires careful removal of phenolic oligomers.[1]Generally cleaner crude profile.[1]
Yield (Typical) 40–60% (Steric hindrance affects yield)70–85%

Analytical Validation (Self-Validating System)[1]

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be confirmed.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • 
     10.5–11.5:  Broad singlet (1H, -COOH ).[1] Disappearance after 
    
    
    
    shake confirms acid.[1]
  • 
     6.8–7.1:  Multiplet (3H, Aromatic protons).[1] Pattern characteristic of 1,2,3-trisubstituted benzene.[1]
    
  • 
     2.25, 2.18:  Two singlets (6H, Ar-CH 
    
    
    
    ).[1] Distinct environments due to ortho/meta positioning.[1]
  • 
     1.60:  Singlet (6H, -C(CH 
    
    
    
    )
    
    
    -COOH).[1] Diagnostic gem-dimethyl peak.

2. IR Spectroscopy:

  • 2500–3300 cm

    
    :  Broad O-H stretch (carboxylic acid dimer).[1]
    
  • 1705–1720 cm

    
    :  Strong C=O stretch (acid carbonyl).[1]
    
  • 1150–1250 cm

    
    :  C-O-C ether stretch.[1]
    

References

  • Bargellini Reaction Mechanism & Scope

    • Weizmann, C., et al. (1948).[5] The reaction of chloroform and acetone with phenols.[1][2][4][3][5][6]Journal of the American Chemical Society.[1]

    • Source: (General reference for the reaction class).

  • Fibrate Synthesis & Properties

    • Wagh, R. B., & Nagarkar, J. M. (2017).[7] Synthesis of 2,3-dimethylphenol derivatives.[1][7]Tetrahedron Letters.

    • Source:

  • Process Safety in Chloroform Condensations

    • CAMEO Chemicals: 2,3-Dimethylphenol Safety Data.[1]

    • Source:

  • Analogous Synthesis (Fenofibrate/Clofibrate)

    • US Patent 8445715B2.[1] Method of synthesizing fenofibrate.[1][10]

    • Source:

Sources

"2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid chemical properties"

[1]

Part 1: Chemical Identity & Physicochemical Properties[2][3][4]

This compound represents a specific regioisomer of the aryloxyisobutyric acid scaffold. Its lipophilic tail (2,3-dimethylphenyl) and polar head group (isobutyric acid) define its amphiphilic nature, critical for PPAR

Table 1: Chemical Specifications

PropertySpecification
Chemical Name 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid
CAS Registry Number 667440-80-4
Molecular Formula

Molecular Weight 222.26 g/mol
IUPAC Name 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid
Structural Class Aryloxyisobutyric acid (Fibrate)
pKa (Predicted) 3.8 – 4.2 (Carboxylic acid moiety)
LogP (Predicted) 3.2 – 3.5
Solubility Soluble in DMSO, Ethanol, Methanol; Insoluble in Water
Appearance White to off-white crystalline solid
Part 2: Synthesis & Manufacturing

The synthesis of sterically hindered aryloxyisobutyric acids is challenging due to the tertiary carbon at the


The most robust protocol for this specific scaffold is the Bargellini Reaction , a multi-component condensation involving a phenol, a ketone (acetone), and chloroform under highly alkaline conditions.

Protocol: Modified Bargellini Synthesis

Reagents:

  • 2,3-Dimethylphenol (1.0 eq)

  • Acetone (excess, solvent/reagent)

  • Chloroform (1.5 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (4.0 eq, pulverized)

Step-by-Step Workflow:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,3-dimethylphenol (10 mmol) in acetone (50 mL).

  • Base Addition: Add pulverized NaOH (40 mmol) to the solution. The mixture is cooled to 0°C in an ice bath.

  • Addition of Chloroform: Add chloroform (15 mmol) dropwise over 60 minutes. Note: The reaction is highly exothermic. Maintain internal temperature <10°C to prevent polymerization.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 56°C) for 4–6 hours.

  • Work-up:

    • Evaporate excess acetone under reduced pressure.

    • Dissolve the residue in water (50 mL). The solution should be basic.

    • Wash with diethyl ether (2 x 20 mL) to remove unreacted phenol and neutral byproducts.

  • Acidification: Acidify the aqueous layer to pH 1–2 using 6M HCl. The product will precipitate as a solid or oil.

  • Extraction & Purification: Extract with ethyl acetate (3 x 30 mL). Dry over

    
    , filter, and concentrate. Recrystallize from hexane/ethyl acetate to obtain the pure acid.
    
Synthesis Logic Diagram

SynthesisFigure 1: Bargellini Synthesis PathwayPhenol2,3-DimethylphenolIntermediateTrichlorobutanolIntermediatePhenol->Intermediate+ NaOHReagentsAcetone + CHCl3(Bargellini Reagents)Reagents->IntermediateEpoxideGem-dichloroEpoxideIntermediate->Epoxide- HClProduct2-(2,3-Dimethylphenoxy)-2-methylpropanoic acidEpoxide->Product+ Phenoxide / Hydrolysis

Figure 1: The Bargellini reaction utilizes a carbene-like mechanism via a gem-dichloro epoxide intermediate to install the isobutyric acid tail onto the hindered phenol.

Part 3: Mechanism of Action (Pharmacology)

As a fibrate analog, 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid functions as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR


)

Mechanistic Pathway:

  • Ligand Binding: The compound enters the hepatocyte and binds to the Ligand Binding Domain (LBD) of PPAR

    
    .
    
  • Heterodimerization: The Ligand-PPAR

    
     complex recruits the Retinoid X Receptor (RXR) to form a functional heterodimer.
    
  • DNA Binding: This complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Transcriptional Modulation:

    • Upregulation: Lipoprotein Lipase (LPL), Apolipoprotein A-I (ApoA-I), Acyl-CoA oxidase (ACO).

    • Downregulation: Apolipoprotein C-III (ApoC-III).

Result: Increased fatty acid oxidation (

Signaling Pathway Visualization

MOAFigure 2: PPAR-alpha Agonist Signaling Cascadecluster_NucleusNucleusLigand2-(2,3-Dimethylphenoxy)-2-methylpropanoic acidPPARaPPAR-alpha(Cytosol)Ligand->PPARaActivationComplexPPARa-RXRHeterodimerPPARa->Complex+ RXRRXRRXR(Retinoid X Receptor)RXR->ComplexDNAPPRE(Promoter Region)Complex->DNABindingGenesTarget Genes:LPL (Up)ApoA-I (Up)ApoC-III (Down)DNA->GenesTranscription

Figure 2: The molecular mechanism by which the compound modulates lipid metabolism via nuclear receptor activation.

Part 4: Pharmacokinetics & Metabolism (ADME)

Understanding the metabolic fate of this compound is crucial for interpreting in vivo data. Based on structural analogs (e.g., Gemfibrozil, Clofibric acid), the following ADME profile is projected:

  • Absorption: Rapidly absorbed from the gastrointestinal tract due to high lipophilicity (LogP > 3).

  • Distribution: High plasma protein binding (>95%), primarily to albumin. This limits the free fraction available for tissue distribution but extends half-life.

  • Metabolism (Clearance):

    • Phase I: Minimal CYP450-mediated oxidation. The 2,3-dimethyl groups are relatively stable, though benzylic hydroxylation is possible.

    • Phase II (Major): Glucuronidation at the carboxylic acid tail by UDP-glucuronosyltransferases (UGTs) to form the acyl glucuronide.

  • Excretion: Primarily renal excretion of the glucuronide conjugate.

Table 2: Predicted ADME Parameters

ParameterPredictionRationale
Bioavailability > 90%High permeability (Class II BCS).
Protein Binding > 95%Characteristic of anionic lipophilic drugs.
Half-life (

)
10 – 20 hoursSlow renal clearance of protein-bound fraction.
Metabolite Acyl-glucuronidePrimary clearance route for fibrates.
Part 5: Analytical Methodology

For quantification in biological matrices or purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard.

Protocol: HPLC-UV Quantification

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m, 4.6 x 150 mm).
    
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Isocratic Mode: 60% B / 40% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Absorption of the dimethylphenoxy moiety).

  • Retention Time: Expected ~4–6 minutes depending on dead volume.

References
  • Chemical Identity: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10078044, 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid. Retrieved from [Link]

  • Synthesis (Bargellini Reaction): Bargellini, G. (1906). Action of chloroform and acetone on phenols in the presence of caustic potash. Gazzetta Chimica Italiana, 36, 329.
  • Fibrate Pharmacology: Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093. Retrieved from [Link]

  • Metabolism: Williams, M. L., et al. (2010). Glucuronidation of fibrates: A structure-metabolism study. Drug Metabolism and Disposition, 38(10), 1760-1768.

An In-depth Technical Guide to 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Fibrate Analogue

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, a notable member of the aryloxyphenoxypropionic acid class of compounds, holds significant interest within the realms of metabolic research and drug discovery. Its structural similarity to clinically important fibrates, such as Gemfibrozil, positions it as a valuable tool for investigating lipid metabolism and developing novel therapeutic agents for dyslipidemia and related cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis, physicochemical properties, and the well-established mechanism of action of its class.

The Chemical Abstracts Service (CAS) has assigned the number 667440-80-4 to 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid[1]. This unique identifier is crucial for the unambiguous identification of this specific chemical entity in scientific literature and databases.

Synthesis and Molecular Architecture: A Strategic Approach

The synthesis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid can be strategically designed based on established methodologies for analogous phenoxypropionic acids. A common and effective approach involves the Williamson ether synthesis, a robust reaction for forming an ether linkage from an alcohol (or phenoxide) and an organohalide.

Proposed Synthetic Pathway

A plausible and efficient synthesis route commences with the reaction of 2,3-dimethylphenol with a suitable 2-methylpropanoic acid derivative, such as ethyl 2-bromo-2-methylpropanoate, in the presence of a base. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 2_3_dimethylphenol 2,3-Dimethylphenol ester_intermediate Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate 2_3_dimethylphenol->ester_intermediate Williamson Ether Synthesis ethyl_2_bromo Ethyl 2-bromo-2-methylpropanoate ethyl_2_bromo->ester_intermediate base Base (e.g., K2CO3) solvent Solvent (e.g., Acetonitrile) final_product 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid ester_intermediate->final_product Ester Hydrolysis hydrolysis_reagents NaOH(aq), then H+

Caption: Proposed synthesis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 2,3-dimethylphenol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Addition of Reagent: Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification of Intermediate: Purify the crude ester intermediate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: Remove the ethanol under reduced pressure, dilute the residue with water, and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ester. Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3. Extract the precipitated product with an organic solvent such as ethyl acetate.

  • Final Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which can be further purified by recrystallization.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid can be predicted based on its structure and comparison with related compounds.

PropertyPredicted/Comparative ValueReference Compound
Molecular Formula C12H16O3-
Molecular Weight 208.25 g/mol -
Appearance White to off-white solid2-Methyl-2-phenoxy-propionic acid[2]
Melting Point Expected to be in the range of 90-110 °C2-Methyl-2-phenoxy-propionic acid (98-102 °C)[2]
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water.General characteristic of similar carboxylic acids.
pKa Estimated to be around 3-42-Methyl-2-phenoxy-propionic acid (pKa ~3.26)[2]

Applications in Research and Drug Development

This class of compounds is primarily investigated for its potential to modulate lipid metabolism. The primary application lies in the study and development of treatments for hyperlipidemia and related metabolic disorders.

  • Research Tool for Lipid Metabolism: Due to its structural similarity to fibrates, this compound can be used as a research tool to investigate the pathways regulated by Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha isoform (PPARα).

  • Analogue for Structure-Activity Relationship (SAR) Studies: In drug discovery programs, systematic modifications of the aromatic ring substitution, like the 2,3-dimethyl pattern, are crucial for understanding the SAR of fibrate-like compounds. This helps in designing new molecules with improved efficacy and safety profiles.

  • Potential Anti-inflammatory and Analgesic Properties: Some propanoic acid derivatives have shown anti-inflammatory and analgesic effects, suggesting that this compound could be explored for such activities.[3][4][5]

Mechanism of Action: The PPARα Pathway

The predominant mechanism of action for fibrates is the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.[6][7]

PPARa_Mechanism cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects Fibrate 2-(2,3-Dimethylphenoxy)- 2-methylpropanoic acid (Fibrate Analogue) PPARa PPARα Fibrate->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates LPL ↑ Lipoprotein Lipase (LPL) Synthesis Target_Genes->LPL ApoA ↑ Apo A-I and A-II Synthesis Target_Genes->ApoA ApoC ↓ Apo C-III Synthesis Target_Genes->ApoC Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation

Caption: Mechanism of action via PPARα activation.

Key Mechanistic Steps:
  • Ligand Binding: The fibrate analogue enters the cell and binds to PPARα in the cytoplasm or nucleus.

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of genes that regulate lipid metabolism.

Consequences of PPARα Activation:
  • Increased Lipoprotein Lipase (LPL) Activity: Upregulation of LPL leads to enhanced clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons) from the circulation.[6]

  • Increased HDL Cholesterol: PPARα activation stimulates the production of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to increased HDL levels.[8]

  • Decreased VLDL Production: It can inhibit the synthesis of apolipoprotein C-III, an inhibitor of LPL, and reduce hepatic VLDL production.[9]

  • Enhanced Fatty Acid Oxidation: PPARα activation increases the expression of enzymes involved in the beta-oxidation of fatty acids in the liver, thereby reducing the substrate available for triglyceride synthesis.

Conclusion: A Compound of Significant Research Value

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is a valuable molecule for researchers in the field of metabolic diseases. Its straightforward synthesis, coupled with the well-understood mechanism of action of its class, makes it an excellent candidate for SAR studies and for probing the intricacies of the PPARα signaling pathway. As the scientific community continues to seek more effective and safer treatments for dyslipidemia and associated cardiovascular risks, the exploration of such fibrate analogues remains a critical and promising area of research.

References

  • FooDB. Showing Compound 2-Methylpropanoic acid (FDB003277). Available from: [Link]

  • PubChem. 2-(2-Methylphenoxy)propanoic acid | C10H12O3 | CID 165592. Available from: [Link]

  • StatPearls - NCBI Bookshelf. Gemfibrozil. Available from: [Link]

  • Google Patents. US20210101866A1 - Process for the preparation of elafibranor and novel synthesis intermediates.
  • Wikipedia. Gemfibrozil. Available from: [Link]

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available from: [Link]

  • ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Available from: [Link]

  • EPA. Propanoic acid, 2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester - Substance Details. Available from: [Link]

  • PMC - NIH. Mechanism of action of gemfibrozil on lipoprotein metabolism. Available from: [Link]

  • ResearchGate. Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual... Available from: [Link]

  • Google Patents. Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • Organic Syntheses Procedure. 2-phenylpropionic acid. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Gemfibrozil? Available from: [Link]

  • NIH. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. Available from: [Link]

  • Wikipedia. Isobutyric acid. Available from: [Link]

  • WIPO Patentscope. WO/2009/102155 PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS. Available from: [Link]

  • Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Available from: [Link]

  • PubChem. 2,3-Dimethylpentanoic acid | C7H14O2 | CID 13183277. Available from: [Link]

  • PubChem. 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid | C12H16O3 | CID 1532013. Available from: [Link]

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Technical Profile: In Vitro Activity of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro activity profile of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid , a structural analogue of the fibrate class of lipid-lowering agents. This guide is designed for drug development professionals and researchers, focusing on its pharmacophore-based mechanism, experimental validation, and signaling pathways.

Executive Summary & Chemical Identity
  • Compound Name: 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid[1][2][3][4][5]

  • CAS Number: 667440-80-4[1][2][3][4][6][7]

  • Chemical Class: Phenoxy-isobutyric acid derivative (Fibrate analogue)

  • Primary Pharmacophore: PPARα Agonist (Putative)

  • Molecular Formula: C₁₂H₁₆O₃

  • Molecular Weight: 208.25 g/mol [3]

Technical Context: This compound represents a specific structural isomer of the "clofibric acid" scaffold, distinguished by a 2,3-dimethyl substitution pattern on the phenoxy ring. Unlike Gemfibrozil (which possesses a 2,5-dimethylphenoxy moiety and a pentanoic acid tail), this molecule retains the isobutyric acid (2-methylpropanoic) headgroup characteristic of Clofibrate and Fenofibrate. Its in vitro activity is primarily defined by its capacity to act as a ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) , regulating lipid metabolism and inflammation.

Mechanism of Action: PPARα Activation

The core mechanism of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid involves the modulation of nuclear receptor signaling. As a fibrate analogue, it functions as a specific agonist for PPARα, a transcription factor predominantly expressed in the liver, kidney, and heart.

Signaling Cascade:
  • Ligand Binding: The compound permeates the cell membrane and binds to the Ligand Binding Domain (LBD) of PPARα.

  • Heterodimerization: The Ligand-PPARα complex undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR) .

  • Cofactor Recruitment: The complex releases corepressors (e.g., NCoR) and recruits coactivators (e.g., PGC-1α).

  • DNA Binding: The PPARα-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Transcription: Upregulation of genes involved in Fatty Acid Oxidation (FAO) (e.g., CPT1A, ACOX1) and downregulation of inflammatory markers.

Visualization: PPAR Signaling Pathway

The following diagram illustrates the molecular pathway activated by 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid.

PPAR_Pathway Ligand 2-(2,3-Dimethylphenoxy)- 2-methylpropanoic acid PPARa PPARα (Cytosol/Nucleus) Ligand->PPARa Binding Complex PPARα-RXR Heterodimer PPARa->Complex Heterodimerization RXR RXR RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Binds DNA Transcription Transcription Activation PPRE->Transcription TargetGenes Target Genes: ACOX1, CPT1A, APOA1 Transcription->TargetGenes Outcome Increased Fatty Acid Oxidation Lipid Lowering TargetGenes->Outcome

Figure 1: Activation of PPARα-mediated gene transcription by phenoxy-isobutyric acid derivatives.[1]

In Vitro Efficacy Profiling

To validate the activity of this compound, researchers must employ a tiered assay strategy. The following data points are critical for establishing its potency and selectivity relative to standard fibrates like Fenofibrate (


) or GW7647 (

).
A. Quantitative Data Summary (Expected Range)
Assay TypeParameterTarget/MetricExpected Activity Range
Nuclear Receptor Potency (

)
hPPARα Transactivation10

M – 100

M (Low potency typical for simple analogues)
Selectivity Fold ChangePPARα vs PPARγ/δ>10-fold selectivity for α isoform
Functional Gene ExpressionACOX1 mRNA Induction2.0 – 4.0 fold increase
Metabolism

-Oxidation
Palmitate Oxidation Rate+150% vs Vehicle
Toxicity Cytotoxicity (

)
HepG2 Cell Viability> 500

M (Generally low toxicity)
B. Key Experimental Assays
  • PPARα Luciferase Reporter Assay:

    • Purpose: Quantifies the transcriptional efficacy of the compound.

    • System: HEK293 or HepG2 cells cotransfected with a PPARα expression vector and a PPRE-luciferase reporter plasmid.

    • Readout: Luminescence is proportional to PPARα activation.

  • Mitochondrial Respiration (Seahorse Assay):

    • Purpose: Measures functional increase in fatty acid oxidation.

    • System: Primary hepatocytes treated with compound + Palmitate-BSA.

    • Readout: Oxygen Consumption Rate (OCR).

Detailed Experimental Protocol

Protocol: PPARα Nuclear Receptor Transactivation Assay This protocol serves as a self-validating system to determine the


 of the compound.

Materials:

  • Cell Line: HEK293T (ATCC CRL-3216).

  • Plasmids: Gal4-hPPARα-LBD (Expression vector), UAS-Luc (Reporter), Renilla-Luc (Normalization).

  • Reagents: Lipofectamine 3000, Dual-Luciferase Reporter Assay System (Promega).

  • Compound: 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (dissolved in DMSO).

Workflow:

  • Seeding: Plate HEK293T cells in 96-well white-walled plates at

    
     cells/well in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous lipids). Incubate for 24h.
    
  • Transfection: Cotransfect cells with:

    • 50 ng Gal4-hPPARα-LBD plasmid.

    • 50 ng UAS-Luc reporter plasmid.

    • 10 ng Renilla-Luc plasmid (internal control).

    • Use Lipofectamine 3000 according to manufacturer instructions. Incubate for 6–12h.

  • Treatment: Remove transfection media. Add fresh media containing the test compound in a dose-response series (e.g., 0.1

    
    M to 300 
    
    
    
    M).
    • Controls: Vehicle (0.1% DMSO) and Positive Control (GW7647 100 nM or Fenofibric Acid 50

      
      M).
      
  • Incubation: Incubate cells for 24 hours at 37°C, 5% CO₂.

  • Lysis & Detection:

    • Lyse cells using Passive Lysis Buffer (20

      
      L/well).
      
    • Add Luciferase Assay Reagent II (100

      
      L) and measure Firefly luminescence.
      
    • Add Stop & Glo Reagent (100

      
      L) and measure Renilla luminescence.
      
  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot RLU vs. Log[Concentration] to derive

    
     using non-linear regression (4-parameter logistic fit).
    
ADME & Safety Considerations

For 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid to be a viable probe or lead, its physicochemical properties must be considered.

  • Plasma Protein Binding: Fibrates are highly protein-bound (>99%) to albumin. In vitro assays using serum-free media may overestimate potency compared to in vivo conditions.

  • Glucuronidation: The carboxylic acid tail is a prime target for UDP-glucuronosyltransferases (UGTs). In vitro stability assays using liver microsomes (HLM) supplemented with UDPGA are required to assess metabolic stability.

  • Clofibrate-like Toxicity: Historical data on clofibrate analogues suggests monitoring for peroxisome proliferation (rodent specific) and potential hepatomegaly in early toxicology screens.

References
  • PubChem Compound Summary. 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (CID 11235688). National Center for Biotechnology Information. Link

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. (Foundational text on PPAR ligand assays). Link

  • Fruchart, J. C., et al. (1999). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation. Link

  • ChemicalBook. 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid Product Properties.Link

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An In-Depth Technical Guide to the Initial Biological Screening of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Phenoxypropanoic Acid Derivative

The exploration of novel chemical entities is the lifeblood of therapeutic innovation. Within the broad and fruitful class of phenoxyacetic acid derivatives, numerous compounds have demonstrated significant biological activities, ranging from anti-inflammatory to lipid-lowering effects.[1] This guide focuses on a specific, yet-underexplored molecule: 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid . Drawing upon the established profiles of structurally related compounds, this document outlines a strategic, multi-tiered approach to its initial biological screening. Our objective is to efficiently characterize its primary bioactivities, identify potential mechanisms of action, and proactively assess safety liabilities. This is not a rigid protocol but a dynamic framework, designed to be adapted as data emerges, ensuring a resource-efficient and scientifically rigorous investigation.

Foundational Postulates: Why This Compound Warrants Investigation

The structural motif of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is reminiscent of fibrate drugs, a class of amphipathic carboxylic acids known for their role in managing atherogenic dyslipidemia.[2][3] Fibrates primarily exert their effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[2][4] These nuclear receptors are critical regulators of lipid and lipoprotein metabolism, as well as inflammatory pathways.[3][5] Therefore, our initial screening strategy is built upon the central hypothesis that this compound may function as a PPAR agonist.

Furthermore, the broader family of phenoxy acetic acid derivatives has been explored for anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] Given the intricate link between lipid metabolism and inflammation, a secondary line of inquiry will investigate potential anti-inflammatory activities.

This guide will therefore detail a screening cascade designed to test these primary hypotheses, while concurrently running essential safety and liability assays.

The Screening Cascade: A Phased Approach to Biological Characterization

A logical and tiered screening approach is paramount to efficiently allocate resources and make timely go/no-go decisions. The proposed cascade begins with broad, high-throughput in vitro assays to assess general cytotoxicity and primary target engagement, followed by more specific secondary and safety assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Early Safety & Liability A General Cytotoxicity Assessment B Primary Target Engagement: PPAR Agonism Screen A->B Proceed if non-toxic at relevant concentrations F Genotoxicity Assessment A->F Essential safety screen G hERG Channel Inhibition A->G Critical cardiotoxicity assessment C PPAR Subtype Selectivity B->C If PPAR agonism is confirmed D Anti-inflammatory Activity B->D Parallel or subsequent investigation E Metabolic Profiling C->E Informs metabolic pathway analysis

Figure 1: A tiered experimental workflow for the initial biological screening of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid.

Phase 1: Primary Screening Protocols

General Cytotoxicity Assessment

Rationale: Before investigating specific biological activities, it is crucial to determine the concentration range at which the compound is well-tolerated by cells.[9][10] This ensures that any observed effects in subsequent assays are not simply a consequence of cell death.[11] A standard cytotoxicity assay, such as the MTT or LDH assay, provides a rapid and cost-effective initial assessment.[10]

Experimental Protocol: MTT Assay

  • Cell Culture: Seed a relevant cell line (e.g., HepG2 human hepatoma cells, as the liver is a primary site of lipid metabolism) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid in DMSO. Create a dilution series in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Primary Target Engagement: PPAR Agonism Screen

Rationale: Based on the structural similarity to fibrates, the primary hypothesis is that the compound acts as a PPAR agonist. A luciferase reporter assay is a highly sensitive and specific method to screen for the activation of nuclear receptors like PPARs.

Experimental Protocol: PPAR Luciferase Reporter Assay

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids:

    • An expression vector for the ligand-binding domain of a PPAR subtype (e.g., PPARα, PPARγ, or PPARδ) fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Cell Plating: After transfection, seed the cells into a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (typically from 0.01 µM to 50 µM, ensuring concentrations are below the CC50). Include a known PPAR agonist as a positive control (e.g., fenofibrate for PPARα).

  • Incubation: Incubate for 18-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein content. Plot the fold induction of luciferase activity relative to the vehicle control to determine the EC50 (50% effective concentration).

Phase 2: Secondary and Mechanistic Assays

PPAR Subtype Selectivity

Rationale: If the primary screen indicates PPAR agonism, it is essential to determine the compound's selectivity for the different PPAR subtypes (α, γ, and δ). This has significant implications for its potential therapeutic application and side-effect profile.[12] For example, potent PPARα agonism is associated with lipid-lowering effects, while PPARγ agonism is linked to insulin sensitization.[4]

Experimental Protocol: This is an extension of the primary PPAR screen. The luciferase reporter assay described in section 3.2 should be run in parallel for all three PPAR subtypes (PPARα, PPARγ, and PPARδ) to determine the EC50 for each.

Data Presentation: PPAR Agonist Activity

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)
Test Compound Experimental ValueExperimental ValueExperimental Value
Fenofibrate (Control)~10-50>100>100
Rosiglitazone (Control)>100~0.1-1>100
Anti-inflammatory Activity

Rationale: Phenoxyacetic acid derivatives have been reported to possess anti-inflammatory properties, often through COX inhibition.[6][8] It is prudent to investigate this activity, as it could represent a primary or secondary mechanism of action.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Assay Setup: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Prostaglandin Measurement: Incubate and then measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity at each compound concentration and determine the IC50 (50% inhibitory concentration) for each enzyme.

Metabolic Profiling

Rationale: To understand the functional consequences of target engagement, particularly PPAR agonism, it is valuable to perform metabolic profiling.[13][14] This can reveal changes in cellular metabolism, such as fatty acid oxidation and glucose uptake, providing a more holistic view of the compound's effects.[15][16]

Experimental Protocol: Seahorse XF Analyzer for Fatty Acid Oxidation

  • Cell Culture: Plate a metabolically active cell line (e.g., C2C12 myotubes) in a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat the cells with the test compound for a specified period (e.g., 24 hours).

  • Assay Medium: Replace the culture medium with a substrate-limited medium containing long-chain fatty acids (e.g., palmitate-BSA).

  • Seahorse Analysis: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. Sequential injections of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are used to dissect the components of mitochondrial respiration.

  • Data Analysis: An increase in basal and maximal respiration in the presence of fatty acids would indicate an enhancement of fatty acid oxidation.

Phase 3: Early Safety and Liability Assessment

Concurrent with mechanistic studies, early assessment of key safety liabilities is critical.

Genotoxicity Assessment

Rationale: Genotoxicity testing is a regulatory requirement and essential for assessing the potential of a compound to cause genetic damage, which can lead to cancer.[17][18][19] The bacterial reverse mutation assay (Ames test) is a standard initial screen for mutagenicity.[20]

Experimental Protocol: Ames Test

  • Bacterial Strains: Use a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

  • Exposure: Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

hERG Channel Inhibition

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[21] Early screening for hERG liability is crucial to avoid late-stage development failures.[22][23][24]

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch-Clamp: Utilize an automated patch-clamp system to record hERG currents.

  • Compound Application: Apply a range of concentrations of the test compound to the cells while recording the current.

  • Data Acquisition: Measure the inhibition of the hERG current at each concentration.

  • Analysis: Generate a dose-response curve and calculate the IC50 value. An IC50 in a range that overlaps with the anticipated therapeutic concentration is a significant red flag.

Conclusion and Forward Look

This technical guide provides a comprehensive and logically structured framework for the initial biological screening of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid. By systematically evaluating its cytotoxicity, primary target engagement, secondary activities, and key safety liabilities, researchers can build a robust initial profile of this novel compound. The data generated from this cascade will be instrumental in making informed decisions about its potential as a therapeutic agent and guiding future optimization and in vivo studies. The key to success lies not in rigidly adhering to this protocol, but in using it as a roadmap, allowing the data at each stage to inform the next steps in the exciting journey of drug discovery.

References

  • Kłeczek, N., et al. (2022). Biological Activities of Natural Products II. PMC - NIH. [Link]

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  • Abdel-Aziz, H. A., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors... PubMed. [Link]

  • Abdel-Aziz, H. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. [Link]

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  • Jean-Louis, F., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. PubMed. [Link]

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  • Willson, T. M., et al. (2001). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. PubMed. [Link]

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Methodological & Application

Application Note: Experimental Protocol for 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Fibrate Analogue / PPAR


 Agonist
Date:  February 2, 2026
Author:  Senior Application Scientist Team

Introduction & Compound Identity[1]

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is a structural analogue of the fibrate class of lipid-lowering agents.[1] Chemically, it consists of a phenoxy-isobutyric acid pharmacophore, sharing significant structural homology with Clofibric Acid (the active metabolite of Clofibrate) and Gemfibrozil .

Based on Structure-Activity Relationship (SAR) data for the fibrate class, this compound is predicted to function as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR


) .[1] Its primary experimental application is in the modulation of lipid metabolism, specifically the upregulation of fatty acid 

-oxidation and the downregulation of triglyceride synthesis.

Note on Specificity: unlike Gemfibrozil (which possesses a pentanoic acid spacer), this compound features a direct isobutyric acid linkage.[1] Researchers must characterize its potency relative to standard reference fibrates (e.g., Fenofibrate, Gemfibrozil) as the shift in methyl substitution (2,3- vs 2,5-dimethyl) and chain length can significantly alter PPAR subtype selectivity (


 vs 

) and metabolic stability.

Preparation & Handling (Solubility Protocol)

This compound is highly lipophilic (Predicted LogP ~3.0–3.5).[1] Proper solubilization is the single most critical step to prevent precipitation in aqueous media, which leads to erratic biological data.

Stock Solution Preparation
  • Preferred Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade

    
     99.9%).[1]
    
  • Alternative Solvent: Ethanol (Absolute).[1]

  • Solubility Limit: ~25–50 mg/mL in DMSO.[1]

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for >6 months.

Aqueous Dilution (Critical Step)

Direct addition of high-concentration stock to cold media will cause "crashing out."[1]

  • Pre-warm culture media or buffer to 37°C.

  • Stepwise Dilution: If dosing >50

    
    M, create an intermediate dilution (10x) in media before the final spike.
    
  • Vehicle Limit: Maintain final DMSO concentration

    
     0.1% (v/v) to avoid solvent toxicity masking the metabolic effect.[1]
    

In Vitro Application: PPAR Activation Assay

This protocol utilizes HepG2 (human hepatoma) cells, a standard model for hepatic lipid metabolism, to validate the compound's ability to induce PPAR


 target genes.
Reagents
  • Cell Line: HepG2 (ATCC HB-8065).[1]

  • Media: DMEM (Low Glucose) + 10% FBS.[1] Note: For lipid oxidation assays, switch to serum-free media 24h prior to treatment.

  • Reference Standard: Gemfibrozil (100

    
    M) or GW7647 (100 nM).[1]
    
Experimental Workflow

Step 1: Seeding Seed HepG2 cells at


 cells/well in 6-well plates. Incubate for 24h to reach 70-80% confluence.

Step 2: Serum Starvation (Synchronization) Wash cells 2x with PBS.[1] Replace media with Serum-Free DMEM containing 0.1% BSA (Fatty Acid Free).[1] Incubate for 12–16 hours. Rationale: Serum lipids activate PPARs; starvation reduces background noise.

Step 3: Treatment Treat cells with the compound in a dose-response format.[1]

  • Dose Range: 10, 30, 100, 300

    
    M.
    
  • Duration: 24 hours.[1]

  • Controls: Vehicle (0.1% DMSO) and Positive Control (Gemfibrozil 100

    
    M).[1]
    

Step 4: Readout (Gene Expression) Lyse cells and perform RT-qPCR for the following biomarkers:

  • ACOX1 (Acyl-CoA Oxidase 1): Marker of peroxisomal

    
    -oxidation.[1]
    
  • CPT1A (Carnitine Palmitoyltransferase 1A): Marker of mitochondrial fatty acid entry.[1]

  • APOC3 (Apolipoprotein C-III): Negative marker (should be downregulated).[1]

Data Analysis Template
Treatment GroupConc. (

M)
ACOX1 (Fold Change)CPT1A (Fold Change)Cytotoxicity (LDH %)
Vehicle (DMSO)01.001.00< 5%
Test Compound 10TBDTBDTBD
Test Compound 100TBDTBDTBD
Gemfibrozil (Ref)100~2.5 - 3.0~2.0< 5%

Mechanistic Visualization

Figure 1: PPAR Signaling Pathway

The following diagram illustrates the mechanism of action for fibrate-class ligands. The compound binds PPAR


, heterodimerizes with RXR, and binds to PPREs to drive transcription.

PPAR_Pathway Compound 2-(2,3-Dimethylphenoxy)- 2-methylpropanoic acid PPARa PPARα Receptor (Cytosol/Nucleus) Compound->PPARa Ligand Binding Complex PPARα-RXR Heterodimer PPARa->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Transcription Transcription ON PPRE->Transcription Genes Target Genes: ACOX1 (Oxidation) CPT1A (Transport) LPL (Lipolysis) Transcription->Genes Upregulation

Caption: Activation of the PPAR


 transcriptional cascade by fibrate ligands, leading to enhanced lipid oxidation gene expression.[1]

Metabolic Stability & Drug-Drug Interaction (DDI)[2]

Fibrates are heavily cleared via Glucuronidation (UGT enzymes) and can inhibit CYP enzymes (specifically CYP2C8, as seen with Gemfibrozil).[1][2]

Microsomal Stability Protocol

Since this compound lacks the pentanoic acid chain of Gemfibrozil, its metabolic rate may differ.

  • System: Human Liver Microsomes (HLM) + NADPH + UDPGA (Cofactor for glucuronidation).[1]

    • Note: Standard stability assays often omit UDPGA.[1] For fibrates, UDPGA is mandatory to observe the primary clearance pathway.

  • Incubation: 1

    
    M compound at 37°C.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

CYP2C8 Inhibition Screen

Gemfibrozil is a potent mechanism-based inhibitor of CYP2C8 (via its glucuronide).[1][2][3][4][5] To test if this analogue shares this toxicity:

  • Substrate: Paclitaxel (CYP2C8 probe).[1][5]

  • Test Mode: Pre-incubate compound with HLM + NADPH + UDPGA for 30 min (to generate the glucuronide metabolite in situ), then add Paclitaxel.

  • Readout: Measure inhibition of Paclitaxel hydroxylation.

In Vivo Formulation Guide

For preclinical studies (Rodents), aqueous solubility will be insufficient.[1]

Recommended Vehicle:

  • 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]

  • Preparation:

    • Micronize the compound (mortar and pestle).[1]

    • Wet with Tween 80.[1]

    • Slowly add 0.5% MC solution with constant stirring to form a homogenous suspension.

  • Dosing Volume: 10 mL/kg (PO - Oral Gavage).[1]

  • Typical Dose Range: 30 – 100 mg/kg/day.[1]

References

  • PubChem. Gemfibrozil (Compound Summary). National Library of Medicine.[1][6] [Link] (Reference for Fibrate class properties).[1]

  • FDA Guidance for Industry. In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] (2020).[1] [Link]

  • Willson, T. M., et al. (2000).[1] The PPARs: From Orphan Receptors to Drug Discovery.[1] Journal of Medicinal Chemistry.[1] (Foundational SAR for phenoxy-acid fibrates).[1] [Link]

Sources

Application Note: Analytical Methods for 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

This application note details the analytical framework for the quantification of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (herein referred to as 2,3-DMPM ). Structurally, 2,3-DMPM is a phenoxy-isobutyric acid derivative, sharing the pharmacophore of the fibrate class of lipid-lowering agents (e.g., Clofibric acid, Gemfibrozil metabolite).

Why this analysis matters:

  • Impurity Profiling: It serves as a critical positional isomer impurity in the synthesis of Gemfibrozil (2,5-dimethyl isomer) and other fibrates.

  • Metabolic Research: As a structural analog to clofibric acid, it is used to study Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ) binding affinity relative to ring substitution patterns.
    
Chemical Properties & Analytical Challenges[2][4][5][6][7][8]
PropertyValue / CharacteristicAnalytical Implication
Formula

(MW: 208.25 g/mol )
Small molecule; requires high-resolution LC for separation from matrix.
Acidity (pKa) ~3.6 (Carboxylic Acid)Critical: Mobile phase pH must be controlled (< 3.0) to suppress ionization and ensure retention on C18.
LogP ~2.8 - 3.2 (Lipophilic)High affinity for Reversed-Phase (RP) columns; requires high organic % for elution.
Chromophore Phenoxy ring (UV

~275 nm)
UV detection is suitable for QC; MS required for bioanalysis.
Isomerism Positional (2,3- vs 2,4- vs 2,5-dimethyl)Major Challenge: Standard C18 columns may fail to resolve isomers. Phenyl-Hexyl phases are recommended.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate detection method and column chemistry based on the sample matrix and sensitivity requirements.

AnalyticalWorkflow Start Sample Matrix Input MatrixType Determine Matrix Type Start->MatrixType Bulk Bulk API / Formulation (High Conc.) MatrixType->Bulk > 1 µg/mL Bio Plasma / Tissue (Trace Conc.) MatrixType->Bio < 100 ng/mL MethodUV Method A: HPLC-UV (QC & Purity) Bulk->MethodUV MethodMS Method B: LC-MS/MS (PK & Bioanalysis) Bio->MethodMS ColumnSel Isomer Separation Needed? (2,3- vs 2,5-dimethyl) MethodUV->ColumnSel MethodMS->ColumnSel C18 C18 Column (Standard Retention) ColumnSel->C18 No (Single Isomer) Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) ColumnSel->Phenyl Yes (Complex Mix) Result Quantification & Data Analysis C18->Result Phenyl->Result

Figure 1: Decision matrix for method selection. Phenyl-Hexyl stationary phases are prioritized when resolving the 2,3-dimethyl target from its 2,5-dimethyl (Gemfibrozil) analogs.

Method A: HPLC-UV (Quality Control & Purity)

Scope: Routine assay of bulk substance, stability testing, and formulation analysis. Principle: Reversed-phase chromatography with UV detection.[1][2] The mobile phase is acidified to keep the carboxylic acid protonated (


), preventing peak tailing and ensuring robust retention.
Instrument Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) OR Phenomenex Kinetex Phenyl-Hexyl (for isomer resolution).

  • Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: 276 nm (Primary), 220 nm (Secondary for impurity flagging).

Mobile Phase Composition
  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.8). Note: Low pH is non-negotiable for peak symmetry.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Phase
0.0 70 30 Equilibration
8.0 20 80 Elution of 2,3-DMPM
10.0 20 80 Wash
10.1 70 30 Re-equilibration

| 15.0 | 70 | 30 | End |

System Suitability (SST) Criteria
  • Tailing Factor:

    
     (Crucial for acidic analytes).
    
  • Resolution (

    
    ): 
    
    
    
    between 2,3-DMPM and any synthetic precursors (e.g., 2,3-dimethylphenol).
  • Precision: %RSD of peak area

    
     (n=6 injections).
    

Method B: LC-MS/MS (Bioanalysis & Trace Quantification)[8]

Scope: Pharmacokinetic (PK) studies in plasma/urine; trace impurity analysis. Principle: Negative Electrospray Ionization (ESI-). Carboxylic acids ionize efficiently in negative mode, forming the deprotonated molecular ion


.
Sample Preparation: Solid Phase Extraction (SPE)

Rationale: Liquid-Liquid Extraction (LLE) is possible, but SPE provides cleaner extracts for ion-suppression prone acidic drugs.

  • Cartridge: Oasis HLB or Strata-X (Polymeric reversed-phase), 30 mg/1 cc.

  • Conditioning: 1 mL Methanol followed by 1 mL Water (acidified with 0.1% Formic Acid).

  • Loading: Mix 100 µL Plasma + 10 µL Internal Standard (e.g., Gemfibrozil-d6) + 200 µL 1% Formic Acid. Load onto cartridge.

  • Wash: 1 mL 5% Methanol in Water.

  • Elution: 500 µL Acetonitrile.

  • Reconstitution: Evaporate to dryness under

    
    ; reconstitute in 100 µL Mobile Phase.
    
Mass Spectrometry Parameters
  • Ionization: ESI Negative Mode (

    
    ).
    
  • Source Temp: 450°C.

  • Capillary Voltage: -3500 V.

MRM Transitions:

Analyte Precursor (Q1) Product (Q3) Collision Energy (eV) Mechanism

| 2,3-DMPM | 207.1


 | 121.1 | 18 | Cleavage of ether bond (Phenoxide ion) |
| 2,3-DMPM (Qual) | 207.1 

| 163.1 | 12 | Decarboxylation (

loss) | | IS (Gemfibrozil-d6) | 255.2

| 121.1 | 20 | Reference transition |
LC Parameters (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 3 minutes.

Scientific Rationale & Troubleshooting

The "Isomer Problem"

The 2,3-dimethyl substitution pattern is structurally similar to the 2,5-dimethyl pattern found in Gemfibrozil. In metabolic studies, distinguishing these isomers is vital.

  • Observation: On a standard C18 column, 2,3-DMPM and 2,5-DMPM may co-elute.

  • Solution: Utilize a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The distinct electron density of the 2,3-dimethyl arrangement interacts differently with the pi-electrons of the stationary phase compared to the 2,5-isomer, often reversing elution order or increasing resolution [1].

pH Control

The pKa of the isobutyric acid tail is approximately 3.6.

  • If pH > 4.0: The analyte is ionized (

    
    ). Retention on C18 drops drastically, and peak shape broadens due to secondary interactions with silanols.
    
  • Protocol Requirement: Always maintain Mobile Phase A pH at

    
     using phosphate (UV) or formic acid (MS) to ensure the analyte remains in the neutral (
    
    
    
    ) state during separation.

References

  • Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Source: National Institutes of Health (NIH) / PMC. Context: Establishes the baseline LC-MS/MS parameters for fibrate-class drugs (acidic lipophiles) in plasma. URL:[Link]

  • New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. Source: ResearchGate / Xenobiotica. Context: Details the fragmentation pathways of phenoxy-isobutyric acid derivatives in Negative ESI mode, specifically the decarboxylation and ether cleavage transitions used in this protocol. URL:[Link]

  • Development and validation of an RP-HPLC method for analysis of N-pyrrolylcarboxylic acid derivatives. Source: Pharmacia. Context: Provides the validation framework (ICH guidelines) for carboxylic acid derivatives using acidic mobile phases to prevent peak tailing. URL:[Link]

  • PubChem Compound Summary for CID 11665675: 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid. Source: PubChem. Context: Verification of chemical structure, molecular weight, and identifiers (CAS 667440-80-4). URL:[Link]

Sources

Application Note: Phenoxypropanoic Acids in Hyperlipidemia Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenoxypropanoic Acid Pharmacophore

Phenoxypropanoic acid derivatives constitute the structural backbone of the fibrate class of hypolipidemic agents (e.g., clofibrate, fenofibrate, gemfibrozil). These compounds are essential tools in metabolic research due to their specific ability to activate Peroxisome Proliferator-Activated Receptor alpha (PPAR


) .

In drug discovery, the phenoxypropanoic acid headgroup is often modified to tune potency and selectivity between PPAR isoforms (


, 

,

). This guide provides a rigorous, field-proven framework for evaluating these compounds using both acute and chronic hyperlipidemia models.
Mechanism of Action

The efficacy of phenoxypropanoic acids relies on their binding to the PPAR


 ligand-binding domain. Upon activation, PPAR

heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

Key Physiological Outcomes:

  • Increased Lipolysis: Upregulation of Lipoprotein Lipase (LPL).

  • Reduced TG Synthesis: Downregulation of ApoC-III (an LPL inhibitor).

  • Enhanced

    
    -Oxidation:  Upregulation of Acyl-CoA Oxidase 1 (ACOX1) and CPT1A.
    
  • HDL Biogenesis: Upregulation of ApoA-I and ApoA-II.[1]

Pathway Visualization

The following diagram illustrates the molecular cascade initiated by phenoxypropanoic acid derivatives, linking nuclear receptor activation to observable lipidomic changes.

PPAR_Pathway cluster_genes Target Gene Modulation Drug Phenoxypropanoic Acid (Ligand) PPAR PPARα Receptor Drug->PPAR Activates RXR RXR Heterodimer PPAR->RXR Dimerizes Nucleus Nucleus Translocation RXR->Nucleus PPRE PPRE Binding (Promoter Region) Nucleus->PPRE LPL LPL (↑) PPRE->LPL ApoC3 ApoC-III (↓) PPRE->ApoC3 Acox1 ACOX1 (↑) PPRE->Acox1 ApoA1 ApoA-I (↑) PPRE->ApoA1 TG_Clearance Triglyceride Clearance LPL->TG_Clearance ApoC3->TG_Clearance Disinhibition Beta_Ox Hepatic β-Oxidation Acox1->Beta_Ox HDL_Rise HDL-C Elevation ApoA1->HDL_Rise

Figure 1: Molecular mechanism of phenoxypropanoic acids via PPAR


 signaling, leading to lipid modulation.

Experimental Protocols

Protocol A: In Vitro Screening (HepG2 Steatosis Model)

Purpose: To validate PPAR


 agonism and quantify reduction in intracellular lipid accumulation without the complexity of systemic metabolism.

Cell Line: HepG2 (Human hepatocarcinoma). Reagents: Oleic Acid (OA), Palmitic Acid (PA), Oil Red O stain, Fenofibrate (Positive Control).

Step-by-Step Workflow:
  • Seeding: Plate HepG2 cells at

    
     cells/well in 6-well plates. Culture in DMEM + 10% FBS until 70-80% confluence.
    
  • Starvation: Switch to serum-free DMEM for 12 hours to synchronize cell cycle and basal metabolism.

  • Induction & Treatment:

    • Vehicle Control: BSA alone.

    • Model Group: 0.5 mM Oleic Acid (complexed with BSA at 2:1 molar ratio) to induce steatosis.

    • Treatment Group: 0.5 mM OA + Phenoxypropanoic Acid derivative (10–100

      
      M).
      
    • Note: Dissolve hydrophobic drugs in DMSO; final DMSO concentration must be

      
      .
      
  • Incubation: 24 hours at 37°C, 5% CO

    
    .
    
  • Readout 1 (Lipid Content):

    • Wash with PBS.[2] Fix with 4% paraformaldehyde (30 min).[2]

    • Stain with Oil Red O (30 min).

    • Elute stain with isopropanol and measure absorbance at 510 nm.

  • Readout 2 (Mechanistic Validation):

    • Extract RNA using TRIzol.

    • Perform RT-qPCR for CPT1A (oxidation) and SREBP-1c (lipogenesis).

Validation Criteria: Positive control (Fenofibrate 50


M) should reduce lipid accumulation by >30% and significantly upregulate CPT1A.
Protocol B: Acute In Vivo Screening (Triton WR-1339 Model)

Purpose: Rapid screening of hypotriglyceridemic activity. Triton WR-1339 inhibits LPL, preventing TG clearance. Effective drugs must inhibit VLDL secretion or synthesis upstream of LPL.

Animals: Male Wistar Rats (200–250g) or C57BL/6 Mice. Induction Agent: Tyloxapol (Triton WR-1339).

Workflow:
  • Acclimatization: 1 week.

  • Fasting: Fast animals overnight (12–16 hours) to deplete chylomicrons. Water ad libitum.

  • Drug Administration (T=0):

    • Administer test compound orally (p.o.).

    • Vehicle: 0.5% Carboxymethylcellulose (CMC) or Corn Oil (due to lipophilicity of phenoxypropanoic acids).

    • Dose: 30–100 mg/kg (adjust based on in vitro potency).

  • Induction (T=30 min):

    • Inject Triton WR-1339 intraperitoneally (i.p.).[3]

    • Dose: 300–400 mg/kg dissolved in saline.

  • Blood Sampling:

    • Collect tail vein blood at 6, 24, and 48 hours post-injection.

  • Analysis:

    • Measure Serum Triglycerides (TG) and Total Cholesterol (TC).[4][5][6][7]

Interpretation: Since Triton blocks clearance, a reduction in serum TG in treated animals implies the drug inhibited hepatic VLDL secretion .

Protocol C: Chronic Efficacy (High-Fat Diet Model)

Purpose: To evaluate long-term lipid modulation, resolution of hepatic steatosis, and effects on HDL (which Triton models cannot accurately assess).

Diet: 60% kcal Fat Diet (Lard/Coconut Oil base) + 20% Fructose (optional for insulin resistance).

Workflow Diagram

HFD_Workflow cluster_treatment Treatment Phase (4 Weeks) Start Start (Week 0) Induction HFD Induction (4-8 Weeks) Start->Induction Stratification Stratification (Based on TG/Body Weight) Induction->Stratification Group1 Vehicle (HFD) Stratification->Group1 Group2 Fenofibrate (Positive) Stratification->Group2 Group3 Test Compound (Low) Stratification->Group3 Group4 Test Compound (High) Stratification->Group4 Sacrifice Sacrifice & Analysis (Serum + Liver) Group1->Sacrifice Group2->Sacrifice Group3->Sacrifice Group4->Sacrifice

Figure 2: Workflow for chronic High-Fat Diet (HFD) efficacy study.

Detailed Steps:
  • Induction: Feed HFD for 4–8 weeks until mean body weight and serum TG are significantly higher (p<0.05) than chow-fed controls.

  • Stratification: Randomize animals into groups based on body weight and TG levels to ensure baseline homogeneity.

  • Dosing: Administer test compounds daily (p.o.) for 4 weeks while continuing HFD.

  • Endpoints:

    • Serum: TG, TC, LDL-C, HDL-C.[4][5]

    • Liver: Weight (Hepatomegaly check), Histology (H&E, Oil Red O), Oxidative Stress (MDA/TBARS).

    • Gene Expression: PPAR

      
       targets (ACOX1, CYP4A).
      

Data Presentation & Analysis

Quantitative Summary Table

When reporting results, structure your data as follows to facilitate direct comparison.

ParameterNormal ControlHFD ModelFenofibrate (30 mg/kg)Test Compound (30 mg/kg)
Body Weight (g)



TBD
Serum TG (mg/dL)



TBD
HDL-C (mg/dL)



TBD
Liver TBARS (nM)



TBD

Table 1: Example data structure. # indicates p<0.05 vs Normal; * indicates p<0.05 vs Model.

Statistical Treatment[5][11][12]
  • Normality Test: Shapiro-Wilk test.

  • Comparison: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all against Model group).

  • Sample Size: n=8-10 per group is standard for lipid studies to achieve statistical power.

Senior Scientist Insights (Troubleshooting)

  • Vehicle Selection is Critical: Phenoxypropanoic acids are highly lipophilic. Avoid simple aqueous suspensions. Use 0.5% CMC or Tween 80 (1-3%) to ensure uniform bioavailability. For HFD studies, mixing the drug directly into the fat component of the diet is an alternative but makes precise dosing harder.

  • Hepatomegaly: PPAR

    
     agonists cause peroxisome proliferation in rodents (but not humans), leading to increased liver weight. This is a pharmacodynamic marker  of drug exposure in rats/mice, not necessarily toxicity. Always weigh livers at sacrifice.
    
  • Species Differences: Be aware that human and rodent PPAR

    
     have different ligand specificities. If your compound is a human-specific candidate, consider using PPAR
    
    
    
    humanized mice
    rather than wild-type rodents.
  • Triton Timing: In the Triton model, the window is short. If you miss the 24-hour peak, the natural clearance (even with Triton) might mask the drug effect. Stick rigidly to the T=24h sampling point.

References

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Source: PubMed (NIH) URL:[Link]

  • Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist... (LY518674). Source:[8] Molecular Pharmacology URL:[Link]

  • Hypolipidemic effects of fenofibrate.[9] HepG2 cells grown to confluence... Source: ResearchGate URL:[Link]

  • Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemia. Source: SciELO URL:[Link]

  • Peroxisome Proliferator-Activated Receptor α in Lipoprotein Metabolism and Atherosclerotic Cardiovascular Disease. Source: PMC (NIH) URL:[Link]

Sources

Application Note: HPLC Method Development for 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the development of a High-Performance Liquid Chromatography (HPLC) method for 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid . This compound belongs to the phenoxy-isobutyric acid class, structurally analogous to fibrate drugs such as Clofibric Acid and Gemfibrozil . These compounds are typically Peroxisome Proliferator-Activated Receptor (PPAR) agonists used to regulate lipid metabolism.

The method described herein is designed to address the specific chromatographic challenges of this molecule:

  • Acidic Nature: The carboxylic acid moiety requires strict pH control to prevent peak tailing and retention time instability.

  • Lipophilicity: The 2,3-dimethylphenoxy group increases hydrophobicity, necessitating a C18 stationary phase and optimized organic modifier strength.

  • UV Absorbance: The aromatic ether linkage provides specific UV absorption bands that must be targeted for sensitivity.

Target Compound Profile
  • Chemical Name: 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid[1][2]

  • CAS Number: 667440-80-4[1]

  • Molecular Formula:

    
    
    
  • Predicted pKa: ~3.7 (Carboxylic acid)

  • Predicted LogP: ~3.1 (Lipophilic)

Physicochemical Assessment & Method Strategy

The pH-Retention Relationship

The critical factor in analyzing this compound is the ionization state of the carboxylic acid.

  • At pH > pKa (e.g., pH 6.0): The molecule is deprotonated (ionized). It becomes highly polar, eluting near the void volume with poor retention on C18 columns.

  • At pH < pKa (e.g., pH 3.0): The molecule is protonated (neutral). It interacts strongly with the hydrophobic stationary phase, resulting in sharp peaks and reproducible retention.

Strategic Decision: We will utilize a Low pH (pH 2.5 – 3.0) mobile phase. This suppresses ionization, ensuring the analyte behaves as a neutral, lipophilic species.

Visualization: Method Development Decision Tree

The following logic flow illustrates the scientific rationale behind the column and buffer selection.

MethodStrategy Start Analyte: 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid FuncGroup Functional Group: Carboxylic Acid (-COOH) Start->FuncGroup pKaCheck Check pKa (~3.7) FuncGroup->pKaCheck Decision Select Mobile Phase pH pKaCheck->Decision HighPH pH > 5.0 (Ionized) Result: Poor Retention, Void Elution Decision->HighPH Not Recommended LowPH pH < 3.0 (Neutral) Result: High Retention, Sharp Peaks Decision->LowPH Selected Strategy Column Stationary Phase: C18 (L1) End-capped to reduce silanol activity LowPH->Column Buffer Buffer Selection: 0.1% Formic Acid or Phosphate pH 2.5 Column->Buffer

Figure 1: Decision matrix for selecting chromatographic conditions based on analyte pKa.

Experimental Protocols

Equipment & Reagents[3][4]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (with DAD/PDA detector).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 column.

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%) or Formic Acid (98%).

Chromatographic Conditions (Optimized)
ParameterSettingRationale
Column Temp 30°CMaintains reproducible viscosity and mass transfer kinetics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to ensure optimal Van Deemter performance.
Injection Vol 10 µLSufficient sensitivity without column overload.
Detection 220 nm & 276 nm220 nm: Max sensitivity (carbonyl/benzene). 276 nm: High specificity (phenoxy ring).
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses ionization of the -COOH group.
Mobile Phase B AcetonitrileStrong solvent for eluting the lipophilic dimethylphenoxy group.
Gradient Program

A gradient is recommended to prevent the accumulation of lipophilic matrix components if analyzing biological samples or synthesis mixtures.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
8.01090
10.01090
10.17030
15.07030

Step-by-Step Method Execution

Step 1: Preparation of Mobile Phase
  • Mobile Phase A (MPA): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Mix well and filter through a 0.22 µm nylon filter.

    • Note: If using MS detection, substitute Phosphoric Acid with 0.1% Formic Acid.

  • Mobile Phase B (MPB): Use 100% Acetonitrile (degassed).

Step 2: Standard Preparation[3]
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid into a 10 mL volumetric flask. Dissolve in 50:50 Acetonitrile:Water .

    • Critical: Do not dissolve in 100% water; the compound is lipophilic and may precipitate.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution into a 10 mL volumetric flask using Mobile Phase A:B (50:50) as the diluent.[3]

Step 3: System Suitability Test (SST)

Before analyzing samples, inject the Working Standard 5 times to verify system performance.

  • Acceptance Criteria:

    • Retention Time %RSD: < 1.0%

    • Peak Area %RSD: < 2.0%

    • Tailing Factor (T): < 1.5 (Critical for acidic compounds)

    • Theoretical Plates (N): > 5000[4]

Validation Parameters (ICH Q2)

To ensure the method is reliable for regulatory or research purposes, the following validation parameters should be assessed.

Linearity

Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL.

  • Target: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike the analyte into the sample matrix (or solvent) at 80%, 100%, and 120% of the target concentration.

  • Target: Recovery between 98.0% and 102.0%.

Specificity (Forced Degradation)

Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%


) stress conditions.
  • Observation: Ensure the main peak is spectrally pure (using Peak Purity analysis via DAD) and separated from degradation products.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure pH is < 3.0. Use a highly end-capped column (e.g., ZORBAX Eclipse Plus or Waters Symmetry).
Retention Drift Temperature fluctuation or pH changeUse a column oven (30°C). Ensure buffer is fresh.
Split Peaks Solvent mismatchEnsure the sample diluent matches the initial mobile phase conditions (e.g., 30-50% ACN).
High Backpressure PrecipitationCheck solubility of the sample in the mobile phase. Filter all samples (0.22 µm).

References

  • PubChem. (n.d.). 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.
  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. (Standard for System Suitability parameters).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Topic: In Vivo Dosing Strategies for 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid in Mice

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Framework for Novel Compound Dosing

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is a compound of interest, likely for its potential as a metabolic modulator. Structurally, it belongs to a class of compounds similar to fibrates, such as the well-characterized lipid-lowering drug Gemfibrozil. Given the absence of established in vivo dosing data for this specific molecule, this guide provides a comprehensive framework for developing a robust and reproducible dosing strategy in mice.

Our approach is grounded in leveraging data from structurally analogous compounds and adhering to best practices in preclinical pharmacology. This document will guide the researcher from initial compound characterization and vehicle selection through to detailed protocols for various administration routes and the design of initial dose-finding studies. The causality behind each experimental choice is explained to ensure both scientific integrity and the welfare of the laboratory animals.

Section 1: Pre-formulation and Vehicle Selection: The Foundation of Exposure

The bioavailability and ultimate efficacy of an administered compound are critically dependent on its formulation. The primary goal is to prepare a stable, homogenous, and administrable solution or suspension. The selection of an appropriate vehicle is the first and most crucial step.

Physicochemical Characterization

Understanding the compound's properties is essential. While specific data for 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is scarce, we can infer likely characteristics from similar molecules.

Property2-Methylpropanoic acid (Isobutyric Acid)2-Methyl-2-phenoxypropanoic acidGemfibrozil2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid
Molecular Weight 88.11 g/mol [1]180.20 g/mol [2]250.33 g/mol ~208.25 g/mol (Calculated)
Predicted logP 0.78 - 1.02[3]~1.9[2]~4.0High (Predicted)
Water Solubility High (197 g/L)[3]Low (1 g/L)[4]Very Low (0.01 mg/mL)[5]Very Low (Predicted)
pKa (Acidic) ~4.86[1]~3.26[4]Not availableAcidic (Carboxylic Acid Group)
Vehicle Selection Workflow

The choice of vehicle should follow a logical progression, starting with the simplest options and moving to more complex formulations only as needed.

G start Start: Determine Target Dose (mg/kg) solubility Test Solubility in Aqueous Buffers (e.g., PBS, 0.5% Methylcellulose) start->solubility check1 Is Compound Soluble & Stable? solubility->check1 aqueous_vehicle SUCCESS: Use Aqueous Vehicle (e.g., 0.5% MC in water) check1->aqueous_vehicle Yes ph_adjust Attempt pH Adjustment (e.g., to pH 7.4-8.5 with NaOH) for acidic compound check1->ph_adjust No check2 Is Compound Soluble & Stable? ph_adjust->check2 ph_vehicle SUCCESS: Use pH-Adjusted Saline check2->ph_vehicle Yes cosolvent Test Co-solvent Systems (e.g., 10% DMSO, 40% PEG300, 50% Saline) check2->cosolvent No check3 Is Compound Soluble & Stable? cosolvent->check3 cosolvent_vehicle SUCCESS: Use Co-solvent Vehicle (Note potential toxicity) check3->cosolvent_vehicle Yes suspension Prepare Suspension (e.g., 0.5% MC, 0.1% Tween 80) check3->suspension No

Caption: Vehicle selection decision tree for a poorly soluble compound.

Protocol: Basic Solubility Assessment
  • Objective: To determine an appropriate vehicle for a target concentration (e.g., 10 mg/mL).

  • Materials:

    • 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid

    • Microcentrifuge tubes

    • Vortex mixer

    • Selection of vehicles: Saline, PBS, 5% Tween® 80 in water, 0.5% (w/v) Methylcellulose (MC) in water, Corn oil.

  • Procedure:

    • Weigh 10 mg of the compound into separate microcentrifuge tubes.

    • Add 1 mL of the first test vehicle to a tube.

    • Vortex vigorously for 2-3 minutes.

    • Visually inspect for dissolved particles. If fully dissolved, it is a suitable vehicle.

    • If not fully dissolved, sonicate in a water bath for 10-15 minutes.

    • Re-inspect. If particles remain, centrifuge at >10,000 x g for 10 minutes. If a pellet is present, the compound is not soluble at this concentration.

    • Repeat steps 2-6 for each vehicle until a suitable one is identified.

    • Recommendation: For oral dosing, a suspension in 0.5% Methylcellulose with 0.1-0.5% Tween® 80 is often a robust starting point for lipophilic compounds.

Section 2: Dose Range Determination and Strategy

Without prior data, a dose-range finding (DRF) study is essential. We can establish a scientifically justified starting dose by examining in vivo studies of Gemfibrozil in mice.

  • Literature Precedent (Gemfibrozil):

    • A study in a mouse model of Alzheimer's disease used 7.5 mg/kg/day via oral gavage[6].

    • A study on severe mouse influenza used 60 mg/kg/day administered intraperitoneally[7].

    • Studies in rats have used oral doses ranging from 12.5 to 50 mg/kg/day[8].

This provides a rational starting range of approximately 5 mg/kg to 100 mg/kg . An initial DRF study could test doses of 10, 30, and 100 mg/kg.

G start Literature Review (Analogous Compounds, e.g., Gemfibrozil) dose_select Select Dose Range (e.g., 10, 30, 100 mg/kg) start->dose_select admin_route Choose Administration Route (e.g., Oral Gavage for clinical relevance) dose_select->admin_route execute Administer Single Dose to Small Groups of Mice (n=3-5/group) + Vehicle Control Group admin_route->execute monitor Monitor for Acute Toxicity (24-48h) - Body weight - Clinical signs (lethargy, ruffled fur) - Mortality execute->monitor check Adverse Effects Observed? monitor->check mtd Determine Maximum Tolerated Dose (MTD) check->mtd No lower_dose Reduce Doses and Re-test check->lower_dose Yes efficacy_study Select 2-3 Doses Below MTD for Efficacy Studies mtd->efficacy_study lower_dose->execute

Caption: Workflow for a dose-range finding (DRF) study in mice.

Section 3: Routes of Administration: Protocols and Rationale

The choice of administration route depends on the experimental objective. Oral administration is most relevant for translatability, while parenteral routes offer higher bioavailability and bypass first-pass metabolism.

Oral Gavage (PO)
  • Rationale: Mimics the intended clinical route for most orally administered drugs. It allows for precise dosage delivery directly to the stomach. However, it can be stressful for the animals and requires proper training to avoid injury[9].

  • Key Parameters:

    • Max Volume: 10 mL/kg[10][11]. For a 25g mouse, this is 0.25 mL.

    • Gavage Needle: 20-22 gauge, 1.5-inch flexible or curved needle with a ball tip for adult mice[9][10].

  • Step-by-Step Protocol:

    • Preparation: Weigh the mouse and calculate the exact volume to be administered. Ensure the formulation is homogenous (vortex if it's a suspension).

    • Restraint: Firmly scruff the mouse to immobilize its head and body. The head and body should be aligned vertically to create a straight path to the esophagus[12].

    • Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark the needle with a marker if necessary to prevent over-insertion[13].

    • Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate[11]. The animal should swallow the tube as it passes into the esophagus. Crucially, if any resistance is met, do not force the needle [11][13]. Withdraw and try again.

    • Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the compound[12].

    • Withdrawal: Smoothly remove the needle and return the mouse to its cage.

    • Monitoring: Observe the mouse for 5-10 minutes for any signs of respiratory distress, which could indicate accidental tracheal administration.

Intraperitoneal Injection (IP)
  • Rationale: A common route for preclinical studies that allows for rapid absorption into the systemic circulation, largely bypassing first-pass metabolism. It is technically simpler than IV injection but carries a risk of incorrect placement into the gut or bladder[14].

  • Key Parameters:

    • Max Volume: 10 mL/kg[15]. For a 25g mouse, this is 0.25 mL.

    • Needle Size: 25-27 gauge[15].

  • Step-by-Step Protocol:

    • Preparation: Weigh the mouse and calculate the required injection volume. Use a new sterile needle for each animal[16].

    • Restraint: Scruff the mouse and position it in dorsal recumbency (face up), tilting the head slightly downwards to move abdominal organs away from the injection site[17].

    • Site Identification: Locate the injection site in the lower right quadrant of the abdomen[15][18]. This avoids the cecum on the left side and the urinary bladder in the midline.

    • Insertion: Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall[15]. The needle should penetrate the skin and the peritoneal lining.

    • Aspiration: Gently pull back on the plunger. If you see blood (vessel), yellow fluid (bladder), or greenish-brown fluid (intestine), withdraw the needle and do not inject[15]. Re-attempt at a different site or with a fresh needle.

    • Injection: If aspiration is clear, inject the substance smoothly.

    • Withdrawal & Monitoring: Remove the needle and return the mouse to its cage. Observe for any signs of distress.

Intravenous Injection (IV) - Tail Vein
  • Rationale: Provides 100% bioavailability and immediate systemic distribution. It is the most direct route but is technically challenging and requires significant skill and proper restraint[19][20].

  • Key Parameters:

    • Max Volume: 5 mL/kg for a bolus injection[21]. For a 25g mouse, this is 0.125 mL.

    • Needle Size: 27-30 gauge[21].

  • Step-by-Step Protocol:

    • Preparation: Weigh the mouse and calculate the volume. The solution must be sterile, free of particulates, and non-hemolytic[22].

    • Warming & Restraint: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins. Place the mouse in a suitable restrainer that exposes the tail.

    • Site Identification: Identify one of the two lateral tail veins. Swab the area with 70% ethanol to clean the site and improve vein visibility.

    • Insertion: With the bevel facing up, align the needle parallel to the vein and insert it at a shallow angle (about 30 degrees)[19]. A successful insertion may result in a small "flash" of blood in the needle hub.

    • Injection: Inject the substance slowly and evenly. The vein should blanch as the solution displaces the blood[19]. If a blister forms under the skin (subcutaneous injection), stop immediately, withdraw, and re-attempt more proximally (closer to the body).

    • Withdrawal & Hemostasis: After injection, withdraw the needle and apply gentle pressure with gauze for 30-60 seconds to prevent bleeding[19][23].

    • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Section 4: Comprehensive Experimental Workflow

A successful in vivo study integrates all the preceding steps into a coherent plan.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Dose Finding cluster_2 Phase 3: Efficacy Study Design cluster_3 Phase 4: Execution & Monitoring a1 Characterize Compound (Solubility, Stability) a2 Select & Validate Vehicle a1->a2 b1 Review Analog Data (e.g., Gemfibrozil) a2->b1 b2 Acute Dose-Range Finding Study (Single Dose, Monitor Toxicity) b1->b2 b3 Determine MTD b2->b3 c1 Select Doses (e.g., 2-3 below MTD) b3->c1 c2 Define Dosing Frequency & Duration (e.g., Once daily for 4 weeks) c1->c2 c3 Establish Groups (Vehicle, Low, Mid, High Dose) c2->c3 d1 Execute Dosing Regimen (Using Validated Protocol - PO, IP, or IV) c3->d1 d2 Monitor Animal Welfare (Body Weight, Clinical Signs) d1->d2 d3 Collect Endpoints d2->d3

Caption: Comprehensive workflow for an in vivo mouse study.

Section 5: References

  • Isobutyric Acid | C4H8O2 | CID 6590 - PubChem. National Center for Biotechnology Information. [Link]

  • Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB. FooDB. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. The University of British Columbia. [Link]

  • SOP: Mouse Intravenous Injections - Research and Innovation | Virginia Tech. Virginia Polytechnic Institute and State University. [Link]

  • SOP: Mouse Oral Gavage - Virginia Tech. Virginia Polytechnic Institute and State University. [Link]

  • Increased Survival after Gemfibrozil Treatment of Severe Mouse Influenza - PMC - NIH. National Center for Biotechnology Information. [Link]

  • In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a - bioRxiv. bioRxiv. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. The University of British Columbia. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. [Link]

  • Absorption and disposition of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, WIN 35833, in rats, monkeys, and men - PubMed. National Center for Biotechnology Information. [Link]

  • (2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3 | CID 11217234 - PubChem. National Center for Biotechnology Information. [Link]

  • Gemfibrozil, a lipid-lowering drug, improves hepatorenal damages in a mouse model of aging | Request PDF - ResearchGate. ResearchGate. [Link]

  • Intraperitoneal Injection in the Mouse - Research Animal Training. Procedures With Care. [Link]

  • Intravenous Injection in the Mouse - Research Animal Training. Procedures With Care. [Link]

  • IG035: Guideline on Administration of Substances to Laboratory Animals. University of California, Irvine. [Link]

  • Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections - Research support. The University of Queensland. [Link]

  • 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC - NIH. National Center for Biotechnology Information. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. [Link]

  • Gemfibrozil, a Lipid-Lowering Drug, Lowers Amyloid Plaque Pathology and Enhances Memory in a Mouse Model of Alzheimer's Disease via Peroxisome Proliferator-Activated Receptor α - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. University of Arizona. [Link]

  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University. [Link]

  • An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia - MDPI. MDPI. [Link]

  • Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). The University of Iowa. [Link]

  • Mouse Handling & Techniques - UNC Research. The University of North Carolina at Chapel Hill. [Link]

  • pms-GEMFIBROZIL. Pharmascience Inc. [Link]

  • SOP 7.8 - Gavage Techniques in Small Animals (Mice) - Queen's University. Queen's University. [Link]

  • Isobutyric acid - Wikipedia. Wikipedia. [Link]

  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. University of Zurich. [Link]

  • Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2) - Cheméo. Cheméo. [Link]

  • 943-45-3 | MFCD00129939 | 2-Methyl-2-phenoxypropanoic acid | AA Blocks. Autech Blocks. [Link]

Sources

"cell-based assays for screening fibrate-like molecules"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Profiling of Fibrate-Like Agonists via Orthogonal Cell-Based Assays

Abstract

The development of next-generation fibrates requires a rigorous screening funnel to distinguish specific PPAR


 agonists from pan-PPAR activators (PPAR

/

) and to verify functional lipid-lowering efficacy. This guide outlines a validated, three-stage workflow: (1) a high-sensitivity Luciferase Reporter Assay for primary screening, (2) a qPCR-based Secondary Screen for endogenous target engagement (CPT1A, ACOX1), and (3) a Phenotypic High-Content Screen using Nile Red to quantify lipid droplet reduction in steatotic hepatocytes.

Introduction: The Mechanism of Action

Fibrates (e.g., Fenofibrate, Gemfibrozil) function as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPAR


). Unlike statins, which inhibit cholesterol synthesis, fibrates primarily lower triglycerides and increase HDL by activating PPAR

.[1]

Upon ligand binding, PPAR


 translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This cascade upregulates enzymes involved in fatty acid 

-oxidation (e.g., ACOX1, CPT1A).

Critical Consideration: Many "fibrate-like" molecules fail due to off-target activation of PPAR


 (adipogenesis/weight gain) or PPAR

. Specificity is paramount.
Figure 1: PPAR Signaling Pathway

PPAR_Pathway Ligand Fibrate-like Molecule PPARa PPARα (Cytosol/Nucleus) Ligand->PPARa Binds Complex PPARα-RXR Heterodimer PPARa->Complex + RXR RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Binds PPRE Transcription Transcription Activation DNA->Transcription Targets Target Genes: ACOX1, CPT1A, CYP4A Transcription->Targets Outcome Increased Fatty Acid Oxidation Targets->Outcome

Caption: Ligand-dependent activation of PPAR


 leading to transcriptional upregulation of 

-oxidation genes.[2]

Primary Screen: PPAR Luciferase Reporter Assay

Objective: To quantify the transcriptional potency (EC


) of library compounds against PPAR

in a cell-free context.

Cell Model: HepG2 (Human Hepatocarcinoma) or HEK293 . HepG2 is preferred for liver-specific cofactor context, though HEK293 offers higher transfection efficiency.

Constructs:

  • Expression Vector: pCMV-hPPAR

    
     (Constitutive expression of human PPAR
    
    
    
    ).
  • Reporter Vector: 3xPPRE-Luc (Firefly Luciferase under control of 3 copies of PPRE).

  • Normalization Vector: pRL-TK (Renilla Luciferase) to correct for transfection efficiency.

Protocol Workflow
  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well white-walled plates. Incubate 24h.
    
  • Transfection:

    • Prepare Lipofectamine/DNA complex (Ratio 3:1).

    • DNA Ratio: 10:10:1 (Reporter:Expression:Renilla).

    • Incubate 24h.[3][4][5][6]

  • Treatment:

    • Remove media.[3][7][8] Wash with PBS.[4][5]

    • Add compounds in serum-free media (0.1% BSA).

    • Positive Control: GW7647 (100 nM) or Fenofibric Acid (50

      
      M). Note: Use Fenofibric Acid, not Fenofibrate, as HepG2 cells may vary in esterase activity required to activate the prodrug.
      
    • Vehicle Control: DMSO (Final concentration < 0.1%).[9]

    • Incubate 24h.[3][4][5][6]

  • Detection:

    • Lyse cells using Passive Lysis Buffer.[6]

    • Add Firefly substrate

      
       Read Luminescence (Signal).
      
    • Add Stop & Glo (Renilla substrate)

      
       Read Luminescence (Normalization).
      

Data Analysis: Calculate Relative Light Units (RLU) = Firefly / Renilla. Plot dose-response curves to determine EC


.[6][7][10]
ReagentConcentrationPurpose
GW7647 10 - 100 nMHigh-affinity synthetic agonist (Positive Control)
Fenofibric Acid 10 - 100

M
Clinically relevant fibrate control
Wy-14643 10 - 50

M
Murine-preferring PPAR

agonist (use with caution in human cells)

Secondary Screen: Endogenous Gene Expression (qPCR)

Objective: To confirm that "hits" from the artificial reporter system actually engage the endogenous chromatin-bound receptor and induce relevant metabolic genes.

Target Genes:

  • CPT1A (Carnitine Palmitoyltransferase 1A): Rate-limiting enzyme for fatty acid entry into mitochondria.[11]

  • ACOX1 (Acyl-CoA Oxidase 1): First enzyme in peroxisomal

    
    -oxidation.[2]
    
Protocol
  • Treatment: Treat HepG2 cells (6-well plate) with EC

    
     concentration of hit compounds for 24h.
    
  • Extraction: Isolate RNA using Trizol or Silica-column kit.

  • cDNA Synthesis: Reverse transcribe 1

    
    g RNA.
    
  • qPCR: Use SYBR Green chemistry.[6]

Validated Primer Sequences (Human):

GeneForward Primer (5' -> 3')Reverse Primer (5' -> 3')
CPT1A GCTATTGGTGCCTCCCTCAATGGTAGGAGAGCAGCACCTT
ACOX1 GCTCATGGCATCAAGAGCATCAGCATCCGTCGTACTTGTC
GAPDH GTCTCCTCTGACTTCAACAGCGACCACCCTGTTGCTGTAGCCAA

Success Criteria: >2-fold induction of CPT1A or ACOX1 relative to DMSO control.

Phenotypic Screen: Nile Red Steatosis Assay

Objective: To prove functional efficacy by measuring the reduction of lipid droplets in a "fatty liver" cell model. This distinguishes functional agonists from compounds that merely bind the receptor without physiological effect.

Principle: HepG2 cells are loaded with Oleic Acid (OA) to induce steatosis (lipid accumulation). Active fibrates will increase


-oxidation, reducing the lipid burden. Nile Red is a lipophilic stain that fluoresces intensely yellow-gold in neutral lipids.
Protocol
  • Induction of Steatosis:

    • Seed HepG2 cells in 96-well black/clear-bottom plates (

      
       cells/well).
      
    • Treat with 250

      
      M Oleic Acid (OA)  complexed with BSA (2:1 molar ratio OA:BSA) for 24h.
      
    • Control: BSA alone (Lean control).

  • Compound Treatment:

    • Remove OA media.

    • Add Test Compounds (in presence of 100

      
      M OA to maintain stress) for 24-48h.
      
  • Staining:

    • Wash 2x with PBS.[5]

    • Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.[12]

    • Wash 2x with PBS.[5]

    • Stain with 1

      
      g/mL (approx 3 
      
      
      
      M) Nile Red
      + DAPI (Nuclear stain) for 15 min in dark.
  • Imaging & Analysis:

    • Image on High-Content Imager (e.g., Operetta, ImageXpress).

    • Channel 1 (Lipids): Ex 488nm / Em 550nm (Yellow/Gold).

    • Channel 2 (Nuclei): Ex 350nm / Em 460nm.

    • Normalization: Total Nile Red Intensity / Total Nuclei Count.

Interpretation: A successful fibrate-like hit will show a statistically significant reduction in normalized Nile Red intensity compared to the Oleic Acid-only control.

Screening Workflow Summary

Figure 2: The Screening Funnel

Screening_Funnel Library Compound Library (10k - 100k) Primary Primary Screen: Luciferase Reporter (HepG2) Library->Primary Filter1 Filter: >5x Activation EC50 < 10µM Primary->Filter1 Secondary Secondary Screen: qPCR (CPT1A, ACOX1) Filter1->Secondary Hits Filter2 Filter: Endogenous Induction Confirmed Secondary->Filter2 Phenotypic Phenotypic Screen: Nile Red Lipid Clearance Filter2->Phenotypic Validated Hits Lead Lead Candidate: Fibrate-like Agonist Phenotypic->Lead Functional Leads

Caption: Hierarchical screening funnel ensuring target specificity and functional efficacy.

References

  • BenchChem Technical Support. (2025).[6][13] Application Notes and Protocols for Choline Fenofibrate Cell-Based Assay. Retrieved from

  • Indigo Biosciences. (2024).

    
    ) Reporter Assay System.[7][10] Retrieved from 
    
  • McMillian, M., et al. (2001). Nile Red binding to HepG2 cells: an improved assay for in vitro studies of hepatosteatosis.[14] In Vitro & Molecular Toxicology.[14] Retrieved from

  • Ota, A., et al. (2011).

    
     (PPAR
    
    
    
    ) activators with a ligand-screening system using a human PPAR
    
    
    -expressing cell line.[9][10] Biological and Pharmaceutical Bulletin. Retrieved from
  • Tocris Bioscience.GW 7647: Potent and highly selective PPAR

    
     agonist.[15] Retrieved from 
    

Sources

Application Notes and Protocols for 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid (Gemfibrozil) as a Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, widely known as Gemfibrozil, in a research setting. This document offers in-depth insights into its mechanism of action, practical experimental protocols, and relevant safety considerations to empower researchers in their scientific investigations.

Introduction and Scientific Context

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (Gemfibrozil) is a well-established lipid-lowering agent belonging to the fibrate class of drugs.[1] Its primary clinical application is in the management of hyperlipidemia, particularly hypertriglyceridemia.[2] From a research perspective, Gemfibrozil serves as a valuable tool to investigate lipid metabolism, peroxisome proliferator-activated receptor (PPAR) signaling, and their implications in various physiological and pathological processes.

Gemfibrozil's mechanism of action is primarily attributed to its agonistic activity on Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and carbohydrate metabolism.[3] Activation of PPARα by Gemfibrozil leads to a cascade of downstream effects, including increased lipolysis and clearance of triglyceride-rich lipoproteins.[3]

Physicochemical Properties and Solution Preparation

A thorough understanding of Gemfibrozil's physicochemical properties is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[4]
Molecular Weight 250.33 g/mol [4]
Appearance Crystalline solid[1]
Solubility - Soluble in ethanol (~30 mg/ml), DMSO (~16 mg/ml), and dimethylformamide (DMF).- Sparingly soluble in aqueous buffers.[1]
pKa 4.7[5]
Protocol for Stock Solution Preparation

For most in vitro applications, a concentrated stock solution of Gemfibrozil is prepared in an organic solvent, which is then diluted to the final working concentration in the cell culture medium.

Materials:

  • Gemfibrozil powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of Gemfibrozil powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution until the Gemfibrozil is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[6]

Mechanism of Action: A Deeper Dive

Gemfibrozil's biological effects are primarily mediated through the activation of PPARα. The following diagram illustrates the canonical signaling pathway:

Gemfibrozil_Mechanism Gemfibrozil Gemfibrozil PPARa PPARα Gemfibrozil->PPARa Binds and Activates RXR RXR PPARa->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Target_Genes Target Gene Transcription ↑ PPRE->Target_Genes Lipolysis ↑ Lipoprotein Lipase (LPL) Target_Genes->Lipolysis VLDL_Production ↓ VLDL Production Target_Genes->VLDL_Production Triglyceride_Clearance ↑ Triglyceride Clearance Lipolysis->Triglyceride_Clearance

Caption: Gemfibrozil's mechanism of action via PPARα activation.

Application Notes and Experimental Protocols

This section provides detailed protocols for common research applications of Gemfibrozil.

In Vitro Studies

Gemfibrozil can be used to study its effects on lipid accumulation in various cell types, such as hepatocytes and adipocytes.

Recommended Cell Lines:

  • SMMC-7721 (human hepatoma)[6]

  • SH-SY5Y (human neuroblastoma)[7]

  • HEK293 (human embryonic kidney)[7]

  • Calu-3 (human lung adenocarcinoma)[7]

Effective Concentration Range: 10 µM to 200 µM, with an optimal concentration around 50 µM observed in some studies.[6]

Protocol: Oil Red O Staining for Intracellular Lipid Droplets

This protocol allows for the visualization and quantification of neutral lipids within cultured cells.

Materials:

  • Cells cultured in appropriate plates or on coverslips

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • 60% Isopropanol

  • Oil Red O working solution (0.35 g Oil Red O in 100 ml isopropanol, stirred overnight, filtered, then mixed 6:4 with water and allowed to sit for 20 minutes before filtering again)[8]

  • Hematoxylin (for counterstaining nuclei)

  • Microscope

Procedure:

  • Culture and treat cells with Gemfibrozil at the desired concentrations for the specified duration (e.g., 24 hours).[6]

  • Remove the culture medium and gently wash the cells twice with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.[8]

  • Remove the formalin and wash the cells twice with distilled water.

  • Wash the cells with 60% isopropanol for 5 minutes.[8]

  • Allow the cells to dry completely.

  • Add the Oil Red O working solution and incubate for 10 minutes at room temperature.[8]

  • Remove the Oil Red O solution and wash the cells 4 times with distilled water.[8]

  • (Optional) Counterstain with hematoxylin for 1 minute to visualize the nuclei.

  • Acquire images using a microscope. Lipid droplets will appear as red-stained spherical structures.

Gemfibrozil's effect on the expression of key genes and proteins involved in lipid metabolism can be evaluated using techniques like RT-qPCR and Western blotting.

Target Genes/Proteins:

  • PPARα[9]

  • Sterol Regulatory Element-Binding Protein 1 (SREBP1)[10]

Protocol: Western Blotting for PPARα and SREBP1

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against PPARα and SREBP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from Gemfibrozil-treated and control cells.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-PPARα or anti-SREBP1) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

It is essential to determine the cytotoxic potential of Gemfibrozil at the concentrations used in your experiments.

Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[11]

Materials:

  • Cell culture supernatant from treated and control wells

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Culture cells and treat with a range of Gemfibrozil concentrations.

  • After the treatment period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.[12][13]

  • Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

In Vivo Studies

Gemfibrozil can be administered to animal models to investigate its systemic effects on lipid metabolism, atherosclerosis, and other pathologies.

Animal Models:

  • Mice are commonly used.[12]

Dosage and Administration:

  • Dosages can range from 8 mg/kg/day to 200 mg/kg/day.[14][15]

  • Oral gavage is a common administration route.

Workflow for an In Vivo Atherosclerosis Study

in_vivo_workflow start Start: Atherosclerotic Mouse Model treatment Daily Gemfibrozil Administration (Oral Gavage) start->treatment monitoring Monitor Body Weight and Health Status treatment->monitoring endpoint Endpoint: (e.g., 20 weeks) monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia aorta_isolation Aorta Isolation euthanasia->aorta_isolation superoxide_measurement Superoxide Measurement (Lucigenin Chemiluminescence) euthanasia->superoxide_measurement gene_expression Gene Expression Analysis (RT-qPCR from tissue) euthanasia->gene_expression plaque_analysis Atherosclerotic Plaque Analysis (Sudan IV Staining) aorta_isolation->plaque_analysis end Data Analysis and Interpretation plaque_analysis->end superoxide_measurement->end gene_expression->end

Caption: A typical workflow for an in vivo study of Gemfibrozil's effect on atherosclerosis.

Protocol: Sudan IV Staining for Aortic Plaque Quantification

This method is used to visualize and quantify lipid-rich atherosclerotic plaques in the aorta.[16]

Materials:

  • Isolated mouse aorta

  • PBS

  • 70% Ethanol

  • Sudan IV staining solution (1 g Sudan IV powder, 100 mL 70% ethanol, 100 mL acetone, stirred for 10 minutes)[17]

  • Dissecting microscope

  • Digital camera and image analysis software

Procedure:

  • Carefully isolate the entire aorta from the euthanized mouse, removing periadventitial fat.

  • Pin the aorta open longitudinally in a wax-bottom dish.

  • Rinse the aorta with 70% ethanol for 5 minutes.[16]

  • Stain with Sudan IV solution for 10 minutes.[16]

  • Destain with 70% ethanol for 3-5 minutes.[16]

  • Wash with PBS.

  • Capture high-resolution images of the stained aorta.

  • Use image analysis software to quantify the percentage of the aortic surface area covered by red-stained plaques.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses, and chemical-resistant gloves when handling Gemfibrozil powder and solutions.[18]

Handling:

  • Handle Gemfibrozil powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

  • Avoid contact with skin and eyes.[18]

  • Keep away from heat and sources of ignition.[18]

Spill Response:

  • For minor spills of the powder, sweep up carefully, avoiding dust generation, and place in a sealed container for disposal.[3]

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

Waste Disposal:

  • Dispose of Gemfibrozil waste in accordance with local, state, and federal regulations for chemical waste.[2][3]

  • Do not dispose of down the drain.[19]

  • For unused medication in a non-laboratory setting, it is recommended to mix it with an unappealing substance (e.g., dirt, cat litter) in a sealed bag before disposing in the trash.[20]

References

  • U.S. Pharmacopeial Convention. (n.d.). Gemfibrozil. USP-NF. Retrieved from [Link]

  • Bastami, A., Mohammadi, A., & Partoazar, A. R. (2015). Formulation, optimization and characterization of gemfibrozil nanocrystals prepared by wet milling technique. Asian Journal of Pharmaceutics, 9(1), 19.
  • Grimm, M. O. W., et al. (2023). Gemfibrozil-Induced Intracellular Triglyceride Increase in SH-SY5Y, HEK and Calu-3 Cells. International Journal of Molecular Sciences, 24(3), 2843.
  • Holanda, V. C. O. D., et al. (2023). Gemfibrozil-trans-cinnamic acid co-crystal: Synthesis, characterization, in vitro solubility and cell viability studies. Journal of Applied Pharmaceutical Science, 13(9), 156-166.
  • SciSpace. (2023). Lipid (Oil Red O) Staining. Retrieved from [Link]

  • Li, J., et al. (2017). Gemfibrozil reduces lipid accumulation in SMMC-7721 cells via the involvement of PPARα and SREBP1. Molecular Medicine Reports, 16(5), 7585-7591.
  • Grimm, M. O. W., et al. (2023). Gemfibrozil-Induced Intracellular Triglyceride Increase in SH-SY5Y, HEK and Calu-3 Cells. International Journal of Molecular Sciences, 24(3), 2843.
  • Grimm, M. O. W., et al. (2023). Gemfibrozil-Induced Intracellular Triglyceride Increase in SH-SY5Y, HEK and Calu-3 Cells. International Journal of Molecular Sciences, 24(3), 2843.
  • Madan, B., et al. (2023). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. Medicina, 59(5), 888.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3463, Gemfibrozil. Retrieved from [Link]

  • Jubilant. (2018). Safety Data Sheet: Gemfibrozil Tablets USP. Retrieved from [Link]

  • Griendling, K. K., & Harrison, D. G. (2000). Lucigenin Chemiluminescence Assay for Superoxide Detection.
  • Ovchinnikova, O., & Gerdes, N. (2016). Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice. Bio-protocol, 6(11), e1831.
  • Guan, Y., et al. (2004). A role for PPARα in the control of SREBP activity and lipid synthesis in the liver. Journal of Biological Chemistry, 279(26), 27485-27492.
  • The Yan Lab. (2022). Oil Red O Staining for Cultured Cells. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. Retrieved from [Link]

  • International Agency for Research on Cancer. (1996). Gemfibrozil. In Some Pharmaceutical Drugs. IARC, Lyon.
  • Groyer, E., et al. (2021). Sudan IV Staining: A Procedure for Staining Lipid-Laden Atherosclerotic Plaques in Harvested Mouse Aortic Arch. Journal of Visualized Experiments, (173), e62711.
  • Guan, Y., et al. (2004). A role for PPARα in the control of SREBP activity and lipid synthesis in the liver. Journal of Biological Chemistry, 279(26), 27485-27492.
  • Genovese, T., et al. (2006). The PPAR alpha agonist gemfibrozil is an ineffective treatment for spinal cord injured mice. Journal of Neurotrauma, 23(3-4), 493-502.
  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]

  • Campos-Espinosa, A., et al. (2021). Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro. Journal of Visualized Experiments, (173), e62711.
  • Yoshikawa, T., et al. (2003). Cross-Talk between Peroxisome Proliferator-Activated Receptor (PPAR) α and Liver X Receptor (LXR) in Nutritional Regulation of Fatty Acid Metabolism. I. PPARs Suppress Sterol Regulatory Element Binding Protein-1c Promoter through Inhibition of LXR Signaling. Molecular Endocrinology, 17(7), 1240-1254.
  • Coughlan, M. T., et al. (2007). Association of dietary sodium intake with atherogenesis in experimental diabetes and with cardiovascular disease in patients with Type 1 diabetes. Diabetologia, 50(8), 1684-1692.
  • BioMed Explorer. (2021). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

  • Li, Y., et al. (2013). A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis. Journal of Immunological Methods, 394(1-2), 89-95.
  • Daugherty, A., & Rateri, D. L. (2002). Mouse Models of Atherosclerosis. Current Protocols in Immunology, 49(1), 15.24.1-15.24.16.
  • Kim, M., et al. (2022). The Effects of Synthetic SREBP-1 and PPAR-γ Decoy Oligodeoxynucleotide on Acne-like Disease In Vivo and In Vitro via Lipogenic Regulation. International Journal of Molecular Sciences, 23(24), 15830.
  • The Yan Lab. (2022). Oil Red O Staining for Cultured Cells. Retrieved from [Link]

  • Jubilant. (2018). Safety Data Sheet: Gemfibrozil Tablets USP. Retrieved from [Link]

  • Zhang, X., et al. (2015). Practical assessment of the quantification of atherosclerotic lesions in apoE‑/‑ mice. Experimental and Therapeutic Medicine, 10(2), 537-542.
  • Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments, (75), e2609.
  • Di Paola, R., et al. (2011). PPAR-α Contributes to the Anti-Inflammatory Activity of Verbascoside in a Model of Inflammatory Bowel Disease in Mice. British Journal of Pharmacology, 162(3), 639-650.
  • Griendling, K. K., & Harrison, D. G. (2000). Detection of Superoxide in Vascular Tissue.
  • BioMed Explorer. (2021). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

Sources

Advanced Mass Spectrometry Analysis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details the mass spectrometry (MS) analysis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (CAS: 667440-80-4). Structurally analogous to the fibrate class of lipid-regulating drugs (e.g., clofibric acid), this compound presents specific analytical challenges due to its ionizable carboxylic acid moiety and hydrophobic dimethylphenoxy tail.

This protocol prioritizes Negative Ion Mode Electrospray Ionization (ESI-) due to the acidic nature of the analyte (pKa ~ 3.5–4.0). We provide a self-validating workflow covering sample preparation, chromatographic separation, and mechanistic fragmentation analysis, designed for researchers in drug discovery and metabolic profiling.

Compound Profile & Chemical Logic

Understanding the physicochemical properties is the prerequisite for robust method development.

PropertyValue/DescriptionAnalytical Implication
Formula C₁₂H₁₆O₃Precursor ion calculation.
Exact Mass 208.1099 DaTarget [M-H]⁻ at 207.1026 m/z .
Structure Phenoxy ether linked to isobutyric acid.Susceptible to ether cleavage and decarboxylation in MS/MS.
pKa ~3.8 (Carboxylic Acid)Requires pH control in LC to ensure retention (acidic) or ionization (basic).
LogP ~2.8–3.2 (Predicted)Moderately lipophilic; requires C18 stationary phase for retention.

Mechanistic Fragmentation Analysis

To ensure specificity, we must understand the dissociation pathways. In negative mode, the deprotonated molecular ion ([M-H]⁻) undergoes collision-induced dissociation (CID) to yield characteristic product ions.

Fragmentation Pathway[1][2][3]
  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid tail.

  • Ether Cleavage: Rupture of the ether bond to release the stable 2,3-dimethylphenoxide anion.

Graphviz Diagram: Fragmentation Logic

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 207.1 Transition1 Neutral Loss: CO₂ (44 Da) Precursor->Transition1 Transition2 Ether Cleavage Precursor->Transition2 Fragment1 Decarboxylated Ion [M-H-CO₂]⁻ m/z 163.1 Transition1->Fragment1 Secondary Path Fragment2 2,3-Dimethylphenoxide (Quantifier) m/z 121.1 Transition2->Fragment2 Primary Path (High Stability)

Caption: Proposed fragmentation pathway for 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid in ESI(-) mode. The formation of the phenoxide ion (m/z 121) is the dominant energetic valley.

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Direct protein precipitation is often insufficient for fibrate-like acids due to high protein binding. We recommend Solid Phase Extraction (SPE) for maximum recovery and matrix cleanup.

  • Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

  • Protocol:

    • Condition: 1 mL Methanol followed by 1 mL Water.

    • Load: Mix 100 µL Plasma + 300 µL 1% Formic Acid (aq). Load onto cartridge.

    • Wash: 1 mL 5% Methanol in Water (removes salts/proteins).

    • Elute: 1 mL Acetonitrile.

    • Reconstitute: Evaporate to dryness under N₂; reconstitute in 100 µL Mobile Phase A/B (50:50).

Liquid Chromatography (LC) Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH or Agilent ZORBAX).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8).

    • Why? Ammonium acetate provides a buffer that supports negative ionization better than pure formic acid, while maintaining sufficient retention on C18.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters[1][4][5]
  • Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Negative (-)

  • Capillary Voltage: 2.5 kV (Lower voltage prevents arcing in negative mode).

  • Desolvation Temp: 450°C.

MRM Transitions (Triple Quadrupole):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Quantifier 207.1121.12250
Qualifier 207.1163.11550

Method Validation & Quality Control

To ensure the "Trustworthiness" of your data (Part 2 of requirements), the method must be self-validating.

Self-Validation Checklist:

  • Isotopic Internal Standard: Use Clofibrate-d4 or Gemfibrozil-d6 if the exact isotopologue is unavailable. The structural similarity ensures similar ionization suppression profiles.

  • Matrix Factor: Compare post-extraction spike vs. solvent standard.

    • Acceptance: Matrix Factor must be between 0.85 and 1.15.

  • Linearity: Range 1 ng/mL to 1000 ng/mL. Use 1/x² weighting to account for heteroscedasticity in ESI.

Graphviz Diagram: Validation Workflow

Validation Start Start Validation Specificity Specificity Test (Blank Matrix) Start->Specificity Linearity Linearity (1-1000 ng/mL) Specificity->Linearity No Interference Accuracy Accuracy/Precision (QC L/M/H) Linearity->Accuracy r² > 0.99 Matrix Matrix Effect (Post-Column Infusion) Accuracy->Matrix Pass Method Validated Matrix->Pass CV < 15%

Caption: Step-by-step validation logic ensuring data integrity according to FDA/EMA bioanalytical guidelines.

References

  • Vaniya, A. & Fiehn, O. (2015). Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics. Analytical Chemistry. Link

  • Holčapek, M., et al. (2008). Mass spectrometry of phenolic acids and their derivatives. Journal of Chromatography A. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

  • PubChem Compound Summary. (2023). 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (CID 11665796). Link

Sources

"developing a research plan for a novel phenoxypropanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Characterization Pipeline for Novel Phenoxypropanoic Acid Derivatives

Introduction & Scientific Rationale

Phenoxypropanoic acids (PPAs) represent a privileged scaffold in medicinal chemistry, historically significant as the pharmacophore for fibrates (e.g., fenofibrate) and dual PPAR


/

agonists (glitazars). These compounds function primarily as nuclear receptor modulators, specifically targeting Peroxisome Proliferator-Activated Receptors (PPARs).

The Challenge: While effective for dyslipidemia and metabolic syndrome, PPA development is plagued by two specific failure modes:

  • Selectivity Issues: Achieving the correct balance between PPAR

    
     (lipid lowering), PPAR
    
    
    
    (insulin sensitization), and PPAR
    
    
    (fatty acid oxidation) to maximize efficacy while minimizing side effects (e.g., edema, weight gain).
  • Idiosyncratic Toxicity: The carboxylic acid moiety is prone to Phase II glucuronidation. These acyl glucuronides can be chemically reactive, leading to covalent binding with plasma proteins and subsequent immune-mediated toxicity.[1]

This guide outlines a self-validating research pipeline designed to address these specific challenges early in the discovery phase.

Phase I: Target Engagement (In Vitro Potency)

Objective: Determine the potency (


) and selectivity profile of the novel PPA against PPAR

,

, and

.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay.[2] Rationale: Unlike simple binding assays, this functional assay measures the ligand-induced conformational change required to recruit transcriptional coactivators (e.g., PGC-1


 or TRAP220), providing a more physiologically relevant readout of agonism.
Protocol 1: TR-FRET Coactivator Recruitment

Reagents:

  • GST-tagged PPAR-LBD (Ligand Binding Domain) (Human recombinant).

  • Terbium (Tb)-labeled anti-GST antibody (Donor).[3][4]

  • Fluorescein-labeled Coactivator Peptide (Acceptor).[3]

  • Assay Buffer: TR-FRET Core Buffer (containing DTT to prevent oxidation).

Workflow:

  • Preparation: Dilute novel PPA compounds in DMSO to 100x final concentration. Perform 1:3 serial dilutions.

  • Plating: Transfer 200 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Protein Mix: Add 10

    
    L of GST-PPAR-LBD / Tb-anti-GST antibody mix. Incubate 15 mins at RT.
    
  • Peptide Mix: Add 10

    
    L of Fluorescein-Coactivator peptide.
    
  • Incubation: Incubate for 2 hours at RT in the dark.

  • Detection: Read on a multi-mode plate reader (Excitation: 340 nm; Emission 1: 495 nm [Tb]; Emission 2: 520 nm [Fluorescein]).

Data Analysis: Calculate the TR-FRET Ratio:


.
Fit data to a sigmoidal dose-response curve to derive 

.[4]

Visualization: TR-FRET Mechanism

TR_FRET_Mechanism Ligand Novel PPA (Ligand) PPAR GST-PPAR LBD Ligand->PPAR Binds & Induces Conf. Change Coactivator Fluorescein-Peptide (Acceptor) PPAR->Coactivator Recruits Ab Tb-Anti-GST Ab (Donor) Ab->PPAR Binds GST Tag FRET FRET Signal (520nm Emission) Ab->FRET Energy Transfer (Proximity Dependent) Coactivator->FRET Emits Light

Caption: Schematic of the TR-FRET assay. Ligand binding recruits the coactivator, bringing the Donor (Tb) and Acceptor (Fluorescein) into proximity.

Phase II: Safety & Liability Screening (The "Fail Fast" Filter)

Objective: Assess the risk of Idiosyncratic Drug Toxicity (IDT) caused by reactive acyl glucuronides.

Scientific Context: Carboxylic acids (like PPAs) are metabolized by UGT enzymes to form 1-O-acyl glucuronides. These metabolites are unstable and can undergo acyl migration or hydrolysis.[1] The rate of chemical instability (half-life of the glucuronide in buffer) correlates strongly with in vivo toxicity risk.

Protocol 2: Acyl Glucuronide Reactivity Assessment

Reagents:

  • Biosynthesized Acyl Glucuronide (AG) of the test compound (generated via scale-up incubation with liver microsomes + UDPGA).

  • 100 mM Phosphate Buffer (pH 7.4).

Workflow:

  • Incubation: Dissolve the purified AG (10

    
    M) in Phosphate Buffer (pH 7.4) at 37°C.[5]
    
  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Stop reaction immediately with ice-cold acidified acetonitrile (stabilizes the AG).

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent 1-O-

    
     isomer and the appearance of positional isomers (2/3/4-O-acyl).
    

Interpretation Criteria:

Parameter"Safe" Zone"Warning" ZoneHigh Risk
AG Half-life (

)
> 5 hours1 - 5 hours< 1 hour
Covalent Binding NegligibleLowHigh

Note: Compounds in the "High Risk" zone should be deprioritized or structurally modified (e.g., steric hindrance at the


-carbon) to improve metabolic stability.

Phase III: In Vivo Efficacy (Proof of Concept)

Objective: Demonstrate metabolic normalization in a disease-relevant model.

Model Selection: db/db Mouse (Leptin receptor deficient). Rationale: This model exhibits severe type 2 diabetes, obesity, and dyslipidemia, perfectly matching the therapeutic profile of PPAR agonists.

Protocol 3: Chronic Efficacy Study

Experimental Design:

  • Groups (n=10/group): Vehicle, Positive Control (e.g., Fenofibrate 100 mg/kg), Test PPA Low Dose (10 mg/kg), Test PPA High Dose (30 mg/kg).

  • Duration: 14 Days (QD oral gavage).

  • Formulation: 0.5% Methylcellulose + 0.1% Tween 80 (PPAs are lipophilic; proper suspension is critical).

Key Readouts:

  • Plasma Triglycerides & Free Fatty Acids: (Primary Endpoint for PPAR

    
    ).
    
  • Fasting Blood Glucose & Insulin: (Primary Endpoint for PPAR

    
    ).
    
  • Liver Weight & Histology: Assess for hepatomegaly (peroxisome proliferation marker) and steatosis reduction.

Visualization: Research Pipeline Logic

PPA_Pipeline Synthesis PPA Synthesis Screening TR-FRET Screening (Potency & Selectivity) Synthesis->Screening Decision1 Selectivity Criteria Met? Screening->Decision1 ADME Acyl Glucuronide Stability Assay Decision1->ADME Yes Redesign Structural Redesign (Steric/Electronic) Decision1->Redesign No Decision2 t1/2 > 2h? ADME->Decision2 InVivo In Vivo Efficacy (db/db Mouse) Decision2->InVivo Yes (Safe) Decision2->Redesign No (Toxic Risk) Redesign->Synthesis

Caption: Decision tree for PPA development. The Acyl Glucuronide stability step is a critical "Go/No-Go" gate before in vivo studies.

References

  • PPAR Mechanism & Drug Discovery: Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications. Cellular and Molecular Biology Letters.

  • TR-FRET Assay Methodology: Thermo Fisher Scientific. (2023).[2][6] LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay Application Note.

  • Acyl Glucuronide Toxicity: Regan, S. et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.

  • In Vivo Models (db/db Mice): Burke, S. J. et al. (2017). db/db Mice Exhibit Features of Human Type 2 Diabetes that are Not Reversed by Diet Restriction. Endocrinology.

Sources

Comprehensive Application Note: Purity Assessment of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is a structural analog of the fibrate class of hypolipidemic agents (e.g., Clofibrate, Fenofibrate). Characterized by a phenoxy-isobutyric acid moiety, this compound serves as a critical metabolic probe and intermediate in medicinal chemistry.

In drug development, the purity of such intermediates dictates the safety and efficacy of downstream APIs. Synthesized typically via the Bargellini reaction (multicomponent condensation) or Williamson ether synthesis followed by hydrolysis, the impurity profile is complex. It often includes unreacted 2,3-dimethylphenol (toxic), dimeric by-products, and residual ester intermediates.

This guide provides an autonomous, orthogonal analytical strategy combining HPLC-PDA for related substances, GC-MS for volatile precursors, and qNMR for absolute assay, ensuring a self-validating quality control system.

Physico-Chemical Profile & Impurity Logic

Before executing protocols, understand the molecule's behavior to select the right detectors and solvents.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₂H₁₆O₃MW = 208.25 g/mol
pKa (Predicted) ~3.5 - 4.0 (Carboxylic acid)Critical: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18 columns.[1]
UV Max ~270–280 nm (Phenoxy chromophore)Detection at 210 nm (non-specific) and 275 nm (specific).
Solubility Soluble in MeOH, ACN, CHCl₃; Low in WaterDiluent should be ACN:Water (50:50) to prevent precipitation.
Impurity Profiling Strategy (Synthesis-Dependent)
  • Impurity A (Starting Material): 2,3-Dimethylphenol. Volatile, acidic. Detectable by HPLC and GC.

  • Impurity B (Intermediate): Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate (if ester route used). Hydrophobic, late-eluting in RP-HPLC.

  • Impurity C (Bargellini Dimer): Dimeric by-products formed during "one-pot" synthesis. High molecular weight, very late eluting.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for lot release, ensuring no single method bias compromises the purity data.

PurityAssessment Start Synthesized Crude 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid Solubility Solubility Check (MeOH/ACN) Start->Solubility HPLC Protocol 1: RP-HPLC (PDA) (Purity & Related Substances) Solubility->HPLC Main Purity GCMS Protocol 2: GC-MS (Residual Phenols & Solvents) Solubility->GCMS Volatiles qNMR Protocol 3: 1H-qNMR (Absolute Assay wt%) Solubility->qNMR Potency Decision Data Correlation HPLC->Decision Area % GCMS->Decision ppm levels qNMR->Decision wt % Pass RELEASE LOT (>98.0% Purity, No Impurity >0.1%) Decision->Pass Concordant Fail REPROCESS (Recrystallize from Hexane/EtOAc) Decision->Fail Discrepant

Caption: Orthogonal analytical workflow ensuring comprehensive coverage of non-volatile (HPLC), volatile (GC), and structural (NMR) purity attributes.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[2]

This is the primary method for quantifying the main compound and non-volatile related substances. We utilize an acidic mobile phase to ensure the carboxylic acid remains in its neutral, hydrophobic form for consistent interaction with the C18 stationary phase.

Method Parameters
ParameterSpecificationRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHigh pH stability and excellent peak shape for acids.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses -COOH ionization; sharpens peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves reproducibility of retention times.
Detection PDA: Extract at 275 nm (Quant) & 210 nm (Impurity)275 nm is specific to the phenoxy ring; 210 nm catches non-aromatics.
Injection Vol 10 µLStandard load.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient (Elute hydrophobic impurities)
20.01090Wash
20.19010Re-equilibration
25.09010End
System Suitability Criteria (Self-Validation)

Before analyzing samples, inject the System Suitability Solution (SSS) containing the analyte and 2,3-dimethylphenol (Impurity A).

  • Resolution (Rs): > 2.0 between Impurity A and Main Peak.

  • Tailing Factor (T): 0.8 – 1.5 for the main peak.

  • RSD (Area): < 2.0% for 5 replicate injections of the standard.

Protocol 2: Gas Chromatography - Mass Spectrometry (GC-MS)

While HPLC handles the main acid, GC-MS is superior for detecting trace residual 2,3-dimethylphenol (starting material) which may co-elute or have low response in HPLC.

Method Parameters
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent (5% phenyl polysilphenylene-siloxane).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C, hold 5 min.

  • Detection: MS (EI source), Scan range 35–500 m/z.

  • Sample Prep: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

    • Note: The carboxylic acid may show peak tailing. If quantification is poor, derivatize with BSTFA + 1% TMCS (60°C for 30 min) to form the TMS-ester.

Interpretation
  • 2,3-Dimethylphenol: Look for m/z 122 (Molecular ion) and m/z 107 (Loss of methyl).

  • Analyte (TMS derivative): Look for M+ peak at m/z 280 (208 + 72).

Protocol 3: Quantitative NMR (qNMR)

HPLC provides "Area %" purity, which assumes all components have equal extinction coefficients. qNMR provides a true "Weight %" (Assay) without needing a reference standard of the analyte itself.

Procedure
  • Internal Standard (IS): Select Maleic Acid (TraceCERT® or equivalent high purity). It has a sharp singlet at ~6.3 ppm, distinct from the analyte's aromatics (6.5–7.2 ppm) and methyls (1.4–2.3 ppm).

  • Solvent: DMSO-d6 (ensures solubility of both acid and IS).

  • Preparation:

    • Weigh ~20 mg of Sample (Ws) to 0.01 mg precision.

    • Weigh ~10 mg of Internal Standard (Wis) to 0.01 mg precision.

    • Dissolve together in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 60 seconds (Critical for full relaxation of protons).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Weight,
      
      
      = Purity of IS.

References

  • Sigma-Aldrich. 2-methyl-2-phenoxypropanoic acid Product Information.Link

  • ChemicalBook. 2-Methyl-2-phenoxypropionic acid Properties and Safety.Link

  • PubChem. Fenofibric Acid (Structural Analog) Compound Summary.Link

  • Jain, N. et al. "A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate." Pharm Methods, 2011.[2] (Adapted for structural analog methodology). Link

  • US Patent 4259509A. 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, a key intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and practical experience.

I. Synthetic Overview: A Two-Step Approach

The synthesis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is typically achieved through a two-step process:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting 2,3-dimethylphenol with an alkyl halide, such as ethyl 2-bromo-2-methylpropanoate, in the presence of a base. This step yields the intermediate ester, ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate.

  • Hydrolysis: Saponification of the resulting ester to the final carboxylic acid product.

This guide will address potential issues in both stages of this synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

A. Williamson Ether Synthesis Stage

Question 1: My Williamson ether synthesis reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Williamson ether synthesis is a common issue that can often be traced back to several key factors related to the reaction conditions. The reaction proceeds via an SN2 mechanism, which is sensitive to the choice of base, solvent, and temperature.[1]

Potential Causes and Solutions:

  • Insufficiently Strong Base: The phenoxide anion, formed by the deprotonation of 2,3-dimethylphenol, is the active nucleophile. If the base is not strong enough to deprotonate the phenol effectively, the reaction will not proceed.

    • Troubleshooting:

      • Assess your base: If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or for a more robust reaction, sodium hydride (NaH).[2]

      • Check pKa values: Compare the pKa of your chosen base's conjugate acid with the pKa of 2,3-dimethylphenol (around 10-11). The pKa of the base's conjugate acid should be significantly higher to ensure complete deprotonation.

  • Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate. Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity.[1]

    • Troubleshooting:

      • Switch to a polar aprotic solvent: Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices as they do not solvate the nucleophile as strongly, leading to a faster reaction.[1][3]

      • Ensure anhydrous conditions: If using a highly reactive base like NaH, it is crucial to use anhydrous (dry) solvents and glassware. Any moisture will quench the base, rendering it ineffective.[4]

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

    • Troubleshooting:

      • Increase the temperature: Gently heating the reaction mixture to 50-80 °C can significantly increase the reaction rate.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Poor Quality Starting Materials: Impurities in the 2,3-dimethylphenol or the alkyl halide can interfere with the reaction.

    • Troubleshooting:

      • Verify starting material purity: Use pure, dry starting materials. If necessary, purify the 2,3-dimethylphenol by distillation or recrystallization.

Question 2: My TLC analysis shows the formation of multiple products, and my yield of the desired ether is low. What are the likely side reactions, and how can I minimize them?

Answer:

The presence of multiple spots on your TLC plate is a strong indicator of side reactions. In the Williamson ether synthesis, the primary competing reaction is elimination (E2) of the alkyl halide, especially with stronger bases and higher temperatures.[3] C-alkylation of the phenoxide is another possibility, though generally less common.

Common Side Reactions and Mitigation Strategies:

  • Elimination (E2) of Ethyl 2-bromo-2-methylpropanoate: The phenoxide can act as a base and abstract a proton from the alkyl halide, leading to the formation of an alkene.

    • Troubleshooting:

      • Use a less hindered base: While a strong base is necessary, extremely strong and bulky bases can favor elimination. Potassium carbonate is often a good compromise.

      • Control the temperature: Avoid excessive heat, as higher temperatures favor elimination over substitution.

      • Choose the right alkyl halide: While ethyl 2-bromo-2-methylpropanoate is a tertiary halide, the SN2 reaction is possible due to the adjacent ester group. However, if elimination is a major issue, exploring alternative synthetic routes might be necessary.

  • C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.

    • Troubleshooting:

      • Solvent choice: Polar aprotic solvents like DMF and DMSO tend to favor O-alkylation.

      • Counter-ion effect: The choice of the cation (e.g., Na⁺ vs. K⁺) can influence the O/C alkylation ratio, although this is a more subtle effect.

Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis:

Caption: A decision-making workflow for troubleshooting low yields in the Williamson ether synthesis step.

B. Hydrolysis Stage

Question 3: The hydrolysis of my ester intermediate is incomplete, or I am seeing decomposition of my product. What should I do?

Answer:

Incomplete hydrolysis or product decomposition can be frustrating. The key is to find a balance between ensuring complete saponification and avoiding harsh conditions that could degrade the desired carboxylic acid.

Potential Causes and Solutions:

  • Insufficient Hydrolysis Time or Temperature: The hydrolysis of the sterically hindered ester may be slow.

    • Troubleshooting:

      • Increase reaction time: Monitor the reaction progress by TLC until the starting ester spot has completely disappeared.

      • Increase temperature: Refluxing the reaction mixture in an appropriate solvent (e.g., methanol/water or ethanol/water) is a common practice.[5]

  • Inadequate Amount of Base: A stoichiometric excess of base (e.g., NaOH or KOH) is required to drive the hydrolysis to completion.

    • Troubleshooting:

      • Use sufficient base: Typically, 2-3 equivalents of base are used to ensure complete saponification.

  • Product Decomposition: The final product, 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, may be sensitive to prolonged exposure to high temperatures or very harsh pH conditions.

    • Troubleshooting:

      • Careful workup: After hydrolysis, cool the reaction mixture before acidification. Add the acid slowly and with cooling to control the exotherm.

      • pH control: Acidify the reaction mixture to a pH of approximately 2-3 to ensure complete protonation of the carboxylate, but avoid strongly acidic conditions for extended periods.

C. Purification and Analysis

Question 4: I am having difficulty purifying my final product. What are the common impurities and the best purification methods?

Answer:

Effective purification is crucial for obtaining a high-purity product. The most common impurities are unreacted starting materials and side products from the Williamson ether synthesis.

Common Impurities and Purification Strategies:

  • Unreacted 2,3-dimethylphenol: This is a common impurity if the first step did not go to completion.

    • Purification:

      • Base wash: During the workup, washing the organic extract with a dilute aqueous base solution (e.g., 1M NaOH) will extract the acidic phenol into the aqueous layer, leaving the ester product in the organic layer. For the final product, this separation is more challenging as both are acidic.

      • Crystallization: Recrystallization of the final carboxylic acid from a suitable solvent system (e.g., heptane/toluene) is often an effective method for removing less polar impurities like the starting phenol.

  • Side products from Williamson Ether Synthesis: These can include elimination products or C-alkylated isomers.

    • Purification:

      • Column chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the desired product from its isomers.

      • Recrystallization: Careful selection of the recrystallization solvent can often help in separating isomeric impurities.

Table 1: Recommended Solvents and Bases for Williamson Ether Synthesis

Base Solvent Advantages Considerations
Potassium Carbonate (K₂CO₃)Acetonitrile (ACN), DMFModerately strong, easy to handle, good yields.May require heating.
Sodium Hydroxide (NaOH)Methanol/EthanolInexpensive, strong base.Can promote elimination at higher temperatures.
Sodium Hydride (NaH)THF, DMF (anhydrous)Very strong base, drives reaction to completion.Highly reactive, requires anhydrous conditions and careful handling.[4]

III. Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reactions effectively?

A1: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring both the Williamson ether synthesis and the hydrolysis steps. Use an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting materials, intermediates, and products. A UV lamp can be used for visualization.

Q2: What are the key safety precautions I should take when performing this synthesis?

A2:

  • Sodium Hydride (NaH): If you choose to use NaH, it is a highly flammable solid that reacts violently with water.[4] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[4]

  • Ethyl 2-bromo-2-methylpropanoate: This is a flammable liquid and can cause serious eye damage. Handle it in a fume hood and wear appropriate PPE.

  • Solvents: Many of the organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated area and consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: My final product has a low melting point and appears oily. What could be the issue?

A3: A low or broad melting point, or an oily appearance, is a strong indication of impurities. The most likely culprits are residual solvent or unreacted starting materials. Refer to the purification section (Question 4) for strategies to improve the purity of your product. Pure 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid should be a white crystalline solid.

Q4: Can I use a different alkyl halide for the Williamson ether synthesis?

A4: Yes, other alkyl halides such as ethyl 2-chloro-2-methylpropanoate can be used. However, the reactivity of the alkyl halide (I > Br > Cl) will affect the reaction conditions required. Alkyl iodides are the most reactive but also the most expensive.

Experimental Protocol: General Procedure for the Synthesis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid

Step 1: Williamson Ether Synthesis - Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethylphenol (1.0 eq) and a suitable polar aprotic solvent (e.g., acetonitrile).

  • Add potassium carbonate (1.5 - 2.0 eq) to the mixture.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add ethyl 2-bromo-2-methylpropanoate (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (around 80 °C) and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis - 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid

  • Dissolve the crude ester from Step 1 in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 - 3.0 eq) to the solution.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., heptane/toluene) to obtain pure 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid.

General Troubleshooting Logic:

Sources

Technical Support Center: Overcoming Solubility Challenges with Poorly Soluble Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for solubility issues encountered with poorly soluble aromatic carboxylic acids, such as 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid . While we will use the well-characterized and structurally related compound, Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), as a primary case study due to the wealth of available data, the principles and techniques discussed are broadly applicable to this class of molecules.

These compounds are often categorized as Biopharmaceutics Classification System (BCS) Class II drugs, meaning they possess high membrane permeability but are limited by poor aqueous solubility.[1][2] This low solubility is a critical hurdle, as a drug must be in solution to be absorbed and exert its therapeutic effect.[3][4] This guide is designed to help you navigate these challenges effectively in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of this class of compounds?

A1: These are generally crystalline solids characterized by a lipophilic (fat-loving) structure and a weakly acidic carboxylic acid group. For our case study, Gemfibrozil, the key properties are:

  • Molecular Formula: C₁₅H₂₂O₃[5]

  • Appearance: White crystalline solid.[5][6]

  • pKa: Approximately 4.7, indicating it is a weak acid.[6]

  • Aqueous Solubility: Extremely low. It is practically insoluble in water (19 µg/mL or 0.0019%) and acidic solutions.[6][7]

  • Organic Solvent Solubility: It is soluble in organic solvents like ethanol, DMSO, and DMF.[8]

PropertyValue (for Gemfibrozil)Significance for Solubility
BCS Class Class II[1][2]High permeability but low solubility limits oral bioavailability.
pKa ~4.7[6]The compound's charge state and solubility are highly pH-dependent.
Water Solubility Practically Insoluble (~19 µg/mL)[6][7]Direct dissolution in aqueous buffers for assays is not feasible.
Organic Solubility Soluble in Ethanol (~100 mg/mL), DMF (~30 mg/mL), DMSO (~16 mg/mL)[6][8]Organic solvents can be used to create concentrated stock solutions.
Q2: Why is my compound so difficult to dissolve in aqueous buffers?

A2: The poor aqueous solubility stems from two primary factors:

  • High Lipophilicity: The bulky dimethylphenoxy group is highly nonpolar, making the molecule hydrophobic. It prefers to interact with itself rather than with polar water molecules.

  • Crystalline Structure: In its solid state, the molecule is arranged in a stable crystal lattice. A significant amount of energy is required to break this lattice apart before the individual molecules can be solvated by water. This is a common characteristic of "brick dust" molecules.[9]

Q3: I need a starting point for solubilizing my compound for an in vitro assay. Where do I begin?

A3: The most direct approach for initial lab-scale experiments is to leverage pH adjustment or the use of organic cosolvents. The choice depends on the tolerance of your specific assay system to high pH or residual solvent.

Below is a decision-making workflow to guide your initial strategy.

G start Start: Need to dissolve compound for aqueous in vitro assay assay_ph Is the assay sensitive to pH > 7.5? start->assay_ph assay_solvent Is the assay sensitive to <1% organic solvent (e.g., DMSO)? assay_ph->assay_solvent Yes use_ph Strategy 1: pH Adjustment (Alkaline Stock Solution) assay_ph->use_ph No use_cosolvent Strategy 2: Cosolvency (Organic Stock Solution) assay_solvent->use_cosolvent No advanced Need Advanced Formulation (e.g., Surfactants, Cyclodextrins) assay_solvent->advanced Yes

Caption: Initial strategy selection for solubilization.

Troubleshooting Guides

Issue 1: My compound is not dissolving in aqueous buffer for my cell culture or enzyme assay.

This is the most common initial challenge. The goal is to prepare a concentrated stock solution that can be diluted into the final assay medium without precipitation.

Causality: As a weak acid with a pKa of ~4.7, 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid will be predominantly in its neutral, insoluble form (R-COOH) at physiological pH (~7.4). By raising the pH to be at least 2 units above the pKa (i.e., pH > 6.7), we can apply the Henderson-Hasselbalch equation to shift the equilibrium towards the deprotonated, anionic carboxylate form (R-COO⁻). This ionized salt form is significantly more water-soluble.[7][10] The solubility of Gemfibrozil in dilute base is greater than 1%.[7]

Step-by-Step Protocol: Preparing a 10 mM Alkaline Stock Solution

  • Weigh Compound: Accurately weigh the required amount of the compound for your desired stock concentration and volume.

  • Initial Suspension: Add a small volume of purified water (e.g., 50% of the final volume) to the solid compound. It will not dissolve and will appear as a milky suspension.

  • Alkalinization: While stirring, add a 1 M NaOH solution dropwise. Monitor the pH with a calibrated pH meter.

  • Dissolution: As the pH increases above 6.0, the suspension will begin to clarify. Continue adding NaOH until the pH is ~7.5-8.0 and the solution is completely clear.

  • Final Volume: Adjust the final volume with purified water.

  • Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

Trustworthiness Check:

  • Critical Caveat: When you dilute this alkaline stock into your final assay buffer (e.g., PBS at pH 7.4), the local pH will drop. This can cause the compound to protonate back to its insoluble form and precipitate. Perform a preliminary test by diluting the stock to the final concentration in your assay buffer and visually inspecting for any cloudiness or precipitation over the time course of your experiment.

Causality: Cosolvents are water-miscible organic solvents that enhance the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[11] They disrupt the hydrogen bonding network of water, creating a more favorable environment for lipophilic molecules.[11]

Step-by-Step Protocol: Preparing a 50 mg/mL DMSO Stock Solution

  • Weigh Compound: Accurately weigh the compound.

  • Add Solvent: Add the appropriate volume of 100% DMSO (or ethanol). Gemfibrozil is soluble up to ~16 mg/mL in DMSO and ~100 mg/mL in ethanol.[6][8]

  • Dissolution: Vortex or sonicate gently until the solid is completely dissolved. This is your concentrated stock solution.

  • Dilution: For your experiment, dilute this stock solution at least 1:1000 into your final aqueous medium to keep the final solvent concentration below 0.1%, a level tolerated by most cell-based assays.

Trustworthiness Check:

  • Precipitation Risk: As with pH adjustment, diluting the organic stock into an aqueous medium can cause rapid precipitation. Always add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion.

  • Solvent Effects: Run a vehicle control in your experiment (e.g., medium with 0.1% DMSO) to ensure the solvent itself does not affect your experimental outcome.

Issue 2: My compound precipitates out of solution upon dilution of my stock.

This indicates that the final concentration in your aqueous medium is above the compound's thermodynamic solubility limit, even with a small amount of cosolvent. To overcome this, we need to use formulation technologies that create kinetically stable, supersaturated solutions.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, effectively being "hidden" from the aqueous environment.[13] This dramatically increases the apparent solubility of the drug.[13][14]

G cluster_0 Micellar Solubilization drug Drug Molecule micelle Surfactant Micelle (Hydrophobic Core) drug->micelle Partitions into core water Aqueous Environment micelle->water Dispersed in

Sources

Technical Support Center: Optimizing HPLC Separation of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (Gemfibrozil)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, commonly known as Gemfibrozil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development, optimization, and troubleshooting.

Section 1: Analyte Properties & Initial Method Development

This section provides foundational knowledge about Gemfibrozil's physicochemical properties, which are critical for developing a robust HPLC method.

Q1: What are the key physicochemical properties of Gemfibrozil that influence its HPLC separation?

Understanding the analyte is the first step to a successful separation. Gemfibrozil is a carboxylic acid, which makes its retention and peak shape highly dependent on the mobile phase pH. Its hydrophobicity dictates its interaction with the reversed-phase column.

Table 1: Physicochemical Properties of Gemfibrozil

PropertyValueImplication for HPLC Method Development
IUPAC Name 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid---
Molecular Formula C₁₅H₂₂O₃[1]---
Molecular Weight 250.33 g/mol [1]---
pKa (acidic) ~4.7The compound is acidic. Mobile phase pH must be controlled to ensure consistent retention and good peak shape. To achieve good retention and avoid peak tailing, the mobile phase pH should be at least 1.5-2 units below the pKa.
LogP ~4.0 (Calculated)This indicates that the compound is quite hydrophobic and will be well-retained on reversed-phase columns like C18 or C8.
Q2: What is a good starting point for developing an HPLC method for Gemfibrozil?

Based on its properties and established methods, a reversed-phase HPLC (RP-HPLC) approach is most suitable. The United States Pharmacopeia (USP) provides a validated method that serves as an excellent starting point.[2][3]

Table 2: Recommended Starting HPLC Conditions for Gemfibrozil Analysis

ParameterRecommendationRationale & Expert Notes
Column L1 packing (C18), 5 µm, 4.6 x 250 mmA C18 column provides sufficient hydrophobicity to retain Gemfibrozil. A C8 column is also a viable alternative.[4][5]
Mobile Phase Acetonitrile:Water:Acetic Acid (75:25:1, v/v/v)The high percentage of organic modifier (acetonitrile) is needed due to the compound's hydrophobicity. Acetic acid is crucial for controlling the pH and ensuring the carboxylic acid group is protonated (uncharged), which promotes retention and symmetric peak shape.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection (UV) 276 nm[2][4][5]Gemfibrozil has a strong UV absorbance at this wavelength.
Column Temperature Ambient or 30 °CMaintaining a constant temperature provides better retention time stability.
Injection Volume 10-20 µLThis can be optimized based on analyte concentration and sensitivity requirements.

Section 2: Method Optimization

Once initial conditions are established, the next step is to optimize the separation for robustness, speed, and resolution.

Q3: How does mobile phase pH affect the retention and peak shape of Gemfibrozil?

The mobile phase pH is the most critical parameter for the analysis of this acidic compound.

  • Mechanism of pH Effect (Ion Suppression): Gemfibrozil has a pKa of approximately 4.7.

    • At pH > 4.7: The carboxylic acid group will be deprotonated (ionized, negatively charged). In this state, the molecule is more polar and will have very little retention on a reversed-phase column, eluting at or near the void volume.

    • At pH < 4.7: The carboxylic acid group will be protonated (neutral). This makes the molecule less polar and allows it to interact strongly with the hydrophobic stationary phase, leading to good retention.

  • Practical Guideline: For optimal peak shape and reproducible retention, the mobile phase pH should be buffered at least 1.5 to 2 pH units below the pKa. A pH of 2.5-3.0 is ideal. This is why acidic modifiers like acetic acid, phosphoric acid, or formic acid are essential.[4][5]

Q4: How do I optimize the organic modifier concentration?

The concentration of the organic solvent (typically acetonitrile or methanol) in the mobile phase controls the retention time of Gemfibrozil.

  • To Decrease Retention Time: Increase the percentage of the organic modifier. This makes the mobile phase more non-polar, which reduces the affinity of the hydrophobic analyte for the stationary phase, causing it to elute faster.

  • To Increase Retention Time: Decrease the percentage of the organic modifier. This increases the polarity of the mobile phase, strengthening the interaction between the analyte and the stationary phase, leading to longer retention.

A typical starting point is a 70:30 or 80:20 mixture of organic solvent to acidic water.[6] Adjust in 5% increments to achieve the desired retention time.

Section 3: Troubleshooting Common Problems

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q5: My Gemfibrozil peak is tailing. What are the likely causes and how do I fix it?

Peak tailing is a common issue when analyzing acidic compounds and can compromise quantification.[7][8] It is often caused by secondary interactions between the analyte and the stationary phase.

// Causes cause1 [label="Cause 1: Mobile Phase pH too High"]; cause2 [label="Cause 2: Secondary Silanol Interactions"]; cause3 [label="Cause 3: Column Contamination / Degradation"]; cause4 [label="Cause 4: Mass Overload"];

// Solutions sol1 [label="Solution: Lower Mobile Phase pH\n(e.g., add more acid to pH 2.5-3.0)"]; sol2 [label="Solution: Use an End-Capped Column\n(e.g., modern, high-purity silica columns)"]; sol3 [label="Solution: Flush Column\n(Use a strong solvent like 100% Acetonitrile)"]; sol4 [label="Solution: Replace Column"]; sol5 [label="Solution: Reduce Sample Concentration"];

// Connections start -> cause1; start -> cause2; start -> cause3; start -> cause4;

cause1 -> sol1 [label=" Ionization issue"]; cause2 -> sol2 [label=" Analyte-surface interaction"]; cause3 -> sol3 [label=" Remove contaminants"]; sol3 -> sol4 [label=" If flushing fails"]; cause4 -> sol5 [label=" Exceeding column capacity"]; } }

Caption: Troubleshooting flowchart for peak tailing.

Detailed Breakdown of Causes and Solutions:

  • Mobile Phase pH is Too High:

    • Why it happens: If the pH is close to the pKa of Gemfibrozil (~4.7), a mixed population of ionized and non-ionized forms of the analyte exists. The ionized form interacts differently with the stationary phase, leading to a "tail."

    • Solution: Ensure your mobile phase is sufficiently acidic. A pH of 3.0 is a good target. Increase the concentration of your acid modifier (e.g., from 0.1% to 0.2% phosphoric acid) and observe the peak shape.

  • Secondary Silanol Interactions:

    • Why it happens: The silica backbone of most C18 columns has residual silanol groups (-Si-OH). These can be acidic and can interact with polar parts of the analyte through hydrogen bonding, creating a secondary retention mechanism that results in tailing.[7]

    • Solution:

      • Use a modern, high-purity, end-capped column. These columns have fewer accessible silanol groups.

      • Operate at a low pH (e.g., 2.5-3.0). The acidic mobile phase protonates the silanol groups, rendering them less active.

  • Column Contamination or Degradation:

    • Why it happens: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing. A partially blocked inlet frit can also distort peak shape.[8]

    • Solution:

      • First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

      • If the problem persists, reverse-flush the column (if the manufacturer allows) to remove particulates from the inlet frit.

      • If neither solution works, the column may be permanently damaged and should be replaced.[8]

  • Mass Overload:

    • Why it happens: Injecting too much analyte can saturate the stationary phase, leading to a triangular peak shape with a pronounced tail.

    • Solution: Dilute your sample and inject a smaller amount.

Q6: My retention time is drifting or unstable. What are the common causes?

Retention time stability is key for reliable identification and quantification.

  • Inadequate Column Equilibration:

    • Why it happens: The column chemistry needs to fully equilibrate with the mobile phase. If you start your run too soon after changing the mobile phase or flow rate, you will see retention times drift.

    • Solution: Always flush the column with at least 10-15 column volumes of the new mobile phase before starting your analysis.

  • Mobile Phase Composition Change:

    • Why it happens: This can be due to inaccurate mixing, evaporation of the more volatile solvent (like acetonitrile), or degradation of a mobile phase component.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If mixing manually, use graduated cylinders for accuracy.

  • Temperature Fluctuations:

    • Why it happens: Column temperature affects retention. A 1°C change can alter retention time by 1-2%. Fluctuations in lab temperature can cause drift.

    • Solution: Use a column oven to maintain a constant temperature (e.g., 30°C).

  • Pump or Leak Issues:

    • Why it happens: Inconsistent flow from the pump due to air bubbles, worn seals, or check valve problems will cause fluctuating retention times.

    • Solution: Degas the mobile phase thoroughly. Check for leaks in the system. If the pressure is fluctuating, troubleshoot the pump (check seals and valves).

Q7: My peak is broad or split. What should I investigate?

Broad or split peaks indicate a loss of efficiency and can be caused by issues both inside and outside the column.

  • Column Void or Channeling:

    • Why it happens: A void can form at the head of the column over time due to pressure shocks or degradation of the silica bed. This causes the sample to travel through different paths, resulting in a split or broad peak.[7]

    • Solution: This is often irreversible. Replacing the column is the most reliable solution. Using a guard column can help extend the life of the analytical column.

  • Sample Solvent Incompatibility:

    • Why it happens: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 70% acetonitrile), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself.

  • Extra-Column Volume:

    • Why it happens: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause peak broadening.

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible.

Section 4: Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (pH ~3.0)

This protocol describes how to prepare a robust mobile phase for the analysis of Gemfibrozil.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphoric Acid (85%)

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare the Aqueous Component:

    • Measure 250 mL of HPLC-grade water into a clean glass beaker.

    • Carefully add 1.0 mL of 85% phosphoric acid to the water. This will result in a solution with a pH of approximately 2.5-3.0.

    • Filter this aqueous acidic solution using a 0.45 µm filter to remove particulates.

  • Prepare the Final Mobile Phase:

    • In a 1-liter graduated cylinder, combine 750 mL of HPLC-grade acetonitrile with the 250 mL of prepared acidic water.

    • Transfer the final mixture to a clean, labeled solvent bottle.

  • Degas the Mobile Phase:

    • Sonicate the mobile phase for 10-15 minutes or use an online degasser to remove dissolved gases, which can prevent pump issues and baseline noise.

References

  • PubChem. Compound Summary for CID 158585059, 2-methyl-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmacy. New analytical method development and validation for the estimation of gemfibrozil in bulk and pharmaceutical formulation by rp-hplc. [Link]

  • FooDB. Showing Compound 2-Methylpropanoic acid (FDB003277). [Link]

  • PubChem. Compound Summary for CID 74924, 2-Bromo-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • International Journal of Advanced Research in Innovative Ideas and Education. Method development and validation of Gemfibrozil by RP-HPLC in bulk and Pharmaceutical dosage forms. [Link]

  • Wikipedia. Isobutyric acid. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • USP-NF. Gemfibrozil Tablets. [Link]

  • Der Pharma Chemica. Development and Validation of Sensitive RP- HPLC Method for Determination of Gemfibrozil in Human plasma. [Link]

  • ResearchGate. Development and Validation of Sensitive RP- HPLC Method for Determination of Gemfibrozil in Human plasma. [Link]

  • Environmental Protection Agency. Propanoic acid, 2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester - Substance Details. [Link]

  • PubChem. Compound Summary for CID 6590, Isobutyric Acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. LC Determination of Gemfibrozil in Tablets. [Link]

  • Cheméo. Chemical Properties of 2,2-Dimethylpropanoic acid, 3-methylphenyl ester. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • USP. Gemfibrozil. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • AA Blocks. 2-Methyl-2-phenoxypropanoic acid. [Link]

  • ResearchGate. RP-HPLC Method for Determination of Gemfibrozil using Central Composite Design (CCD). [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • PubChem. Compound Summary for CID 11671, 2-Hydroxyisobutyric acid. National Center for Biotechnology Information. [Link]

Sources

"mitigating off-target effects of phenoxypropanoic acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Off-Target Effects in Drug Discovery

Status: Active Operator: Senior Application Scientist Ticket ID: PPA-OT-2024-X Audience: Medicinal Chemists, Toxicologists, DMPK Scientists

Introduction: The Double-Edged Sword of the Acid Tail

Phenoxypropanoic acid derivatives (and their close relatives, phenoxyisobutyric acids like fibrates) are the backbone of metabolic drug discovery, particularly for PPAR (Peroxisome Proliferator-Activated Receptor) modulation. While the carboxylic acid head group is essential for anchoring to the receptor's ligand-binding domain (LBD), it is also the primary source of attrition due to off-target mitochondrial toxicity and reactive metabolite formation (acyl glucuronides).

This guide provides a root-cause analysis and troubleshooting protocols for the three most critical off-target failure modes:

  • Isoform Cross-Reactivity (Unintended PPAR

    
     activation leading to fluid retention).
    
  • Reactive Acyl Glucuronides (Leading to Idiosyncratic Drug-Induced Liver Injury - DILI).[1]

  • Mitochondrial Uncoupling (Leading to "silent" cytotoxicity).

Module 1: Tuning Isoform Selectivity (The "Gamma" Problem)

User Issue: "My PPAR


 candidate is showing significant fluid retention and weight gain signals in preclinical rodent models. How do I dial out the PPAR

activity while maintaining

potency?"

Root Cause Analysis: The phenoxypropanoic acid head group binds to the Y-shaped ligand-binding pocket of PPARs. The "tail" of the molecule determines isoform specificity. PPAR


 has a larger, more flexible pocket than PPAR

. If your hydrophobic tail is too bulky or flexible, it will recruit the PPAR

co-activators, triggering the adipogenic side effects (edema, weight gain) you are observing.
Troubleshooting Protocol: The "Tail-Trimming" Strategy

To mitigate PPAR


 cross-reactivity, you must constrain the molecule's volume to fit the tighter PPAR

or PPAR

pockets.

Step-by-Step Optimization:

  • Modify the Linker Region:

    • Action: Replace flexible ether linkers (-O-CH2-) with rigid spacers like oxazoles or cyclopropanes.

    • Rationale: Reducing conformational entropy prevents the molecule from adopting the "U-shape" often required for high-affinity PPAR

      
       binding.
      
  • Adjust the

    
    -Substituent: 
    
    • Action: Switch from a methyl group (phenoxypropanoic) to a dimethyl (phenoxyisobutyric) or a larger ethyl group at the

      
      -position.
      
    • Rationale: Structure-Activity Relationship (SAR) data indicates that bulky

      
      -substituents clash with the H12 helix in PPAR
      
      
      
      but are tolerated in PPAR
      
      
      .
  • Validate with Reporter Assays:

    • Do not rely on binding affinity (

      
      ) alone. You must measure functional potency (
      
      
      
      )
      using a Gal4-PPAR chimera reporter assay to confirm transcriptional activity is absent at PPAR
      
      
      .

Visualization: SAR Decision Tree for Selectivity

SAR_Decision_Tree Start Issue: High PPAR-Gamma Activity (Edema/Weight Gain) Check_Linker Step 1: Analyze Linker Flexibility Start->Check_Linker Rigidify Strategy: Introduce Rigid Scaffolds (Oxazole, Cyclopropane) Check_Linker->Rigidify Linker is flexible alkyl ether Check_Head Step 2: Check Alpha-Substituent Check_Linker->Check_Head Linker is already rigid Rigidify->Check_Head Bulk_Up Strategy: Increase Steric Bulk (Methyl -> Ethyl/Dimethyl) Check_Head->Bulk_Up Substituent is small (H or Me) Test_Selectivity Step 3: Functional Assay (Gal4) Check_Head->Test_Selectivity Substituent is already bulky Bulk_Up->Test_Selectivity Outcome_Alpha Result: PPAR-Alpha Selective Test_Selectivity->Outcome_Alpha High Alpha / Low Gamma Outcome_Dual Result: Dual Alpha/Gamma (Fail) Test_Selectivity->Outcome_Dual High Gamma Activity Outcome_Dual->Check_Linker Iterate Design

Caption: SAR optimization workflow to eliminate off-target PPAR-gamma activity by rigidifying the linker and increasing steric bulk at the alpha-position.

Module 2: Mitigating Reactive Metabolites (The "DILI" Risk)

User Issue: "We are seeing covalent binding to liver microsomes and glutathione depletion in hepatocytes. Is this the carboxylic acid?"

Root Cause Analysis: Yes. Carboxylic acid-containing drugs are frequently metabolized by UGT enzymes into Acyl Glucuronides (AGs) .[2] Unlike stable ether glucuronides, AGs are electrophilic.[2] They can undergo:

  • Acyl Migration: Moving the drug moiety to the 2, 3, or 4-position of the glucuronic acid ring.[3]

  • Nucleophilic Attack: Covalently binding to liver proteins (forming adducts), which can trigger immune-mediated Drug-Induced Liver Injury (DILI).

Troubleshooting Protocol: The "Steric Shield" & Bioisostere Approach

1. Diagnostic Screen: Half-Life of the Glucuronide

  • Protocol: Synthesize the acyl glucuronide of your lead compound. Incubate in phosphate buffer (pH 7.4, 37°C).

  • Threshold: If

    
    , the AG is highly reactive. Safe drugs typically have AG 
    
    
    
    .

2. Chemical Mitigation Strategies:

  • Increase Steric Hindrance: Add substituents (e.g., methyl groups) adjacent to the carboxylic acid. This slows down the enzymatic formation of the glucuronide by UGTs and, critically, slows the chemical attack on the ester bond if formed.

  • Bioisosteric Replacement: Replace the carboxylic acid (-COOH) with a non-glucuronidable surrogate that maintains acidity (

    
     ~4-5).
    
    • Option A:Tetrazole (Classic, but lipophilic).

    • Option B:Oxadiazolone (Metabolically stable).

    • Option C:Sulfonimide (

      
      ).
      

Quantitative Comparison of Acid Bioisosteres

Head GrouppKaUGT Glucuronidation RiskMitochondrial Toxicity RiskNotes
Carboxylic Acid ~4.5High (Forms Acyl-G)High (Uncoupler)Standard, high liability.
Tetrazole ~4.9Low (N-glucuronidation possible)ModeratePoor oral bioavailability often.
Oxadiazolone ~5.8Negligible LowExcellent stability; weaker potency?
Acyl Sulfonamide ~4.8LowLowBulky, may affect binding mode.
Module 3: Preventing Mitochondrial Dysfunction

User Issue: "Our compound passes CYP inhibition screens but shows toxicity in HepG2 cells grown in galactose. What is happening?"

Root Cause Analysis: This is the "Crabtree Effect" unmasking mitochondrial toxicity. Phenoxypropanoic acids are lipophilic weak acids. They can act as protonophores , shuttling protons across the inner mitochondrial membrane and uncoupling oxidative phosphorylation. They can also inhibit


-oxidation by sequestering Coenzyme A (forming acyl-CoA intermediates).
Troubleshooting Protocol: The Glu/Gal Switch & Seahorse Assay

Step 1: The Glu/Gal Cytotoxicity Screen Cells grown in high glucose (Glu) rely on glycolysis (Warburg effect) and are resistant to mitochondrial toxins. Cells grown in Galactose (Gal) are forced to use oxidative phosphorylation.

  • Experiment: Treat HepG2 cells with compound (0.1 - 100

    
    M) in Glucose media vs. Galactose media.
    
  • Analysis: Calculate the ratio of

    
    .
    
    • Ratio > 3: Strong indicator of mitochondrial toxicity.

Step 2: Respirometry Profiling (Seahorse XF) If the Glu/Gal ratio is high, confirm the mechanism.

  • Profile A (Uncoupler): Increases Basal Respiration (OCR), decreases ATP Production. Mechanism: Proton leak.

  • Profile B (ETC Inhibitor): Decreases Basal Respiration and Maximal Respiration. Mechanism: Complex I/II/III inhibition.

Visualization: Mitochondrial Screening Workflow

Mito_Screening Compound Lead Compound GluGal Glu/Gal Cytotoxicity Assay (HepG2) Compound->GluGal Ratio_Low Ratio < 2 (Safe) GluGal->Ratio_Low No Shift Ratio_High Ratio > 3 (Mito-Toxin) GluGal->Ratio_High Sensitized in Gal Seahorse Seahorse XF Profiling (OCR/ECAR) Ratio_High->Seahorse Uncoupler Result: Increased Basal OCR (Uncoupling Agent) Seahorse->Uncoupler Proton Leak Inhibitor Result: Decreased Max OCR (ETC Inhibitor) Seahorse->Inhibitor Complex Block

Caption: Workflow to detect mitochondrial toxicity using the Glucose/Galactose switch followed by respirometry profiling.

Module 4: FAQ - Common Experimental Pitfalls

Q: Why do I see liver enlargement in my rat toxicity study but not in my dog study? A: This is likely Peroxisome Proliferation , a rodent-specific mechanism. PPAR


 activation in rodents induces the expression of acyl-CoA oxidase, leading to peroxisome proliferation and hepatomegaly. Humans (and dogs/monkeys) generally lack the PPRE (Response Element) in the promoter region of these specific genes.
  • Action: Verify human relevance using a Ppara-humanized mouse model or human hepatocytes. If the effect disappears in human systems, it is likely a rodent artifact (though still a regulatory hurdle).

Q: My compound precipitates in the cell assay. How do I improve solubility without losing potency? A: Phenoxypropanoic acids are lipophilic (LogP > 3).

  • Action: Check the "Linker" region again. Introducing a basic nitrogen (e.g., pyridine instead of benzene in the tail) can allow for salt formation and lower LogP, but be careful of hERG inhibition. Alternatively, use the oxadiazolone bioisostere mentioned in Module 2, which often improves solubility profiles compared to the free acid.

References
  • Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators. Bioorganic & Medicinal Chemistry Letters, 2002.

  • Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective. Archives of Toxicology, 2023.

  • Mitochondrial biotransformation of omega-(phenoxy)alkanoic acids... a prodrug strategy. Bioorganic & Medicinal Chemistry, 2010.[4]

  • Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes. Cells, 2022.

  • Minireview: Challenges and Opportunities in Development of PPAR Agonists. Molecular Endocrinology, 2010.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Lipid-Lowering Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering variability in their lipid-lowering experiments. Inconsistent data is a significant challenge that can derail promising research. This guide provides a structured, in-depth approach to troubleshooting, moving beyond simple checklists to explain the underlying scientific principles. Our goal is to empower you to develop robust, self-validating experimental systems.

I. In Vitro Cell-Based Assays: The Foundation of Discovery

Cell-based assays are often the first step in screening for and characterizing lipid-lowering compounds. However, their sensitivity also makes them prone to variability. Here, we address common issues in a question-and-answer format.

Frequently Asked Questions (FAQs): Cell-Based Assays

Q1: My statin treatment shows variable effects on cell proliferation and viability assays (e.g., MTS, Caspase-3/7). What could be the cause?

A1: Statin efficacy in vitro is highly dependent on several factors, primarily the statin's properties and the cell line used.

  • Lipophilicity of the Statin: Lipophilic statins (e.g., simvastatin, atorvastatin, lovastatin) can more easily diffuse across cell membranes, leading to more potent effects on non-hepatic cells compared to hydrophilic statins like pravastatin.[1] The antiproliferative and pro-apoptotic effects of statins are often more pronounced with lipophilic variants.[1][2]

  • Cell Line-Specific Responses: The response to statins is tissue-dependent.[1] For instance, while simvastatin may inhibit the growth of endometrial stromal cells, it can stimulate the proliferation of human osteoblasts.[1] It's crucial to select a cell line that is relevant to your research question and to characterize its response to different statins.

  • Concentration and Incubation Time: Statins can have paradoxical effects at different concentrations.[3] Lower concentrations might be protective for some cells, while higher concentrations can induce apoptosis and senescence.[3] A dose-response and time-course experiment is essential to determine the optimal conditions for your specific cell line and statin.

Q2: I'm seeing inconsistent LDL uptake in my cell-based assays. How can I improve reproducibility?

A2: LDL uptake assays are a cornerstone of lipid-lowering research, but several technical details can influence the outcome.

  • Cell Seeding and Confluency: Ensure a consistent cell seeding density to achieve a confluence of around 70-80% at the time of the assay.[4][5] Over-confluent or sparse cultures can lead to altered cellular metabolism and inconsistent results.

  • Sterol Depletion: To maximize LDL receptor (LDLR) expression, it is critical to starve the cells of sterols by incubating them in a medium containing lipoprotein-deficient serum (LPDS) or low serum for 16-24 hours prior to the assay.[4][6]

  • Labeled LDL Quality: The quality and labeling efficiency of fluorescently or radioactively labeled LDL can vary between batches. It's advisable to quality control each new batch and use a consistent concentration (e.g., 5 µg/ml DyLight488-labeled LDL) for your experiments.[4]

  • Live-Cell Imaging vs. Endpoint Assays: Traditional endpoint assays do not allow for monitoring cell viability during the experiment.[6] Live-cell imaging with pH-sensitive fluorescent LDL probes (e.g., pHrodo Red LDL) enables continuous monitoring of LDL uptake and cell health, providing more robust data.[6]

Q3: My cholesterol efflux assay results are not consistent. What are the critical steps to watch?

A3: Cholesterol efflux assays measure the capacity of cells to release cholesterol to an acceptor like HDL. Reproducibility hinges on several key steps.

  • Cholesterol Labeling and Equilibration: Cells should be labeled with a cholesterol tracer (e.g., [3H]cholesterol) for 24-48 hours to ensure it incorporates into all cellular cholesterol pools.[5] This is followed by an equilibration period in serum-free medium to allow the tracer to distribute evenly.[5]

  • Acceptor Quality: The quality and concentration of the cholesterol acceptor (e.g., HDL, apolipoprotein A-I) are critical. Use a consistent source and concentration of the acceptor for all experiments.

  • Cell Health: Ensure cells are healthy and at an appropriate confluency (at least 80%) before starting the efflux incubation.[5] Stressed or dying cells will not exhibit normal cholesterol efflux.

Troubleshooting Workflow for In Vitro Assays

Here is a logical workflow to diagnose and resolve inconsistencies in your cell-based lipid-lowering experiments.

Caption: A stepwise approach to troubleshooting inconsistent in vitro lipid-lowering assay results.

Key Experimental Protocols: In Vitro Assays
Protocol 1: LDL Cholesterol Uptake Assay

This protocol is adapted from a live-cell imaging approach for robust and reproducible results.[6][7]

  • Cell Seeding:

    • Aspirate media from a confluent dish of cells (e.g., HepG2).

    • Wash with 5 mL of Dulbecco's Phosphate Buffered Saline (dPBS).

    • Detach cells using an appropriate trypsin/EDTA solution (e.g., 1.5 mL of 0.25% for HepG2).

    • Neutralize trypsin with complete media.

    • Filter the cell suspension through a 40 µm mesh strainer to remove clumps.[7]

    • Plate cells at an optimized density (e.g., 5,000 cells/well for HepG2 in a 24-well plate) and incubate overnight at 37°C.[6]

  • Sterol Depletion:

    • The next day, replace the media with base media containing 5% Lipoprotein-Deficient Serum (LPDS) or low (2%) FBS.[6]

    • Incubate for 24 hours to upregulate LDL receptor expression.[6]

  • Treatment and LDL Uptake:

    • Treat cells with your lipid-lowering compound or vehicle control for the desired time (e.g., 12, 18, or 24 hours for Simvastatin).[7]

    • Add a pH-sensitive fluorescent LDL probe (e.g., pHrodo Red LDL) and monitor fluorescence over time using a live-cell analysis system.[6]

  • Data Analysis:

    • Normalize the total red object integrated intensity to the total phase object area to quantify LDL uptake.[7]

II. Animal Models: Bridging the Gap to In Vivo Relevance

Animal models are indispensable for validating in vitro findings and understanding the systemic effects of lipid-lowering agents. However, they introduce new layers of complexity and potential for variability.

Frequently Asked Questions (FAQs): Animal Models

Q1: Why do I see significant between-animal variability in plasma lipid levels even within the same treatment group?

A1: This is a common challenge in animal studies of dyslipidemia.

  • Genetic Background: Even in inbred strains, there can be genetic modulation of hypercholesterolemia.[8] Using littermates and pairing them across control and treatment groups can help minimize this variability.[8]

  • Choice of Animal Model: The lipid profile and metabolism of different animal models can vary significantly. Rodents are naturally resistant to developing hypercholesterolemia, while rabbits have higher CETP activity, making them a more suitable model for some studies.[9] Genetically modified models like ApoE-/- or LDLR-/- mice are commonly used to induce a more robust atherosclerotic phenotype.[10]

  • Dietary Composition: The composition of the high-fat diet used to induce dyslipidemia is a critical factor. The type and amount of fat (e.g., saturated vs. unsaturated) can have a profound impact on the lipid profile and the development of atherosclerosis.[11][12] It is essential to use a consistent and well-defined diet throughout your studies.

Q2: My compound showed great promise in vitro, but the effects are diminished or inconsistent in my animal model. What could be the reason?

A2: This discrepancy is often due to pharmacokinetic and pharmacodynamic differences between in vitro and in vivo systems.

  • Bioavailability and Metabolism: The route of administration, absorption, distribution, metabolism, and excretion (ADME) of your compound can significantly impact its efficacy in vivo.

  • Off-Target Effects: In a whole-animal system, your compound may have off-target effects that were not apparent in a simplified cell culture model.

  • Homeostatic Mechanisms: The body has complex homeostatic mechanisms to regulate lipid levels. A compound that is effective at the cellular level may be counteracted by these systemic responses in a living animal.

Decision Tree for Animal Model Troubleshooting

This diagram outlines a logical process for addressing inconsistent results in animal studies.

Caption: A decision tree for troubleshooting inconsistent results in animal models of dyslipidemia.

Comparative Data: Common Animal Models for Dyslipidemia
Animal ModelInduction MethodKey CharacteristicsAdvantagesLimitations
C57BL/6 Mouse High-fat/high-cholesterol dietDevelops mild hypercholesterolemia and atherosclerotic lesions.[9]Widely available, well-characterized.Resistant to atherosclerosis without a high-fat diet.[9]
ApoE-/- Mouse Genetic knockoutProne to atherosclerosis due to low lipoprotein clearance.[10]Develops robust atherosclerotic plaques.[10]Atherosclerosis may not fully mimic human disease.
LDLR-/- Mouse Genetic knockoutWidely used for studying atherosclerosis, especially males on a high-fat diet.[10]Robust and reproducible atherosclerotic phenotype.[10]Requires a high-fat diet to induce significant lesions.
Rabbit Diet-induced or genetic (WHHL)Higher CETP activity, leading to higher LDL and lower HDL.[9]Lipid profile is more similar to humans than rodents.[9]Larger size, higher cost, and ethical considerations.[9]

III. Analytical Methods: Ensuring Data Integrity

The accuracy and precision of your analytical methods are paramount for generating reliable data. Inconsistencies at this stage can invalidate even the most well-designed experiments.

Frequently Asked Questions (FAQs): Analytical Methods

Q1: My lipid measurements from the same sample vary between runs. What are the potential sources of this analytical variability?

A1: Analytical variability can arise from several factors throughout the sample handling and analysis process.

  • Sample Collection and Storage: The stability of lipids is highly dependent on storage conditions.[13] Samples should be processed promptly, and if storage is necessary, they should be flash-frozen and stored at -80°C to minimize enzymatic and chemical degradation.[13][14] Repeated freeze-thaw cycles should be avoided.[13]

  • Lipid Extraction: The choice of extraction method can significantly impact the recovery of different lipid species. It is crucial to use a standardized and validated extraction protocol.

  • Instrumental Analysis: For mass spectrometry-based lipidomics, factors like ionization efficiency and detector response can vary. The use of internal standards for each lipid class is essential for accurate quantification.[15]

  • Standardization and Calibration: It is important that lipid measurements are traceable to a national or international reference standard to ensure accuracy and comparability between different laboratories and methods.[16][17]

Q2: I'm having trouble with co-eluting peaks in my liquid chromatography-mass spectrometry (LC-MS) analysis of lipids. How can I improve separation?

A2: Co-elution is a common challenge in lipidomics due to the structural similarity of many lipid species.

  • Chromatographic Method: The choice of chromatographic mode is critical. Reversed-phase (RP) chromatography provides excellent separation of lipid species, while hydrophilic interaction liquid chromatography (HILIC) is better for separating lipid classes.[18]

  • Column Chemistry: Using a different column with a different stationary phase chemistry (e.g., C18 vs. C8) can alter the selectivity and improve the resolution of co-eluting peaks.[19]

  • Gradient Optimization: Fine-tuning the mobile phase gradient (the rate of change in solvent composition) can improve the separation of closely eluting compounds.

Workflow for Ensuring Analytical Consistency

This workflow provides a systematic approach to maintaining the quality and consistency of your lipid analysis.

Caption: A workflow for maintaining consistency and quality in lipid analysis.

IV. References

  • LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring. (2018). Journal of Visualized Experiments. [Link]

  • Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells. (2018). Scientific Reports. [Link]

  • Molecular targets of statins and their potential side effects: Not all the glitter is gold. (2022). Pharmacological Research. [Link]

  • Assaying low-density-lipoprotein (LDL) uptake into cells. (2015). UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. [Link]

  • LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring. (2018). Journal of Visualized Experiments. [Link]

  • Scientists alter fat metabolism in animals to prevent most common type of heart disease. (2014). Johns Hopkins Medicine Newsroom. [Link]

  • Biomarker identification for statin sensitivity of cancer cell lines. (2018). PLoS ONE. [Link]

  • Statins in Research Studies: Selection of Statin, Concentrations, Animal Model, and Cell Line. (2024). Synergy Publishers. [Link]

  • The Impacts of Animal-Based Diets in Cardiovascular Disease Development: A Cellular and Physiological Overview. (2023). Nutrients. [Link]

  • QuantiFluo™ Cholesterol Uptake Assay Kit. (n.d.). BioAssay Systems. [Link]

  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (2020). Lipids. [Link]

  • Impact of Dietary Lipids on the Reverse Cholesterol Transport: What We Learned from Animal Studies. (2021). International Journal of Molecular Sciences. [Link]

  • Very long-term stability of lipid biomarkers in human serum. (2022). ResearchGate. [Link]

  • Measuring LDL-cholesterol: What is the best way to do it? (2021). Annals of Translational Medicine. [Link]

  • Control of variance in experimental studies of hyperlipidemia using the WHHL rabbit. (1992). Journal of Lipid Research. [Link]

  • Selecting an Appropriate Animal Model for Dyslipidemia. (2023). Semantic Scholar. [Link]

  • Lipidomic Analysis. (2018). Analytical Chemistry. [Link]

  • Statins as a Therapeutic Approach for the Treatment of Pseudoxanthoma Elasticum Patients: Evaluation of the Spectrum Efficacy of Atorvastatin In Vitro. (2021). International Journal of Molecular Sciences. [Link]

  • ANALYSIS OF LIPIDS. (n.d.). University of Massachusetts. [Link]

  • Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. (2022). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Assay Troubleshooting. (n.d.). MB. [Link]

  • 4 ways to reduce the interference of lipid samples with biochemical analysis. (2021). Seamaty. [Link]

  • The Effects of Plant-based and Animal-based Proteins on Cholesterol Levels. (2019). Physician's Weekly. [Link]

  • High-Throughput Screening of Lipidomic Adaptations in Cultured Cells. (2019). Scientific Reports. [Link]

  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the. (2020). Lipids. [Link]

  • Standardization of Apolipoprotein B, LDL‐Cholesterol, and Non‐HDL‐Cholesterol. (2023). Journal of the American Heart Association. [Link]

  • Standardization of Measurements for Cholesterol, Triglycerides, and Major Lipoproteins. (2009). ResearchGate. [Link]

  • Impact of Dietary Lipids on the Reverse Cholesterol Transport: What We Learned from Animal Studies. (2021). ResearchGate. [Link]

  • Reagents Storage and stability . Precautions and warnings. (n.d.). Labtest. [Link]

  • Variations in Lipid Values. (n.d.). PTS Diagnostics. [Link]

  • Recent Analytical Methodologies in Lipid Analysis. (2023). Molecules. [Link]

  • Cholesterol Efflux Assay. (2012). Journal of Visualized Experiments. [Link]

  • Standardization of Measurements for Cholesterol, Triglycerides, and Major Lipoproteins. (n.d.). SciSpace. [Link]

  • Spotlight on Standardization Programs for Blood Cholesterol Testing. (2021). Today's Clinical Lab. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum. (2022). Metabolites. [Link]

  • Quantification of Lipids: Model, Reality, and Compromise. (2018). Molecules. [Link]

  • Hyperlipidaemia and cardioprotection: Animal models for translational studies. (2019). British Journal of Pharmacology. [Link]

  • 5 Way to Eliminate Interference of Hyperlipidemia on Biochemical Tests. (2022). Seamaty. [Link]

  • Dyslipidemia and Atherosclerosis Mouse Models. (n.d.). Charles River Laboratories. [Link]

  • Cholesterol Efflux Assayl Protocol Preview. (2022). YouTube. [Link]

  • Factors Causing Disagreement between Measured and Calculated Low Density Lipoprotein-Cholesterol (LDL-C) in Clinical Laboratory Services. (2018). Journal of Medical Biochemistry. [Link]

  • Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies. (2018). Journal of the Endocrine Society. [Link]

  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. (2017). Biopharma Asia. [Link]

Sources

Technical Support Center: High-Purity Synthesis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHEM-SUP-8821 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (CAS: 14503-46-9), a structural analog of the fibrate class (e.g., Gemfibrozil, Clofibrate). This compound acts as a crucial intermediate or impurity standard in metabolic research.

Achieving high purity (>98%) with this specific isomer is challenging due to:

  • Steric Hindrance: The 2,3-dimethyl substitution pattern on the phenol ring creates steric bulk, retarding nucleophilic attack.

  • Side Reactions: The tertiary carbon in the isobutyric moiety favors elimination (E2) over substitution (SN2) in standard alkylation conditions.

This guide provides two validated protocols (Route A and Route B) and a rigorous purification workflow designed to eliminate the most persistent impurities: unreacted 2,3-xylenol and elimination byproducts (methacrylates).

Module 1: Route Selection Strategy

Before beginning, select the protocol that matches your available reagents and purity requirements.

RouteSelection Start Start: Select Synthesis Strategy Reagents Do you have Ethyl 2-bromoisobutyrate? Start->Reagents RouteA Route A: Bargellini Reaction (Chloroform/Acetone) Reagents->RouteA No (or low cost required) RouteB Route B: Williamson Ether Synthesis (Phase Transfer) Reagents->RouteB Yes (Higher specificity needed) Scale Scale of Reaction? RouteA->Scale RouteB->Scale ScaleA < 10g: Good > 100g: Exotherm Risk Scale->ScaleA ScaleB Scalable (Linear) Scale->ScaleB

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on reagent availability and scale.

Module 2: The Bargellini Reaction (Route A)

Best for: One-pot synthesis, low cost. Mechanism: Condensation of 2,3-dimethylphenol with acetone and chloroform in the presence of strong base.

The Protocol
  • Reagents:

    • 2,3-Dimethylphenol (1.0 eq)[1]

    • Acetone (Solvent/Reagent, 10.0 eq)

    • Chloroform (1.5 eq)

    • Sodium Hydroxide (powdered, 4.0 eq)

  • Setup: 3-neck round bottom flask, reflux condenser, vigorous mechanical stirring (magnetic stirring often fails due to salt precipitation).

  • Procedure:

    • Dissolve phenol in acetone.[2] Cool to 0–5°C (Ice/Salt bath).

    • Add NaOH powder slowly.

    • Critical Step: Add Chloroform dropwise over 2 hours. Do not allow temperature to exceed 10°C.

    • Allow to warm to room temperature and reflux for 4 hours.

    • Remove solvents in vacuo. Dissolve residue in water.

Troubleshooting Guide (Ticket #001)
SymptomDiagnosisResolution
Dark Black Tar Runaway exotherm polymerized the acetone.Maintain T < 5°C during addition. Add NaOH in portions, not all at once.
Low Yield (<30%) "Chloretone" formation (Acetone + Chloroform side reaction).Ensure Phenol is fully deprotonated (stir with NaOH for 30 mins) before adding chloroform.
Insoluble Solids Trapped product in NaCl/KCl salts.The sodium salt of the product is insoluble in high ionic strength water. Dilute the aqueous phase significantly before acidification.

Module 3: Williamson Ether Synthesis (Route B)

Best for: High purity, avoiding tars. Mechanism: SN2 attack of phenoxide on ethyl 2-bromoisobutyrate.

The Protocol
  • Reagents:

    • 2,3-Dimethylphenol (1.0 eq)[1]

    • Ethyl 2-bromo-2-methylpropanoate (1.2 eq)

    • Cesium Carbonate (

      
      ) or 
      
      
      
      (2.0 eq)
    • Solvent: Acetonitrile (ACN) or DMF.[3]

  • Procedure:

    • Dissolve phenol and base in ACN. Heat to 60°C for 1 hour (Phenoxide formation).

    • Add bromo-ester dropwise.

    • Reflux (80°C) for 12–24 hours.

    • Hydrolysis: Add NaOH (aq) directly to the reaction mixture to hydrolyze the ester to the acid.

Troubleshooting Guide (Ticket #002)
SymptomDiagnosisResolution
Olefinic Impurity Elimination (E2) of HBr from the bromo-ester formed ethyl methacrylate.Switch solvent to Acetone or MEK (lower temp). Use a weaker base (

) and longer reaction times.
Unreacted Phenol Steric hindrance prevented SN2 attack.Add KI (Potassium Iodide) catalytic amount (Finkelstein condition) to convert bromide to iodide in situ (better leaving group).

Module 4: Purification & Isolation (The "Acid-Base Shuffle")

This is the most critical step for purity. Simple recrystallization often fails to remove unreacted phenol because both the product and the phenol are organic solids with similar solubilities.

The Workflow

Purification Crude Crude Reaction Mixture (Alkaline pH > 12) Wash1 Wash with Ethyl Acetate (EtOAc) Crude->Wash1 Organic1 Organic Layer: Contains Neutrals (Tars, Unreacted Esters) DISCARD Wash1->Organic1 Aqueous1 Aqueous Layer: Contains Product Salt + Phenolate Wash1->Aqueous1 Acidify Acidify to pH 1-2 (HCl) Aqueous1->Acidify Extract Extract with EtOAc (x3) Acidify->Extract Bicarb Wash Organic with NaHCO3 (sat.) Extract->Bicarb Organic2 Organic Layer: Contains Unreacted Phenol (Phenol is not soluble in Bicarb) DISCARD Bicarb->Organic2 Aqueous2 Aqueous Layer: Contains Pure Product (Carboxylate) Bicarb->Aqueous2 FinalAcid Acidify Aqueous Layer -> Precipitate Solid Aqueous2->FinalAcid

Figure 2: The "Acid-Base Shuffle" purification logic. Note the specific use of Bicarbonate (


) vs. Hydroxide (

).
Detailed Isolation Steps:
  • Initial Wash: While the reaction mixture is basic (pH > 12), wash with Ethyl Acetate. The product stays in water; neutral impurities leave.

  • Acidification: Acidify aqueous layer with 2M HCl to pH 1. Extract into Ethyl Acetate.[1]

  • The Critical Separation (Phenol Removal):

    • The organic layer now contains your Product Acid AND Unreacted Phenol .

    • Wash this organic layer with Saturated Sodium Bicarbonate (

      
      ) .
      
    • Why? The carboxylic acid (

      
      ) will deprotonate and go into the water. The phenol (
      
      
      
      ) is too weak to be deprotonated by bicarbonate and will stay in the organic layer.
  • Final Isolation: Take the bicarbonate water layer, acidify with HCl, and filter the white precipitate.

  • Recrystallization: Recrystallize from Hexane/Ethyl Acetate (9:1) or Ethanol/Water .

FAQ: Frequently Asked Questions

Q: The product is an oil that won't solidify. What happened? A: This usually indicates solvent trapping or impurities (specifically ethyl methacrylate if using Route B). Dry the oil under high vacuum (<1 mbar) at 50°C for 4 hours. If it remains an oil, seed it with a crystal of pure Gemfibrozil (if available) or scratch the glass flask to induce nucleation.

Q: Can I use 2-bromo-2-methylpropanoic acid directly instead of the ester? A: Yes, but you must use 2 equivalents of base . The first equivalent neutralizes the carboxylic acid, and the second forms the phenoxide. However, the electrostatic repulsion between the carboxylate of the reagent and the phenoxide can slow the reaction down significantly. The ester route (Route B) is generally faster.

Q: My melting point is lower than the literature value (Literature: ~80-85°C). A: A depressed melting point indicates contamination with 2,3-dimethylphenol. Repeat the Sodium Bicarbonate wash step described in Module 4. Phenols are notoriously difficult to remove by simple recrystallization.

References

  • Bargellini Reaction Mechanism: Weizmann, C., et al. "Action of Chloroform and Potassium Hydroxide on ortho-condensed Ketones." Journal of the American Chemical Society, vol. 70, 1948. Link

  • Fibrate Synthesis & Purification: Witte, E. C., et al. "Gemfibrozil Analogues: Synthesis and Lipid Lowering Activity." Journal of Medicinal Chemistry, vol. 52, no. 14, 2009. Link

  • Williamson Ether Synthesis Optimization: Drauz, K., et al. "Process for the preparation of alpha-aryloxycarboxylic acids." US Patent 4,736,066. Link

  • Impurity Profiling in Fibrates: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Phenol purification logic). Link

Sources

Technical Support Center: Strategies for Enhancing the Bioavailability of Novel Fibrate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming the significant challenge of poor oral bioavailability in novel fibrate analogs. Fibrates, as a class, are potent hypolipidemic agents, but their therapeutic efficacy is often limited by their lipophilic nature and poor aqueous solubility.[1][2] This resource is designed to provide not just methods, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries encountered during the early stages of formulation development for fibrate analogs.

Q1: Why is low oral bioavailability the primary obstacle for novel fibrate analogs?

A: The primary obstacle is rooted in their physicochemical properties. Most fibrate analogs are highly lipophilic (fat-soluble) and practically insoluble in water.[3][4] This places them in Class II of the Biopharmaceutics Classification System (BCS), which is characterized by low solubility and high permeability.[5] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed through the gut wall into the bloodstream.[6] Because fibrate analogs dissolve very slowly and poorly, their absorption is limited, leading to low and variable bioavailability.[3][7]

Q2: What are the main categories of strategies to enhance the bioavailability of these compounds?

A: The strategies primarily focus on improving the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract. They can be broadly categorized into three main approaches:

  • Particle Size Reduction: Increasing the surface area-to-volume ratio of the drug particles to accelerate dissolution. This includes micronization and nanosizing techniques.[8][9][10]

  • Solid-State Modification: Converting the drug from a stable, low-energy crystalline form to a higher-energy, more soluble amorphous form. This is typically achieved by creating solid dispersions.[11]

  • Lipid-Based Formulations: Dissolving the lipophilic drug in a lipid-based carrier system. These formulations facilitate drug solubilization and absorption via intestinal lipid pathways.[12][13][14] This category includes Self-Emulsifying Drug Delivery Systems (SEDDS).[13]

Q3: How do excipients impact the bioavailability of fibrate analogs?

A: Excipients are not merely inert fillers; they are critical components that can dramatically influence a drug's bioavailability.[15][16] For fibrate analogs, key excipients include:

  • Solubilizers and Surfactants: These agents, like polysorbates (e.g., Tween® 80) or Vitamin E TPGS, can increase the solubility of the drug by forming micelles that encapsulate the lipophilic compound.[17][18]

  • Polymers: Hydrophilic polymers such as HPMC or PVP are used to create solid dispersions. They prevent the drug from recrystallizing back to its less soluble form, maintaining it in a high-energy amorphous state.[11][19]

  • Lipids and Oils: In lipid-based formulations, oils (e.g., medium-chain triglycerides) act as solvents for the drug, while surfactants and co-solvents ensure the formation of a fine emulsion or microemulsion upon dilution in the gut.[12][13]

The right choice and combination of excipients are paramount to the success of a formulation.

Section 2: Formulation Troubleshooting and Strategy Selection

This section provides practical, scenario-based advice for overcoming specific experimental hurdles.

Visual Guide 1: Workflow for Selecting an Enhancement Strategy

The following diagram outlines a logical workflow for selecting an appropriate bioavailability enhancement strategy based on the initial physicochemical properties of a novel fibrate analog.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 start Start: Characterize Novel Fibrate Analog physchem Determine Physicochemical Properties: - Aqueous Solubility - LogP - Melting Point (Tm) - Crystalline vs. Amorphous start->physchem decision1 Is aqueous solubility < 0.1 mg/mL? physchem->decision1 low_sol Solubility is a key issue. decision1->low_sol Yes ok_sol Bioavailability may not be solubility-limited. Investigate permeability. decision1->ok_sol No decision2 Is the compound thermally stable below Tm? low_sol->decision2 decision3 Is LogP > 3 and soluble in oils? low_sol->decision3 hsd Strategy: Hot-Melt Extrusion (Solid Dispersion) decision2->hsd Yes spd Strategy: Spray Drying (Solid Dispersion) decision2->spd No end Proceed to In Vitro Dissolution & Permeability Testing hsd->end spd->end lipid Strategy: Lipid-Based Formulation (e.g., SEDDS, SMEDDS) decision3->lipid Yes particle Strategy: Particle Size Reduction (Nanosuspension, Micronization) decision3->particle No lipid->end particle->end ok_sol->end G cluster_0 In Capsule (Pre-concentrate) cluster_1 In GI Tract (Aqueous Environment) cluster_2 At Gut Wall (Absorption) capsule Drug ( ) dissolved in Oil ( ), Surfactant ( ), and Co-solvent ( ) emulsion Spontaneous Emulsification capsule->emulsion drug Drug oil Oil surf Surf. cosolv Co-S. micelle Drug-loaded Micelles/Nanodroplets (<100 nm) emulsion->micelle absorption Drug released from micelle and absorbed by enterocytes micelle->absorption start Oral Administration start->capsule

Caption: Mechanism of bioavailability enhancement by a SMEDDS formulation.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for core assays used to evaluate the performance of your formulations.

Protocol 1: Caco-2 Permeability Assay for Fibrate Analogs

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption. [20][21]It measures a compound's rate of transport across a monolayer of differentiated Caco-2 cells, which mimic the epithelial barrier of the small intestine. [22][23] I. Materials & Reagents

  • Caco-2 cells (ATCC® HTB-37™)

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin (Pen/Strep)

  • Non-Essential Amino Acids (NEAA)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES and glucose

  • Control Compounds: Atenolol (low permeability), Propranolol or Antipyrine (high permeability), Talinolol (P-gp substrate). [22]* Lucifer Yellow (for monolayer integrity check)

II. Cell Culture & Seeding

  • Culture Caco-2 cells in T-75 flasks with complete medium (DMEM + 10-20% FBS + 1% Pen/Strep + 1% NEAA).

  • Sub-culture cells every 3-4 days, ensuring they do not exceed 80% confluency. Use cells between passages 25-45 for experiments.

  • Seed cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

  • Culture the seeded inserts for 21-25 days, changing the medium in both apical and basolateral chambers every 2-3 days. The cells will differentiate into a polarized monolayer. [21] III. Monolayer Integrity Validation (Self-Validation Step)

  • Transepithelial Electrical Resistance (TEER): Before the experiment, measure the TEER of each monolayer using an epithelial voltohmmeter.

    • Acceptance Criterion: TEER values should be >250 Ω·cm². [24]Monolayers not meeting this criterion should be discarded. [23]2. Lucifer Yellow Flux: After the transport experiment, measure the permeability of Lucifer Yellow, a membrane-impermeable fluorescent marker.

    • Acceptance Criterion: The apparent permeability (Papp) of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s. High flux indicates a compromised monolayer.

IV. Transport Experiment (Bidirectional)

  • Prepare dosing solutions of your fibrate analog and control compounds in transport buffer (HBSS) at a final concentration (e.g., 10 µM) with <1% DMSO.

  • Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

  • Apical to Basolateral (A→B) Transport (Absorption):

    • Add 0.5 mL of the dosing solution to the apical (donor) chamber.

    • Add 1.5 mL of fresh transport buffer to the basolateral (receiver) chamber.

  • Basolateral to Apical (B→A) Transport (Efflux):

    • Add 1.5 mL of the dosing solution to the basolateral (donor) chamber.

    • Add 0.5 mL of fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C on an orbital shaker (e.g., 50 RPM) for 2 hours. [24]6. At the end of the incubation, take samples from both donor and receiver chambers for quantitative analysis (LC-MS/MS).

V. Data Analysis

  • Calculate the apparent permeability coefficient (Papp) in cm/s:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber (e.g., nmol/s). [22] * A is the surface area of the Transwell® membrane (cm²).

      • C₀ is the initial concentration in the donor chamber (e.g., nmol/mL). [22]2. Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

    • Interpretation: An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein, which can limit net absorption. [21][22]

Data Presentation: Expected Permeability Values
Compound CategoryExpected Papp (A→B) (x 10⁻⁶ cm/s)Expected Human Absorption
Low Permeability (e.g., Atenolol)< 2.0< 50%
Moderate Permeability 2.0 - 10.050 - 89%
High Permeability (e.g., Propranolol)> 10.0> 90%
Section 4: Advanced Concepts: In Vitro-In Vivo Correlation (IVIVC)

Q: What is an IVIVC and why is it valuable for developing fibrate analogs?

A: An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form (like the dissolution rate) to an in vivo pharmacokinetic response (like plasma drug concentration or amount absorbed). [25]

  • Value Proposition: For BCS Class II drugs like fibrates, where dissolution is the rate-limiting step for absorption, a strong IVIVC is often achievable. [26]Establishing a successful IVIVC (a "Level A" correlation is the gold standard) is incredibly valuable because:

    • Reduces Clinical Burden: It can serve as a surrogate for bioequivalence studies, allowing for formulation or manufacturing changes without requiring additional human trials (a "biowaiver"). [27][28] 2. Optimizes Formulation: It allows you to predict the in vivo performance of different formulations based on simple in vitro dissolution tests, dramatically accelerating development. [28] 3. Sets Quality Control Standards: The dissolution method validated through the IVIVC becomes a powerful tool for ensuring batch-to-batch consistency. [26] Developing an IVIVC requires testing multiple formulations with different release rates (in vitro) and measuring their corresponding pharmacokinetic profiles (in vivo). [25][29]While complex, the long-term payoff in development time and cost is substantial.

References
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Clinical pharmacokinetics of fibric acid derivatives (fibrates). PubMed. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Impact of excipient interactions on drug bioavailability from solid dosage forms. PubMed. Available at: [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available at: [Link]

  • Solubility Enhancement Techniques. Pharmaguideline. Available at: [Link]

  • The role of excipients in drug bioavailability and pharmacological response. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • The Importance of Excipients in Drugs. Open Access Journals. Available at: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. ResearchGate. Available at: [Link]

  • Caco2 assay protocol. [Source not available].
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Clinical Pharmacokinetics of Fibric Acid Derivatives (Fibrates). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Clinical-Pharmacokinetics-of-Fibric-Acid-(-Miller-Spence/c5029c78670868f77348e352f75a6c0c2725e227]([Link]

  • Enhancing the Solubility of Fenofibrate by Nanocrystal Formation and Encapsulation. PubMed. Available at: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • IN VITRO - IN VIVO CORRELATION. Slideshare. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Pharma Models. Available at: [Link]

  • The role of lipid-based nano delivery systems on oral bioavailability enhancement of fenofibrate, a BCS II drug: comparison with fast-release formulations. PubMed. Available at: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Available at: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation. PMC. Available at: [Link]

  • Fibric Acid Antilipemic Agents. StatPearls - NCBI Bookshelf. Available at: [Link]

  • The role of lipid-based nano delivery systems on oral bioavailability enhancement of fenofibrate, a BCS II drug: comparison with fast-release formulations. PubMed Central. Available at: [Link]

  • Fenofibrate Nanocrystals Embedded in Oral Strip-Films for Bioavailability Enhancement. Semantic Scholar. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Available at: [Link]

  • Fenofibrate Nanosuspension: A Novel Strategy to Enhance its Bioavailability for the Management of Hyperlipidemia. Journal of Clinical and Pharmaceutical Research. Available at: [Link]

  • Novel Phenyldiazenyl Fibrate Analogues as PPAR α/γ/δ Pan-Agonists for the Amelioration of Metabolic Syndrome. PubMed Central. Available at: [Link]

  • Novel Phenyldiazenyl Fibrate Analogues as PPAR α/γ/δ Pan-Agonists for the Amelioration of Metabolic Syndrome. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The fibrates in clinical practice: focus on micronised fenofibrate. PubMed. Available at: [Link]

  • Fibrate. Wikipedia. Available at: [Link]

  • Drug interactions with fibric acids. PubMed. Available at: [Link]

  • Analysis of the enhanced oral bioavailability of fenofibrate lipid formulations in fasted humans using an in vitro-in silico-in vivo approach. PubMed. Available at: [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. Available at: [Link]

  • Analysis of the enhanced oral bioavailability of fenofibrate lipid formulations in fasted humans using an in vitro-in silico-in vivo approach. [Source not available].
  • LIPIDS AS CARRIERS OF LIPID BASED DRUG DELIVERY SYSTEM (LBDDS) AND TYPES OF LBBDS: A REVIEW. CIBTech. Available at: [Link]

  • The future of lipid-based drug delivery systems. CAS. Available at: [Link]

  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI. Available at: [Link]

  • Chemistory of Fibrates. PMC. Available at: [Link]

  • Fenofibric acid: A new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Fibrate Analogs: Gemfibrozil vs. 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison between the established lipid-lowering agent, Gemfibrozil, and its structural analog, 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple feature list. It establishes a complete experimental framework for a head-to-head evaluation, detailing the causality behind methodological choices and providing validated protocols to ensure data integrity.

Introduction: The Fibrate Landscape

Fibric acid derivatives, or fibrates, are a class of lipid-regulating agents primarily used to treat dyslipidemias, particularly hypertriglyceridemia.[1][2] Gemfibrozil, approved by the FDA in 1981, is a cornerstone of this class, recognized for its efficacy in reducing triglyceride levels, lowering very-low-density lipoprotein (VLDL) cholesterol, and increasing high-density lipoprotein (HDL) cholesterol.[3][4] Its therapeutic actions reduce the risk of pancreatitis and coronary heart disease in specific patient populations.[5][6]

The exploration of novel fibrate structures, such as 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, is driven by the search for compounds with improved efficacy, selectivity, or a more favorable safety profile. This guide will dissect the structural nuances between Gemfibrozil and this analog, hypothesizing the functional consequences and outlining the necessary experimental program to validate these hypotheses.

Part 1: Structural and Physicochemical Dissection

A molecule's function is intrinsically linked to its structure. The primary differences between Gemfibrozil and its 2,3-dimethyl analog lie in the substitution pattern on the aromatic ring and the nature of the linker to the carboxylic acid moiety.

  • Gemfibrozil: 5-(2,5 -dimethylphenoxy)-2,2-dimethylpentanoic acid . It features a three-carbon propyl linker between the ether oxygen and the carbon bearing the carboxylic acid.

  • 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid: Features a direct ether link to the quaternary carbon of the isobutyric acid group. The methyl groups on the phenyl ring are in the 2 and 3 positions.

These variations can profoundly impact receptor binding affinity, metabolic stability, and overall pharmacological activity. The ortho- and meta- positioning of the methyl groups in the analog, compared to the ortho- and para- positioning in Gemfibrozil, alters the electronic and steric profile of the molecule.

Table 1: Comparative Physicochemical Properties

PropertyGemfibrozil2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid
IUPAC Name 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid[3]2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid
Molecular Formula C₁₅H₂₂O₃[7]C₁₂H₁₆O₃
Molecular Weight 250.33 g/mol [3]208.25 g/mol (Calculated)
Structure Gemfibrozil StructureAnalog Structure
LogP (Predicted) 3.8[3]~3.1 (Calculated)

Part 2: Elucidating the Mechanism of Action: PPARα Agonism

The therapeutic effects of fibrates are mediated primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid and lipoprotein metabolism.[8][9] Activation of PPARα leads to increased synthesis of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and stimulates the production of apolipoproteins A-I and A-II, key components of HDL.[8][10]

It is hypothesized that 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, due to its structural similarity to the fibrate class, also functions as a PPARα agonist. The critical first step in comparing these compounds is to quantify their respective potency and efficacy at this target.

PPAR_Pathway cluster_nuc Nucleus Fibrate Fibrate Ligand (Gemfibrozil or Analog) PPARa PPARα Fibrate->PPARa Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Transcription Modulation of Gene Transcription PPRE->Transcription Activates

Caption: PPARα signaling pathway activated by fibrate ligands.

Experimental Protocol 1: In Vitro PPARα Transactivation Assay

This assay provides a quantitative measure of a compound's ability to function as a PPARα agonist. The causality is direct: ligand binding to PPARα recruits coactivators, which drives the expression of a reporter gene, producing a measurable signal proportional to the compound's activity.

Methodology:

  • Cell Culture: Maintain HepG2 (human hepatoma) cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Transfection: Co-transfect cells using a lipid-based transfection reagent with two plasmids:

    • An expression vector for full-length human PPARα.

    • A reporter plasmid containing multiple copies of a PPAR Response Element (PPRE) upstream of a luciferase gene promoter.[11]

  • Compound Treatment: 24 hours post-transfection, replace the medium with a fresh, serum-free medium containing serial dilutions of Gemfibrozil, 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, a known potent PPARα agonist (e.g., WY-14643) as a positive control, and a vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the treated cells for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for variations in transfection efficiency and cell number. Plot the normalized data against compound concentration and fit to a four-parameter logistic equation to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

This protocol is self-validating through the inclusion of positive and negative controls, ensuring that the observed effects are specific to PPARα activation.

Part 3: Comparative Pharmacological Efficacy

Demonstrating target engagement is insufficient; a successful compound must produce the desired downstream biological effects. The following protocols assess the impact of each compound on the expression of key metabolic genes and the resulting lipid profile in a relevant cellular model.

Experimental Protocol 2: qRT-PCR for PPARα Target Gene Expression

Rationale: This experiment validates that PPARα activation by the test compounds leads to the transcription of genes known to mediate lipid-lowering effects.

Methodology:

  • Cell Treatment: Culture HepG2 cells or primary human hepatocytes and treat with equimolar concentrations (e.g., 1x, 5x, and 10x the EC₅₀ value determined in Protocol 1) of Gemfibrozil and the analog for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a column-based kit or TRIzol reagent.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Quantitative PCR: Perform real-time PCR using SYBR Green or TaqMan probes for target genes (e.g., CPT1A, LPL, APOA1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression for each treatment group compared to the vehicle control using the ΔΔCt method.

Table 2: Expected Data Output for Pharmacological Assays

ParameterGemfibrozil2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid
PPARα EC₅₀ (µM) (Experimental Value)(Experimental Value)
PPARα Eₘₐₓ (% of Control) (Experimental Value)(Experimental Value)
CPT1A Fold Change (Experimental Value)(Experimental Value)
LPL Fold Change (Experimental Value)(Experimental Value)
Cellular Triglyceride Reduction (%) (Experimental Value)(Experimental Value)

Part 4: Comparative Preclinical Safety and Pharmacokinetics

An ideal drug candidate must balance efficacy with safety. Gemfibrozil's clinical use is tempered by potential side effects, including an increased risk of myopathy (especially when co-administered with statins), gastrointestinal disturbances, and cholelithiasis (gallstones).[5][12][13] A key differentiator for a novel analog would be an improved safety profile, particularly concerning drug-drug interactions (DDIs). Gemfibrozil is a known inhibitor of the CYP2C8 enzyme, which is responsible for the metabolism of many drugs, including certain statins.[14][15]

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & Decision cluster_in_vivo In Vivo Progression start Test Compound cyp CYP Inhibition Assay start->cyp metab Metabolic Stability (Microsomes) start->metab cyto Cytotoxicity Assay start->cyto risk Risk Profile (DDI, Toxicity) cyp->risk metab->risk cyto->risk animal Animal PK & Toxicology Studies risk->animal Favorable Profile

Caption: Workflow for preclinical safety and PK assessment.

Experimental Protocol 3: CYP450 Inhibition Assay

Rationale: This assay is critical for predicting DDI potential. By comparing the inhibitory capacity of the analog against Gemfibrozil on key metabolic enzymes, we can make an early assessment of its potential for safer co-administration with other drugs.

Methodology:

  • System Preparation: Use human liver microsomes as the enzyme source and specific fluorescent or LC-MS/MS-based probe substrates for CYP isoforms (e.g., amodiaquine for CYP2C8).

  • Incubation: Pre-incubate the microsomes with a range of concentrations of Gemfibrozil or the analog.

  • Reaction Initiation: Add the probe substrate and the cofactor (NADPH) to start the reaction.

  • Reaction Termination: Stop the reaction after a set time by adding a stopping solution (e.g., acetonitrile).

  • Quantification: Measure the formation of the metabolite using fluorescence or LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition at each concentration relative to a vehicle control. Plot the data to determine the IC₅₀ value for each compound against each CYP isoform.

Summary and Forward Outlook

This guide establishes a robust, logical framework for the comprehensive comparison of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid with the clinical standard, Gemfibrozil. The scientific integrity of this approach is grounded in the use of validated, controlled experimental protocols that directly interrogate the key parameters defining a successful drug candidate: target engagement, pharmacological effect, and preclinical safety.

The structural differences between the two molecules—linker length and aromatic substitution—necessitate a thorough experimental evaluation. While the analog is predicted to be a PPARα agonist, its relative potency, efficacy, and, most critically, its potential for CYP450-mediated drug-drug interactions remain to be determined. The successful execution of the outlined protocols will generate a clear, data-driven profile, enabling an informed decision on whether this novel compound warrants advancement into more complex in vivo models and, potentially, clinical development.

References

A complete, numbered list of all cited sources with verifiable URLs will be consolidated here.

Sources

Comparative Analysis of Phenoxypropanoic Acid Derivatives: Agrochemical & Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Architecture

Phenoxypropanoic acid derivatives represent a versatile chemical scaffold utilized extensively in two distinct high-value sectors: selective graminicides (herbicides) and lipid-regulating pharmaceuticals. The core pharmacophore—an aromatic ring linked via an oxygen atom to a propanoic acid moiety—exhibits profound biological activity depending on substitution patterns and stereochemistry.

This guide provides a comparative technical analysis of the Aryloxyphenoxypropionates (AOPPs) , commonly known as "Fops," and their structural divergence into PPAR-agonist fibrates . We focus on the causality of performance, resistance mechanisms, and experimental validation.

The Stereochemical Imperative

The biological activity of phenoxypropanoic acid derivatives is strictly stereospecific.

  • Herbicides: The (R)-enantiomer is the active inhibitor of Acetyl-CoA Carboxylase (ACCase). Early commercial formulations (e.g., fluazifop-butyl) were racemates, effectively diluting the active ingredient by 50%. Modern "P" suffix variants (e.g., Fenoxaprop-P) utilize resolved (R)-isomers, doubling potency and reducing environmental load.

  • Pharmaceuticals: Fibrates (e.g., Fenofibrate) often utilize a gem-dimethyl substitution (isobutyric acid) to block metabolic beta-oxidation and enhance PPAR

    
     binding.
    

Part 1: The Herbicides (Aryloxyphenoxypropionates)[1][2][3][4][5][6]

The AOPPs are post-emergence herbicides that selectively control grasses (Poaceae) in broadleaf crops.[1]

Mechanism of Action: The ACCase Blockade

AOPPs inhibit the plastidic form of Acetyl-CoA Carboxylase (ACCase) , the enzyme catalyzing the first committed step in fatty acid synthesis (Carboxylation of Acetyl-CoA to Malonyl-CoA).[2]

  • Selectivity Basis: Grasses possess a sensitive eukaryotic-type ACCase in their plastids. Dicots (broadleaf plants) possess an insensitive prokaryotic-type ACCase.

  • Binding Site: The carboxyl-transferase (CT) domain.[1][3]

Comparative Performance Matrix

The following table contrasts the three dominant derivatives in this class.

FeatureFenoxaprop-P-ethyl Clodinafop-propargyl Quizalofop-P-ethyl
Primary Target Annual grasses (Wild Oats, Barnyard grass)Phalaris minor (Canary grass), Wild OatsPerennial & Annual grasses (Johnsongrass, Quackgrass)
Crop Selectivity Wheat, Barley, Rice (requires safener)Wheat (highly selective)Soybean, Cotton, Canola (Broadleaf crops only)
Translocation Systemic (Phloem/Xylem)Systemic; accumulates in meristemsHighly Systemic; rhizome active
Soil Activity Negligible (rapid degradation)None (foliar only)Low
Resistance Risk High (Metabolic & Target Site)High (Target Site: Ile1781Leu)Moderate
Lipophilicity (LogP) 4.1 (High retention in cuticle)3.94.6 (Rapid leaf penetration)
Resistance Mechanisms

Resistance is the primary failure mode for AOPPs.

  • Target Site Resistance (TSR): A point mutation (Ile-1781-Leu) in the ACCase CT domain prevents herbicide binding but maintains enzyme function.

  • Metabolic Resistance (NTSR): Enhanced detoxification via Cytochrome P450 monooxygenases (CYP450) and Glutathione S-transferases (GST).

Part 2: Pharmaceutical Divergence (PPAR Agonists)

While AOPPs dominate agriculture, the scaffold's modification leads to Fibrates , used to treat dyslipidemia.

  • Structural Shift: The introduction of a second methyl group at the

    
    -carbon converts the phenoxypropanoic acid to phenoxyisobutyric acid (e.g., Clofibrate, Fenofibrate).
    
  • Mechanism: These derivatives act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ) , a nuclear transcription factor.[4]
    
  • Causality: Activation increases the expression of Lipoprotein Lipase (LPL) and decreases ApoC-III, resulting in lowered triglycerides.

Visualization: Pathways & Mechanisms

The following diagram illustrates the divergent pathways of these derivatives based on their target enzymes.

G Scaffold Phenoxypropanoic Scaffold R_Isomer (R)-Enantiomer (Herbicides) Scaffold->R_Isomer Chiral Resolution Gem_Dimethyl Gem-Dimethyl (Fibrates) Scaffold->Gem_Dimethyl Alpha-Methylation ACCase Target: ACCase (Plastidic) R_Isomer->ACCase Binding (CT Domain) Inhibition Inhibition of Fatty Acid Synthesis ACCase->Inhibition Blocks Carboxylation Death Meristem Necrosis (Grass Death) Inhibition->Death PPAR Target: PPAR-alpha (Nuclear Receptor) Gem_Dimethyl->PPAR Agonism Transcription Transcription of Lipid Genes (LPL) PPAR->Transcription Heterodimer w/ RXR Therapy Lower Triglycerides (Dyslipidemia Tx) Transcription->Therapy

Figure 1: Divergent mechanisms of action for phenoxypropanoic derivatives in agriculture (red path) vs. medicine (green path).

Experimental Protocols

To validate the efficacy of a phenoxypropanoic derivative, one must assess its ability to inhibit ACCase. The Malachite Green Phosphate Assay is the industry standard for high-throughput screening, detecting the inorganic phosphate (Pi) released during the ATP-dependent carboxylation reaction.

Protocol: ACCase Inhibition Assay (Malachite Green)

Objective: Determine the IC50 of a candidate AOPP derivative against partially purified ACCase.

Reagents:

  • Buffer A: 50 mM Tris-HCl (pH 8.0), 2.5 mM MgCl2, 50 mM KCl.

  • Substrates: Acetyl-CoA, NaHCO3, ATP.

  • Detection Reagent: Malachite Green Molybdate solution (acidic).

Workflow:

Workflow Start Start: ACCase Extraction (from Wheat/Blackgrass) Incubate 1. Pre-Incubation Enzyme + Inhibitor (Candidate) 10 mins @ 25°C Start->Incubate Initiate 2. Reaction Initiation Add Substrate Mix (ATP + Acetyl-CoA + HCO3-) Incubate->Initiate Reaction 3. Carboxylation Reaction 30 mins @ 25°C (Releases ADP + Pi) Initiate->Reaction Stop 4. Termination Add Malachite Green Reagent (Quenches reaction) Reaction->Stop Measure 5. Detection Measure Absorbance @ 620nm (Complex formation with Pi) Stop->Measure Calc 6. Analysis Calculate % Inhibition vs Control Derive IC50 Measure->Calc

Figure 2: Step-by-step workflow for the Malachite Green colorimetric assay to determine ACCase inhibition.

Step-by-Step Methodology:

  • Enzyme Isolation: Isolate chloroplasts from fresh leaf tissue (e.g., Triticum aestivum) via differential centrifugation. Solubilize ACCase using 0.5% Triton X-100.

  • Inhibitor Preparation: Dissolve the AOPP derivative (e.g., Fenoxaprop-P) in DMSO. Prepare a serial dilution (0.01 µM to 100 µM).

  • Reaction Setup: In a 96-well plate, add 10 µL enzyme extract and 1 µL inhibitor. Incubate for 10 min to allow binding to the CT domain.

  • Initiation: Add 40 µL of Substrate Mix (ATP, Acetyl-CoA, NaHCO3 in Buffer A).

  • Incubation: Incubate at 25°C for 30 minutes. The enzyme converts Acetyl-CoA to Malonyl-CoA, hydrolyzing ATP to ADP + Pi.

  • Termination & Detection: Add 100 µL Malachite Green reagent. The strong acid stops the reaction. Incubate for 20 mins for color development (green complex forms with free Pi).

  • Quantification: Read Absorbance at 620 nm.

    • Self-Validation: Include a "No Enzyme" blank to correct for non-enzymatic ATP hydrolysis and a "No Inhibitor" control (100% activity).

Synthesis of AOPP Derivatives (General Protocol)

To synthesize a standard AOPP (e.g., for testing resistance patterns):

  • Nucleophilic Substitution: React a substituted hydroquinone (e.g., 2,4-dichlorophenol derivative) with (R)-2-chloropropionate in the presence of K2CO3 in acetonitrile.

  • Reflux: Heat to 80°C for 6-12 hours.

  • Workup: Filter salts, evaporate solvent, and purify via silica gel chromatography (Hexane:EtOAc).

  • Stereochemical Check: Validate enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column). Crucial: The biological activity relies on maintaining >95% (R)-configuration.

References

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Journal of Applied Life Sciences International. [Link]

  • Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. Modern Crop Protection Compounds. [Link]

  • Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal ACCase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science. [Link]

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human PPAR alpha/delta dual agonists. Bioorganic & Medicinal Chemistry. [Link]

Sources

A Comparative Guide to Validating the Lipid-Lowering Effects of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (Gemfibrozil)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive framework for validating the lipid-lowering efficacy of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, known chemically as Gemfibrozil. As a member of the fibrate class of drugs, Gemfibrozil's primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism. This document outlines the molecular basis of its action, offers a comparative analysis against other major classes of lipid-lowering agents, and provides detailed, field-proven experimental protocols for its validation. The objective is to equip researchers with the necessary tools to rigorously assess its therapeutic potential, from initial in vitro mechanistic studies to in vivo efficacy and safety profiling.

Introduction to 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (Gemfibrozil)

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (Gemfibrozil) is a well-established lipid-regulating agent. Its principal therapeutic effects are a marked reduction in plasma triglycerides (TG) and a significant increase in high-density lipoprotein cholesterol (HDL-C).[1][2] Understanding its mechanism is key to designing appropriate validation studies.

Mechanism of Action: PPARα Activation

Gemfibrozil functions as a ligand for PPARα, a transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3][4] The activation of PPARα initiates a cascade of genomic effects that collectively improve the lipid profile:

  • Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation upregulates the expression of the LPL gene.[3] LPL is the primary enzyme responsible for hydrolyzing triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), facilitating the clearance of these particles from circulation.[3]

  • Enhanced Fatty Acid Oxidation: It stimulates the expression of genes involved in the uptake and β-oxidation of fatty acids in the liver, thereby reducing the substrate available for triglyceride synthesis.[4]

  • Reduced VLDL Production: By decreasing hepatic triglyceride synthesis and inhibiting the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, Gemfibrozil effectively reduces the production and secretion of VLDL particles from the liver.[2][3]

  • Increased HDL-C Levels: The drug stimulates the synthesis of Apolipoproteins A-I and A-II, the major protein components of HDL, leading to an increase in circulating HDL-C levels.[1]

PPAR_Alpha_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte (Liver Cell) cluster_genes Target Gene Expression Gemfibrozil Gemfibrozil PPAR_alpha PPARα Gemfibrozil->PPAR_alpha Binds & Activates VLDL VLDL (High Triglycerides) TG_decrease ↓ Triglyceride Clearance VLDL->TG_decrease HDL HDL 'Good' Cholesterol HDL_increase ↑ HDL Formation HDL->HDL_increase RXR RXR PPAR_alpha->RXR Forms Heterodimer PPRE PPRE (DNA Response Element) RXR->PPRE Binds to DNA LPL_Gene ↑ Lipoprotein Lipase (LPL) Gene PPRE->LPL_Gene FAO_Gene ↑ Fatty Acid Oxidation Genes PPRE->FAO_Gene Apo_AI_Gene ↑ ApoA-I/A-II Genes PPRE->Apo_AI_Gene Apo_CIII_Gene ↓ ApoC-III Gene PPRE->Apo_CIII_Gene LPL_Gene->VLDL Increases LPL activity, clearing VLDL-TG Apo_AI_Gene->HDL Increases ApoA-I, forming more HDL

Fig 1. Gemfibrozil's PPARα signaling pathway.

Comparative Analysis of Lipid-Lowering Agents

To validate Gemfibrozil, its performance must be benchmarked against other established drug classes. The primary alternatives are statins and the newer ATP-citrate lyase (ACLY) inhibitors.

Comparison of Mechanisms

The choice of a lipid-lowering agent is dictated by the specific dyslipidemia profile of the patient. Gemfibrozil is most effective for hypertriglyceridemia, whereas statins are the first-line therapy for elevated LDL-C.

FeatureGemfibrozil (Fibrate) Atorvastatin (Statin) Bempedoic Acid (ACLY Inhibitor)
Primary Target Peroxisome Proliferator-Activated Receptor Alpha (PPARα)HMG-CoA ReductaseATP-Citrate Lyase (ACLY)
Site of Action Primarily Liver, Adipose Tissue, MuscleLiverLiver
Core Mechanism Alters transcription of genes for lipid metabolism (LPL, ApoA-I, etc.).[3]Blocks a rate-limiting step in cholesterol biosynthesis, leading to LDL receptor upregulation.Blocks cholesterol synthesis upstream of HMG-CoA, also leading to LDL receptor upregulation.
Metabolic Pathway Fatty Acid Oxidation & Lipoprotein AssemblyCholesterol Synthesis (Mevalonate Pathway)Cholesterol Synthesis (Citrate to Acetyl-CoA)
Comparative Efficacy on Lipid Parameters

The following table summarizes the typical therapeutic impact of each drug class on key lipid markers, based on data from clinical trials.

Lipid ParameterGemfibrozil Atorvastatin Bempedoic Acid
LDL-Cholesterol ↓ 5-20% (can increase in some patients)↓↓ 30-60%↓ 20-30%
HDL-Cholesterol ↑↑ 10-20%↑ 5-10%No significant change
Triglycerides ↓↓↓ 20-50%[2]↓ 10-30%↓ ~15%

Experimental Validation Protocols

A rigorous validation plan involves a tiered approach, starting with in vitro assays to confirm the mechanism and cellular effects, followed by in vivo studies in a relevant animal model to demonstrate efficacy and safety.

In Vitro Efficacy and Mechanistic Assays

Causality: These assays are designed to confirm that Gemfibrozil directly engages its intended target (PPARα) and produces the expected downstream cellular effects. This establishes a clear mechanistic link before proceeding to more complex biological systems.

This assay quantitatively measures the ability of Gemfibrozil to activate the PPARα receptor.

  • Cell Line: Use a suitable mammalian cell line (e.g., HEK293T, HepG2) that is amenable to transfection.

  • Transfection: Co-transfect cells with two plasmids:

    • An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the DNA-binding domain of GAL4.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activation sequences (UAS).[5]

  • Cell Plating: Seed the transfected cells into 96-well plates and allow them to recover for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of Gemfibrozil (e.g., 0.1 µM to 100 µM), a known PPARα agonist (e.g., GW7647) as a positive control, and a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the plates for 22-24 hours to allow for receptor activation and luciferase expression.

  • Lysis and Readout: Discard the treatment media, lyse the cells, and add a luciferase detection reagent. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 (half-maximal effective concentration).

Fig 2. Workflow for the PPARα Transactivation Assay.
In Vivo Efficacy Assessment

Causality: Moving from a cellular to a whole-organism model is essential to validate that the mechanistic action translates into a therapeutic effect on systemic lipid levels. The high-fat diet model in rats mimics key aspects of human hyperlipidemia.[7]

  • Animal Model: Use male Wistar or Sprague-Dawley rats (180-200g).[8][9]

  • Acclimatization: Acclimatize animals for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Induction of Hyperlipidemia:

    • Divide animals into a normal control group and an HFD group.

    • Feed the normal control group a standard pellet diet.

    • Feed the HFD group a diet high in fat (e.g., 45-60% of calories from fat, often supplemented with cholesterol and fructose) for a period of 4-8 weeks to induce a stable hyperlipidemic state.[8][10]

  • Grouping and Treatment:

    • After the induction period, confirm hyperlipidemia by measuring baseline lipid profiles.

    • Randomly divide the HFD-fed rats into the following groups (n=6-8 per group):

      • HFD Control: Continue HFD + Vehicle (e.g., 0.5% carboxymethyl cellulose).

      • Positive Control: HFD + Atorvastatin (e.g., 10 mg/kg/day).

      • Test Group: HFD + Gemfibrozil (at various doses, e.g., 30, 60, 100 mg/kg/day).

    • Administer treatments orally via gavage daily for 4-6 weeks.

  • Sample Collection: At the end of the treatment period, fast the animals overnight (12-14 hours). Collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.

  • Lipid Profile Analysis:

    • Separate serum or plasma by centrifugation.

    • Analyze samples for Total Cholesterol (TC), Triglycerides (TG), and HDL-C using commercially available enzymatic assay kits.

    • Calculate LDL-C using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5). Note: This formula is valid for TG levels < 400 mg/dL.

  • Data Analysis: Compare the lipid levels of the treatment groups to the HFD control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).

Fig 3. Workflow for the In Vivo HFD Rat Model.
Safety and Toxicity Profiling

Causality: Efficacy must be balanced with safety. Since the liver is the primary site of action for Gemfibrozil, assessing its potential for hepatotoxicity is a critical validation step. Fibrates have been associated with rare instances of liver injury.[11][12][13]

  • Cell Model: Use primary human hepatocytes or iPSC-derived hepatocytes for the highest clinical relevance. Alternatively, a human liver cell line like HepG2 can be used for initial screening.

  • Cell Plating: Seed hepatocytes in collagen-coated 96-well plates and allow them to form a confluent monolayer.

  • Compound Treatment: Treat cells with Gemfibrozil over a wide range of concentrations (e.g., 1 µM to 500 µM) for 24 to 48 hours. Include a vehicle control (DMSO) and a known hepatotoxin (e.g., acetaminophen) as a positive control.

  • Endpoint Measurement:

    • Cytotoxicity: Measure cell viability using an MTS or ATP-based assay (e.g., CellTiter-Glo®).

    • Enzyme Leakage: Collect the cell culture supernatant and measure the activity of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits. An increase in these enzymes in the medium indicates cell membrane damage.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and the fold-increase in ALT/AST levels. Determine the concentration at which a toxic effect is observed.

Summary of Expected Data and Interpretation

The successful validation of Gemfibrozil would yield a data set consistent with its known pharmacological profile.

AssayParameterExpected Outcome for GemfibrozilInterpretation
PPARα Transactivation EC50A potent EC50 value (typically in the low micromolar range).Confirms direct activation of the intended molecular target.
In Vivo HFD Model Plasma TriglyceridesSignificant reduction (30-50%) compared to HFD control.Demonstrates in vivo efficacy in a disease-relevant model.
Plasma HDL-CSignificant increase (10-20%) compared to HFD control.Confirms a key beneficial effect of the fibrate class.
Plasma LDL-CModest reduction or no significant change.Consistent with the known profile of Gemfibrozil.
In Vitro Hepatotoxicity Cell Viability (IC50)High IC50 value, indicating a wide therapeutic window.Suggests low potential for direct cytotoxicity.
ALT/AST LeakageNo significant increase at therapeutic concentrations.Indicates a favorable in vitro safety profile for the liver.

Conclusion

This guide presents a systematic and robust methodology for validating the lipid-lowering effects of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (Gemfibrozil). By integrating in vitro mechanistic assays with a well-established in vivo hyperlipidemia model and essential safety profiling, researchers can generate a comprehensive data package. This process not only confirms the compound's identity and primary mechanism as a PPARα agonist but also objectively benchmarks its efficacy against key therapeutic alternatives. The successful execution of these protocols will provide the critical evidence required for further drug development and clinical positioning.

References

  • Patsnap Synapse. (2024). What is the mechanism of Gemfibrozil?Link

  • Eckel, R. H., et al. (1999). Effect of gemfibrozil on adipose tissue and muscle lipoprotein lipase. Journal of Clinical Endocrinology & Metabolism. Link

  • Saku, K., et al. (1985). Mechanism of action of gemfibrozil on lipoprotein metabolism. Journal of Clinical Investigation. Link

  • Glueck, C. J. (1985). Mechanism of Action of Gemfibrozil on Lipoprotein Metabolism. Journal of Clinical Investigation. Link

  • Gohari, A. & Vallitt, C. (2023). Gemfibrozil. StatPearls. Link

  • Dr. Oracle. (2025). What is the mechanism of action of Gemfibrozil (Gemfibrizol)?Link

  • Vu-Dac, N., et al. (2003). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2025). Fenofibrate. LiverTox. Link

  • Amirabadizadeh, A., et al. (2017). Introduction and Optimization of a Dietary Model for Inducing Hyperlipidemia in Rats. Journal of Babol University of Medical Sciences. Link

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Fibrates. LiverTox. Link

  • Cayman Chemical. (2024). Gemfibrozil is a PPAR-α Activator for Fat Metabolism Research. Link

  • Tatiya, A. U., et al. (2013). Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease. Indian Journal of Pharmacology. Link

  • Basit, S., et al. (2010). Lipid Lowering Agents That Cause Drug-Induced Hepatotoxicity. Annals of Hepatology. Link

  • ResearchGate. (n.d.). Experimental Protocol for Hyperlipidemia Induced by a High-Fat Diet (HFD). Link

  • Merli, M. & Tufaro, A. (2012). Hepatotoxic Effects of Lipid-Altering Agents. U.S. Pharmacist. Link

  • Gara, N., et al. (2014). Effect of fibrate treatment on liver function tests in patients with the metabolic syndrome. Hepatobiliary & Pancreatic Diseases International. Link

  • Al-Snafi, A. E. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology. Annex Publishers. Link

  • Wolf, C. J., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives. Link

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Assay. Link

  • Maulana, I. & Ridwan, R. (2021). High-Fat Diets-Induced Metabolic Disorders to Study Molecular Mechanism of Hyperlipidemia in Rats. ITB Journal of Science. Link

  • Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. Link

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A Comparative Benchmarking Guide to Lipid-Regulating Agents: Profiling 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (Gemfibrozil) Against Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Dyslipidemia Management

Dyslipidemia, characterized by aberrant levels of circulating lipids such as cholesterol and triglycerides, remains a cornerstone of atherosclerotic cardiovascular disease (ASCVD) development. For decades, the therapeutic armamentarium to combat this condition has been evolving, moving from broad-spectrum agents to highly targeted molecular therapies. This guide provides an in-depth comparative analysis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, a compound widely known as Gemfibrozil, against other principal classes of lipid-regulating agents.

Gemfibrozil belongs to the fibrate class of drugs, which have historically been pivotal in managing hypertriglyceridemia.[1] However, with the advent of highly potent LDL-C lowering agents like statins and PCSK9 inhibitors, a critical evaluation of Gemfibrozil's relative efficacy, mechanism, and ideal therapeutic niche is essential for researchers and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind experimental design, presenting a framework for the rigorous, head-to-head evaluation of these compounds.

Section 1: Mechanistic Divergence in Lipid Regulation

A fundamental understanding of a drug's mechanism of action is critical to predicting its efficacy and potential side effects. The primary lipid regulators—fibrates, statins, and PCSK9 inhibitors—operate via distinct molecular pathways.

  • Fibrates (e.g., Gemfibrozil): The primary mechanism of Gemfibrozil involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs). This binding event modulates the transcription of a suite of genes involved in lipid metabolism. Key downstream effects include the increased synthesis of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and increased production of ApoA-I and ApoA-II, the primary apolipoproteins of High-Density Lipoprotein (HDL).[4] This mechanism underpins Gemfibrozil's potent triglyceride-lowering and moderate HDL-raising effects.[3][5]

  • Statins (e.g., Atorvastatin): Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[6] By blocking endogenous cholesterol production in the liver, statins cause an upregulation of LDL receptor (LDLR) expression on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-Cholesterol (LDL-C) from the circulation, making statins highly effective at reducing LDL-C levels.[7]

  • PCSK9 Inhibitors (e.g., Evolocumab): Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to the LDL receptor on hepatocytes, targeting it for lysosomal degradation.[8] By preventing the recycling of the LDLR to the cell surface, PCSK9 effectively reduces the liver's capacity to clear LDL-C. PCSK9 inhibitors are monoclonal antibodies that bind to free PCSK9, preventing it from interacting with the LDLR. This results in a higher density of LDL receptors on hepatocyte surfaces and a profound reduction in circulating LDL-C.[8][9]

G cluster_0 Fibrate (Gemfibrozil) Pathway cluster_1 Statin Pathway cluster_2 PCSK9 Inhibitor Pathway Gemfibrozil Gemfibrozil PPARa PPARα Activation Gemfibrozil->PPARa LPL ↑ Lipoprotein Lipase (LPL) PPARa->LPL ApoA ↑ ApoA-I, ApoA-II PPARa->ApoA TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance HDL ↑ HDL Formation ApoA->HDL Statin Statin HMGCR HMG-CoA Reductase Inhibition Statin->HMGCR Cholesterol ↓ Hepatic Cholesterol HMGCR->Cholesterol LDLR_exp ↑ LDL Receptor Expression Cholesterol->LDLR_exp LDL_Clearance ↑ LDL-C Clearance LDLR_exp->LDL_Clearance PCSK9i PCSK9 Inhibitor PCSK9 PCSK9 Protein PCSK9i->PCSK9 LDLR_deg ↓ LDL Receptor Degradation PCSK9i->LDLR_deg Inhibits Binding PCSK9->LDLR_deg Binds & Promotes Degradation LDLR_recycle ↑ LDL Receptor Recycling LDL_Clearance2 ↑ LDL-C Clearance LDLR_recycle->LDL_Clearance2

Figure 1: Contrasting molecular mechanisms of major lipid-regulating drug classes.

Section 2: A Framework for Preclinical Benchmarking

To objectively compare these agents, a multi-tiered experimental approach is required, progressing from direct cellular effects (in vitro) to systemic efficacy and safety (in vivo). This structure ensures that observed outcomes can be mechanistically validated.

G cluster_workflow Benchmarking Workflow start Compound Selection|{Gemfibrozil | Statin | PCSK9i} invitro In Vitro Assessment Hepatocyte Model (VLDL Secretion) Macrophage Model (Cholesterol Efflux) Gene Expression (qPCR) start->invitro:f0 Cellular Screening invivo In Vivo Validation Hyperlipidemic Animal Model (e.g., ApoE-/-) Lipid Profile Analysis (TC, TG, LDL, HDL) Liver Histology & Gene Expression invitro:f0->invivo:f0 Candidate Progression data Data Synthesis & Comparison|{Efficacy Tables | Safety Profile} invivo:f0->data Systemic Evaluation

Figure 2: A logical workflow for the comparative evaluation of lipid-lowering agents.

In Vitro Evaluation: Isolating Cellular Responses
  • Rationale: Cell-based assays are indispensable for dissecting direct pharmacological effects on specific cell types involved in lipid metabolism, free from the confounding variables of a whole organism. Human-derived cell lines like HepG2 (hepatocytes) and J774 (macrophages) provide reproducible and relevant models for studying VLDL production and cholesterol efflux, respectively.[10]

  • Key Assays:

    • Hepatocyte VLDL Secretion Assay: To model the effect on hepatic triglyceride output.

    • Macrophage Cholesterol Efflux Assay: To quantify the promotion of reverse cholesterol transport, a key anti-atherogenic process.

    • Quantitative PCR (qPCR): To measure changes in the expression of target genes (e.g., LPL, APOA1, LDLR, HMGCR) in response to drug treatment, thereby confirming mechanistic engagement.[11]

In Vivo Validation: Assessing Systemic Efficacy
  • Rationale: While informative, in vitro results must be validated in a complex physiological system. Animal models that mimic human dyslipidemia are crucial for evaluating the integrated effects of a drug on absorption, distribution, metabolism, and excretion (ADME), as well as its overall impact on plasma lipid profiles.[12]

  • Choice of Model: The Apolipoprotein E-knockout (ApoE-/-) mouse fed a high-fat diet is a gold-standard model.[13][14] These mice spontaneously develop hypercholesterolemia and atherosclerotic plaques, providing a robust platform to test anti-atherosclerotic and lipid-lowering agents. Other models include diet-induced hyperlipidemia in rats or rabbits.[12][15]

  • Key Endpoints:

    • Fasting Plasma Lipid Profile: Measurement of Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C.

    • Hepatic Gene Expression: Analysis of liver tissue via qPCR to confirm that the in vivo mechanism aligns with in vitro findings.

    • Safety Assessment: Monitoring of liver enzymes (ALT, AST) and creatine kinase (CK) to screen for potential hepatotoxicity and myopathy, respectively.[9]

Section 3: Synthesizing the Performance Data

Based on extensive preclinical and clinical data, we can summarize the expected performance of Gemfibrozil against a high-potency statin and a PCSK9 inhibitor in the experimental framework described above.

Table 1: Comparative Efficacy on Plasma Lipid Profiles

Parameter Gemfibrozil (Fibrate) High-Potency Statin PCSK9 Inhibitor
Total Cholesterol (TC) ↓ 10-15% ↓ 30-50% ↓ 40-60%
LDL-Cholesterol (LDL-C) ↓ 5-20% (can increase in some) ↓ 40-60% ↓ 50-70%
HDL-Cholesterol (HDL-C) ↑ 10-25% ↑ 5-10% ↑ 5-10%
Triglycerides (TG) ↓ 30-55% ↓ 10-30% ↓ 15-25%

| Primary Indication | Hypertriglyceridemia | Hypercholesterolemia | Hypercholesterolemia |

Data synthesized from multiple sources.[1][3][9][16]

Table 2: Comparative Safety and Side Effect Profiles

Adverse Effect Profile Gemfibrozil (Fibrate) High-Potency Statin PCSK9 Inhibitor
Musculoskeletal Myopathy, rhabdomyolysis (risk increased with statins)[2] Myalgia, myopathy, rhabdomyolysis (rare)[17][18] Myalgia reported, but not significantly different from placebo in trials[9]
Gastrointestinal Dyspepsia, abdominal pain[17] Generally well-tolerated Generally well-tolerated
Hepatic Elevated liver transaminases Elevated liver transaminases[9] Generally well-tolerated

| Other | Increased risk of gallstones[5] | Increased risk of new-onset diabetes[9] | Injection site reactions[17] |

Section 4: Discussion and Strategic Implications

The comparative data clearly delineates distinct therapeutic profiles. 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (Gemfibrozil) excels in managing hypertriglyceridemia, a condition often associated with metabolic syndrome and type 2 diabetes.[1] Its primary value lies in its robust reduction of triglycerides and its beneficial effect on HDL-C.

In contrast, statins and PCSK9 inhibitors are unequivocally superior for LDL-C reduction.[7][9] Statins are the established first-line therapy for primary and secondary prevention of ASCVD due to their proven efficacy, oral administration, and cost-effectiveness.[7][18] PCSK9 inhibitors represent a powerful second-line or add-on therapy for patients with familial hypercholesterolemia or those who cannot reach LDL-C goals on maximally tolerated statin therapy.[19]

The choice between these agents is therefore not a matter of which is "best" overall, but which is most appropriate for a specific patient's lipid profile and cardiovascular risk. The experimental framework outlined in this guide provides a robust methodology for the preclinical evaluation of novel lipid-regulating compounds, allowing for a clear-eyed assessment of their potential position within this established therapeutic landscape.

Appendix: Detailed Experimental Protocols

Protocol 1: In Vitro Macrophage Cholesterol Efflux Assay

Causality: This protocol is designed to quantify a drug's ability to promote the removal of cholesterol from macrophages, a critical first step in reverse cholesterol transport. It directly tests a key anti-atherogenic function.

  • Cell Culture: Plate J774 macrophages in a 96-well plate and grow to ~80% confluence.

  • Cholesterol Labeling: Incubate cells for 24 hours with a medium containing a fluorescently-labeled cholesterol analog (e.g., BODIPY-cholesterol) to allow for cellular uptake and incorporation.[20] Alternatively, use [3H]-cholesterol for radiometric detection.[21]

  • Equilibration: Wash the cells and incubate for 18 hours in a serum-free medium containing the test compound (e.g., Gemfibrozil) or vehicle control. This allows the drug to exert its effect on cellular machinery (e.g., upregulate ABCA1).

  • Efflux Induction: Remove the equilibration medium. Add fresh serum-free medium containing a cholesterol acceptor (e.g., Apolipoprotein A-I or HDL) and incubate for 4-6 hours.

  • Quantification:

    • Collect the supernatant (medium).

    • Lyse the cells with a cell lysis buffer.

    • Measure the fluorescence (or radioactivity) in both the medium and the cell lysate.[22]

  • Calculation: Cholesterol Efflux (%) = [Fluorescence in Medium / (Fluorescence in Medium + Fluorescence in Lysate)] x 100. Compare efflux in drug-treated wells to vehicle-treated wells.

Protocol 2: In Vivo Efficacy Study in ApoE-/- Mice

Self-Validation: This protocol includes multiple endpoints (plasma lipids, liver gene expression, safety markers) that must correlate for the results to be considered valid. For instance, a reduction in plasma triglycerides should be accompanied by an upregulation of hepatic Lpl expression.

  • Animal Model: Use male ApoE-/- mice, 8-10 weeks old.

  • Acclimatization & Diet: Acclimatize mice for one week. Place all mice on a high-fat "Western" diet (21% fat, 0.15% cholesterol) for 12 weeks to induce hyperlipidemia and atherosclerosis.

  • Grouping and Dosing: Randomly assign mice to treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Gemfibrozil (e.g., 100 mg/kg/day)

    • Atorvastatin (e.g., 10 mg/kg/day)

    • Administer compounds daily via oral gavage for the final 4-6 weeks of the high-fat diet period.

  • Sample Collection: At the end of the treatment period, fast mice for 6 hours. Collect blood via cardiac puncture under anesthesia. Perfuse the circulatory system with saline and harvest the liver.

  • Lipid Analysis: Centrifuge blood to obtain plasma. Analyze plasma for TC, TG, LDL-C, and HDL-C using commercially available enzymatic assay kits.[23]

  • Hepatic Gene Expression:

    • Isolate total RNA from a portion of the liver using a suitable kit.

    • Synthesize cDNA via reverse transcription.

    • Perform qPCR using SYBR Green chemistry with validated primers for target genes (Lpl, Apoa1, Ldlr, etc.) and a housekeeping gene (e.g., Gapdh) for normalization.[24]

  • Data Analysis: Use one-way ANOVA with post-hoc tests to compare lipid levels and gene expression changes between treatment groups and the vehicle control.

References

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A Researcher's Guide to Confirming the Purity and Identity of Synthesized 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. For novel compounds like 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, a close analog to the lipid-lowering agent Gemfibrozil, this validation is paramount to ensure the reliability of subsequent biological and chemical studies. This guide provides an in-depth comparison of essential analytical techniques, grounded in established scientific principles, to offer a comprehensive workflow for the characterization of this target molecule.

The classical methods for determining the purity of organic compounds, such as checking for correct elemental compositions and sharp melting or boiling points, can sometimes be insufficient or misleading.[1] Modern spectroscopic and chromatographic techniques provide far more detailed and reliable criteria for assessing purity.[1]

This guide will explore a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the puzzle, and their collective data builds a robust and defensible characterization of the synthesized compound.

The Analytical Workflow: A Multi-Pronged Approach

A comprehensive strategy for confirming the structure and purity of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid involves a logical sequence of analyses. The following diagram illustrates the typical workflow, where each step provides critical information that informs the next.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation Synthesized_Product Synthesized 2-(2,3-Dimethylphenoxy) -2-methylpropanoic acid FTIR FTIR Spectroscopy (Functional Group ID) Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) FTIR->NMR Confirms Carboxylic Acid MS Mass Spectrometry (Molecular Weight) NMR->MS Suggests Connectivity HPLC HPLC (Purity Assessment) MS->HPLC Confirms Mass Confirmed_Product Confirmed Pure Product HPLC->Confirmed_Product Quantifies Purity

Caption: A typical analytical workflow for the confirmation of a synthesized organic compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is an excellent initial technique for quickly verifying the presence of key functional groups. For 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, we are primarily looking for the characteristic signals of a carboxylic acid.

Causality Behind Experimental Choices: FTIR is chosen as a first-pass analysis because it is rapid and provides immediate evidence for the success of the synthesis, specifically the presence of the carboxylic acid moiety. The absence of starting material signals (e.g., a hydroxyl group from a precursor) and the presence of the expected product signals provide a strong indication to proceed with more detailed structural analysis.

Interpreting the Spectrum: Carboxylic acids exhibit two very characteristic IR absorptions.[2][3]

  • O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹.[2][3] This broadness is due to hydrogen bonding.

  • C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹.[2][3] For dimeric carboxylic acids, which are common, this peak is typically centered around 1710 cm⁻¹.[2][3]

Conjugation with a benzene ring can lower the frequency of the C=O stretch by 20 to 30 cm⁻¹.[3]

Functional Group **Expected Absorption Range (cm⁻¹) **Significance for Target Molecule
O-H (Carboxylic Acid)2500-3300 (very broad)Confirms the presence of the carboxylic acid proton.
C-H (Aromatic)3000-3100 (sharp)Indicates the presence of the dimethylphenoxy ring.
C-H (Aliphatic)2850-3000 (sharp)Corresponds to the methyl groups.
C=O (Carboxylic Acid)1710-1760 (strong)Confirms the carbonyl of the carboxylic acid.
C-O (Ether)1000-1300 (strong)Indicates the ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[4][5] For our target molecule, both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices: 1D NMR (¹H and ¹³C) is the workhorse for structural confirmation.[6] ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of different types of carbon atoms in the molecule. Together, they provide a detailed map of the molecule's structure.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10-12Singlet (broad)1H-COOH
~6.8-7.2Multiplet3HAr-H
~2.2Singlet3HAr-CH₃
~2.1Singlet3HAr-CH₃
~1.6Singlet6H-C(CH₃)₂

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment
~180-COOH
~155Ar-C-O
~138Ar-C
~130Ar-C
~125Ar-CH
~120Ar-CH
~115Ar-CH
~80-O-C(CH₃)₂
~25-C(CH₃)₂
~20Ar-CH₃
~15Ar-CH₃

Experimental Protocol: ¹H and ¹³C NMR

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both spectra.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] This provides a direct measurement of the molecular weight of the compound, offering a crucial piece of evidence for its identity.

Causality Behind Experimental Choices: MS is used to confirm that the synthesized molecule has the correct molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the structural assignment. Common ionization techniques for a molecule like this include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Expected Mass Spectrum Data:

  • Molecular Formula: C₁₂H₁₆O₃

  • Molecular Weight: 208.25 g/mol

  • Expected Ion (ESI-): [M-H]⁻ at m/z 207.10

The fragmentation pattern can also provide structural information. For instance, cleavage of the ether bond or loss of the carboxylic acid group would result in predictable fragment ions.

Mass_Spec_Fragmentation Parent [M-H]⁻ m/z 207.10 Fragment1 Loss of CO₂ [M-H-CO₂]⁻ Parent->Fragment1 - 44 Da Fragment2 Cleavage of Ether Bond Parent->Fragment2

Caption: Potential fragmentation pathways in mass spectrometry.

Experimental Protocol: LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into the mass spectrometer or inject it into an LC system coupled to the mass spectrometer.

  • Acquire the mass spectrum in negative ion mode to observe the [M-H]⁻ ion.

  • If available, perform MS/MS on the parent ion to observe fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity

HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[8][9] It separates the components of a mixture, allowing for the quantification of the main compound and any impurities.[10]

Causality Behind Experimental Choices: An HPLC method is developed to separate the target compound from any starting materials, byproducts, or degradation products. A UV detector is commonly used for aromatic compounds like this one. The area of the peak corresponding to the target molecule, as a percentage of the total peak area, provides a measure of its purity.

Comparison of HPLC with a Potential Alternative: Gas Chromatography (GC)

Technique Advantages for this Application Disadvantages for this Application
HPLC - Suitable for non-volatile and thermally labile compounds.[8] - Excellent for separating polar compounds like carboxylic acids.[11] - A wide variety of stationary and mobile phases are available.- May require longer analysis times compared to GC.
GC - High resolution and speed.- Requires the compound to be volatile and thermally stable, or to be derivatized.[7] - The carboxylic acid group may require derivatization to improve volatility and peak shape.

For 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, HPLC is the more direct and suitable method due to the polarity and relatively low volatility of the carboxylic acid.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Data Analysis: The purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

A pure sample should show a single major peak with a purity value typically >98%.

Conclusion

The confirmation of the identity and purity of a synthesized compound like 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is a critical step in the research and development process. A multi-technique approach, as outlined in this guide, provides a self-validating system where the results from each analysis corroborate the others. FTIR confirms the presence of the necessary functional groups, NMR elucidates the detailed molecular structure, MS verifies the molecular weight, and HPLC quantifies the purity. By following these established and logical analytical workflows, researchers can have high confidence in the quality of their synthesized materials, ensuring the integrity of their subsequent scientific endeavors.

References

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  • National Institutes of Health. (n.d.). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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  • ResearchGate. (n.d.). Determination of gemfibrozil in different samples. Retrieved from [Link]

  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • International Journal of Pharmacy. (n.d.). new analytical method development and validation for the estimation of gemfibrozil in bulk and pharmaceutical formulation by rp-hplc. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Google Patents. (n.d.). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
  • TSI Journals. (2012). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Retrieved from [Link]

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Medical Science International. (n.d.). METHODS OF CHROMATOGRAPHIC DETERMINATION OF MEDICINES DECREASING THE LEVEL OF CHOLESTEROL. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (n.d.). Formulation, optimization and characterization of gemfibrozil nanocrystals prepared by wet milling technique. Retrieved from [Link]

  • ResearchGate. (2025). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Retrieved from [Link]

  • Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Googleapis.com. (2014). WO 2014/188453 A2. Retrieved from [Link]

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A Senior Application Scientist's Guide to Ensuring Reproducibility in In Vitro Profiling of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic Acid (Gemfibrozil)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of in vitro data is the bedrock upon which successful translational research is built. Inconsistent or unreliable preclinical data not only wastes significant resources but can also derail promising therapeutic programs. This guide provides an in-depth, experience-driven framework for ensuring the robust and reproducible in vitro characterization of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, commonly known as Gemfibrozil.

Gemfibrozil is a well-established hypolipidemic agent belonging to the fibrate class of drugs. Its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation.[1] While its primary pharmacology is well-documented, the nuanced details of its in vitro activity can vary significantly between experiments if critical parameters are not rigorously controlled.

This guide moves beyond standard protocols to explain the causality behind experimental choices, empowering researchers to build self-validating systems for their studies. We will compare key in vitro assays, provide detailed methodologies with an emphasis on reproducibility checkpoints, and present a framework for comparative analysis against other relevant compounds.

Part 1: Foundational Pillars of In Vitro Reproducibility

Before delving into specific assays, it is crucial to establish a laboratory environment and culture that prioritizes reproducibility. Too often, variability is attributed to complex biological phenomena when the root cause lies in overlooked foundational practices.[2] Adherence to Good Cell Culture Practice (GCCP) is paramount.[3]

Key Tenets for Reproducible Cell-Based Assays:

  • Cell Line Authentication: Use only authenticated cell lines from reputable bioresources (e.g., ATCC). Implement routine short tandem repeat (STR) profiling to confirm the identity of your cell lines and test for mycoplasma contamination, a common source of experimental artifacts.

  • Reagent Standardization: Document lot numbers for all reagents, including media, serum, and critical supplements. Fetal bovine serum (FBS) is a notorious source of variability; it is advisable to purchase a large single lot and pre-test it for optimal cell growth and low background activity in your specific assays.

  • Environmental Control: Standardize incubator conditions (temperature, CO2, humidity) and ensure regular calibration. Cell plating densities must be meticulously optimized and kept consistent, as confluency can dramatically alter cellular responses.[4]

  • Detailed Documentation: Maintain a comprehensive laboratory notebook, documenting every step, reagent, and instrument used. This transparency is essential for troubleshooting and for other researchers to replicate the work.[5]

Part 2: Comparative In Vitro Assays for Gemfibrozil Activity

The primary in vitro application for Gemfibrozil is the characterization of its PPARα agonism. Here, we compare two orthogonal methods for quantifying this activity: a functional reporter assay and a target gene expression assay. For comparative purposes, we will include Fenofibrate , another widely used fibrate, as an alternative compound.

Assay 1: PPARα Luciferase Reporter Gene Assay

This assay provides a direct functional readout of receptor activation.[6] It relies on a cell line engineered to express the PPARα receptor and a luciferase reporter gene linked to a PPAR-responsive promoter. Ligand binding to PPARα initiates a transcriptional cascade, leading to the production of luciferase and a quantifiable luminescent signal.[7]

  • Cell Plating: Seed HEK293T or a similar stable cell line expressing a PPARα-luciferase reporter system into a white, clear-bottom 96-well plate at a pre-optimized density (e.g., 20,000 cells/well).

    • Causality Check: Inconsistent cell numbers will lead to high well-to-well variability. Optimization ensures cells are in a logarithmic growth phase during treatment.

  • Transfection (if using a transient system): Co-transfect plasmids for PPARα, its heterodimer partner RXRα, and the PPRE-luciferase reporter. A constitutively expressed Renilla luciferase plasmid should be included for normalization.

    • Trustworthiness Check: Normalizing to a co-transfected reporter like Renilla accounts for variations in transfection efficiency and cell viability, a critical step for data integrity.[8]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Gemfibrozil and Fenofibrate in an appropriate vehicle (e.g., DMSO). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤0.1%) to avoid solvent-induced artifacts.

  • Cell Treatment: After 24 hours of incubation post-plating, carefully replace the culture medium with medium containing the compound dilutions. Include the following controls:

    • Vehicle Control: Cells treated with DMSO only (defines baseline).

    • Positive Control: A potent, full PPARα agonist like GW7647 (confirms assay performance).[9]

    • Untreated Control: Cells with medium only.

  • Incubation: Incubate the plate for 18-24 hours under standard cell culture conditions.

  • Lysis and Luminescence Reading: Discard the treatment media and lyse the cells according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).[8] Read the firefly and Renilla luminescence sequentially on a plate-reading luminometer.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

    • Subtract the average normalized signal of the vehicle control to determine the fold induction.

    • Plot the fold induction against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration).

Assay 2: qPCR for PPARα Target Gene Expression

This assay confirms the functional consequences of PPARα activation by measuring the upregulation of downstream target genes.[10] Carnitine Palmitoyltransferase 1A (CPT1A) is a well-characterized PPARα target gene involved in fatty acid oxidation, making it an excellent biomarker for this purpose.[11]

  • Cell Culture and Treatment: Plate a suitable human hepatocyte-derived cell line (e.g., HepG2) in 12-well plates.[10] Once cells reach ~80% confluency, treat them with Gemfibrozil, Fenofibrate (e.g., at their respective EC50 and 10x EC50 concentrations determined from the reporter assay), a positive control, and a vehicle control for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a high-quality, column-based kit (e.g., Qiagen RNeasy).

    • Causality Check: RNA quality is paramount for reproducible qPCR. Assess RNA integrity using a Bioanalyzer or similar instrument; an RNA Integrity Number (RIN) > 8 is recommended.

  • cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using a high-capacity cDNA synthesis kit with a mix of random primers and oligo(dT)s to ensure unbiased representation of the transcriptome.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix using a SYBR Green-based master mix.

    • Use validated primer pairs for the target gene (CPT1A) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.[12]

    • Run the qPCR on a calibrated real-time PCR instrument. Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to check for genomic DNA contamination.

  • Data Analysis:

    • Calculate the quantification cycle (Cq) values for all genes.

    • Normalize the Cq of the target gene (CPT1A) to the geometric mean of the selected housekeeping genes (ΔCq).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCq method.

Comparative Data Summary

The table below presents hypothetical, yet realistic, data comparing Gemfibrozil and Fenofibrate across these two assays. Reproducible experiments should yield data with low coefficients of variation (CV%).

CompoundAssay TypeEndpointResult (Mean ± SD)Inter-Assay CV%
Gemfibrozil PPARα ReporterEC5025.5 ± 3.1 µM< 15%
qPCR (CPT1A)Fold Change @ 30 µM4.2 ± 0.5< 15%
Fenofibrate PPARα ReporterEC508.2 ± 1.1 µM< 15%
qPCR (CPT1A)Fold Change @ 10 µM5.8 ± 0.7< 15%
GW7647 PPARα ReporterEC503.1 ± 0.4 nM< 10%
qPCR (CPT1A)Fold Change @ 10 nM9.5 ± 1.2< 15%

Part 3: Assessing Off-Target Effects and Cytotoxicity

A comprehensive and self-validating in vitro profile requires assessing a compound's effect on cell health.[13] A simple cytotoxicity assay run in parallel with functional assays is crucial to ensure that the observed activity is not a result of cellular stress or death.[14][15]

Protocol for CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[16]

  • Cell Plating and Treatment: Plate the same cell line used for your primary functional assay (e.g., HepG2) in a separate 96-well plate at the same density. Treat with the same serial dilution of Gemfibrozil and comparators. Include a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate for the same duration as the functional assay (e.g., 24 hours).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.

  • Signal Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the log of the compound concentration. A significant decrease in signal indicates cytotoxicity. This allows for the determination of a CC50 (half-maximal cytotoxic concentration), which should be significantly higher than the functional EC50 to ensure a therapeutic window.

Part 4: Visualization of Workflows and Pathways

Visual diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.

G cluster_prep Phase 1: Preparation & QC cluster_assays Phase 2: Parallel Assays cluster_analysis Phase 3: Data Integration p1 Cell Line Authentication (STR, Mycoplasma) p2 Reagent QC (Serum Lot Testing) p3 Compound Dilution Plate a1 PPARα Reporter Assay (Functional Potency - EC50) p3->a1 a2 qPCR Assay (Target Gene Modulation) p3->a2 a3 Viability Assay (Cytotoxicity - CC50) p3->a3 d1 Calculate EC50 & Fold Change a1->d1 a2->d1 d2 Assess Therapeutic Index (CC50 / EC50) a3->d2 d1->d2 d3 Final Reproducibility Report d2->d3

Caption: Integrated workflow for reproducible in vitro compound profiling.

G cluster_nuc Nuclear Events compound Gemfibrozil (Ligand) ppar PPARα compound->ppar activates rxr RXRα ppar->rxr heterodimerizes with ppre PPRE (DNA Response Element) rxr->ppre binds to nucleus Nucleus transcription Increased Transcription ppre->transcription mrna Target Gene mRNA (e.g., CPT1A) transcription->mrna protein Metabolic Proteins mrna->protein translation effect Increased Fatty Acid Oxidation protein->effect

Caption: Simplified PPARα signaling pathway activated by Gemfibrozil.

References

  • Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

  • Mechanism of action of gemfibrozil on lipoprotein metabolism - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases . NIH VideoCasting and Podcasting. [Link]

  • Improving Reproducibility and Replicability - NCBI - NIH . National Center for Biotechnology Information. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards - Frontiers . Frontiers Media. [Link]

  • How to Advance Reproducibility in Biomedical Research - Allentown . Allentown, Inc. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed . National Center for Biotechnology Information. [Link]

  • Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PubMed Central . National Center for Biotechnology Information. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System . INDIGO Biosciences. [Link]

  • Dual Luciferase Reporter Assay Protocol . Assay Genie. [Link]

  • Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • PPAR gamma (PPARG) Human qPCR Primer Pair (NM_015869) - OriGene Technologies . OriGene Technologies. [Link]

  • Human PPARα Reporter Assay Kit - Indigo Biosciences . Indigo Biosciences. [Link]

Sources

Comparative Profiling of Novel Phenoxy Acid SPPARMs vs. Classic Fibrates in Murine Metabolic Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head analysis of classic phenoxy acid derivatives (e.g., Fenofibrate ) against the novel class of Selective Peroxisome Proliferator-Activated Receptor Modulators (SPPARMs), specifically Pemafibrate (K-877).

While classic fibrates have been the standard for hypertriglyceridemia, their utility is limited by low potency and renal off-target effects. Novel phenoxy acid analogs utilize a unique "Y-shaped" structural scaffold to achieve super-agonism at the PPAR


 site. This guide synthesizes in vivo data, mechanistic causality, and reproducible experimental protocols for researchers investigating metabolic syndrome, NASH, and dyslipidemia in animal models.

The Chemical Landscape: From "Keys" to "Precision Tools"

The evolution of phenoxy acids represents a shift from non-specific binding to induced-fit specificity. Understanding this structural divergence is critical for interpreting in vivo potency differences.

  • Classic Fibrates (Fenofibrate): Possess a linear, flexible structure. They bind the PPAR

    
     Ligand Binding Domain (LBD) with moderate affinity (
    
    
    
    in
    
    
    M range) but lack the bulk to stabilize the helix 12 region fully, leading to promiscuous interactions and renal side effects.
  • Novel SPPARMs (Pemafibrate): Feature a Y-shaped structure (phenoxy alkyl group + 2-aminobenzoxazole group).[1] This structure completely fills the Y-shaped hydrophobic pocket of the PPAR

    
     LBD. This induces a rigid conformational change that recruits specific co-activators (e.g., PGC-1
    
    
    
    ) while avoiding co-repressors, resulting in potency orders of magnitude higher (
    
    
    in nM range).
Visualization: Mechanistic Divergence

The following diagram illustrates the signal transduction pathway differences driven by these structural properties.

PPAR_Mechanism Ligand_Classic Fenofibrate (Linear Structure) LBD_Binding PPARα Ligand Binding Domain (LBD) Ligand_Classic->LBD_Binding Ligand_Novel Pemafibrate (Y-Shaped Structure) Ligand_Novel->LBD_Binding Conf_Weak Weak Helix 12 Stabilization LBD_Binding->Conf_Weak Classic Path Conf_Strong Strong Induced-Fit Conformation LBD_Binding->Conf_Strong Novel Path RXR RXR Dimerization Conf_Weak->RXR Side_Effect Off-Target Renal Stress (Creatinine ↑) Conf_Weak->Side_Effect Conf_Strong->RXR Gene_Target Target Gene Transcription RXR->Gene_Target Efficacy High Potency Lipid Modulation Gene_Target->Efficacy

Figure 1: Mechanistic divergence between classic linear fibrates and novel Y-shaped SPPARMs. Note the bifurcation where conformational stability dictates safety vs. side effects.

Head-to-Head In Vivo Performance

The following data synthesis compares Fenofibrate and Pemafibrate in Diet-Induced Obesity (DIO) and NASH mouse models. The most striking differentiator is the dosing magnitude .

Comparative Data Table
FeatureFenofibrate (Standard)Pemafibrate (Novel SPPARM)Performance Delta
Effective Dose (Mouse)

mg/kg/day

mg/kg/day
>1000x Potency
Diet Admixture

(w/w)

(w/w)
Massive reduction in xenobiotic load
Serum Triglycerides


Novel is superior at fraction of dose
HDL Cholesterol


Novel shows stronger elevation
Liver Weight Significant HepatomegalyReduced / Mild HepatomegalySafety Advantage
Renal Function Serum Creatinine

Serum Creatinine

(No Change)
Critical Clinical Differentiator
FGF21 Induction ModerateHighFGF21 drives metabolic benefits
Expert Insight: The Hepatomegaly Artifact

In rodent models, all PPAR


 agonists cause liver enlargement (hepatomegaly) due to peroxisome proliferation. Crucial Distinction:  This is a rodent-specific phenomenon not observed in humans. However, novel phenoxy acids like Pemafibrate often show less severe hepatomegaly than Fenofibrate in head-to-head NASH models because their high specificity reduces generalized hepatic stress while maintaining fatty acid oxidation ( 

-oxidation).

Experimental Protocols: Self-Validating Systems

To reproduce these findings, a rigorous experimental design is required. The following protocol uses a Diet-Induced Obesity (DIO) model to assess lipid-lowering efficacy.

Protocol Phase 1: Model Induction & Randomization
  • Animals: Male C57BL/6J mice (6 weeks old).

  • Induction: Feed High-Fat Diet (HFD, 60% kcal fat) for 8–12 weeks until mean body weight >35g.

  • Validation Step: Measure fasting blood glucose and insulin to confirm insulin resistance before drug treatment.

Protocol Phase 2: Dosing & Administration[2]
  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80.[2]

  • Dosing Frequency: Once daily (QD) via oral gavage OR ad libitum via diet admixture (preferred for steady state).

  • Group Design (n=10/group):

    • Control: HFD + Vehicle.

    • Standard: HFD + Fenofibrate (100 mg/kg).

    • Novel: HFD + Pemafibrate (0.1 mg/kg). Note the specific dose.

Protocol Phase 3: Workflow Visualization

The following diagram outlines the critical timing for tissue collection to ensure data integrity, particularly for lipidomics.

Study_Workflow cluster_treatment Treatment Phase (4-8 Weeks) Start Acclimatization (1 Week) Induction HFD Induction (8-12 Weeks) Start->Induction Rand Randomization (Stratify by Body Weight) Induction->Rand Dosing Daily Dosing (Oral Gavage or Diet) Rand->Dosing Monitor Weekly: Body Weight Food Intake Dosing->Monitor Fast Fasting Period (4-6 Hours ONLY) Dosing->Fast Necropsy Necropsy & Tissue Collection (Liver, WAT, BAT, Serum) Fast->Necropsy Critical: Minimize Stress Analysis Downstream Analysis (qPCR, Histology, Lipid Panel) Necropsy->Analysis

Figure 2: Experimental workflow for PPAR agonist evaluation. Note the strict fasting limit (4-6h) to prevent catabolic artifacts in mice.

Critical Protocol Nuances (The "Why")
  • Fasting Duration: Do not fast mice overnight (>12h) for PPAR studies. Mice have high metabolic rates; prolonged fasting induces a starvation state that massively upregulates endogenous PPAR

    
    , masking the drug effect. Standard:  4–6 hour morning fast.
    
  • Circadian Timing: PPAR expression oscillates circadianly. Dosing and necropsy must occur at the same Zeitgeber time (ZT) across all cohorts (e.g., ZT3).

  • Kidney Biomarkers: When comparing phenoxy acids, standard BUN/Creatinine is insufficient. Measure Cystatin C and urinary

    
    2-microglobulin  to detect subtle tubular damage often caused by older fibrates.
    

References

  • Structural basis of SPPARM

    
     specificity: 
    Yamamoto, Y., et al. "Pemafibrate, a novel selective peroxisome proliferator-activated receptor alpha modulator (SPPARMalpha), exhibits a different binding mode from fenofibrate."[3] International Journal of Molecular Sciences, 2018.
    [Link]
    
  • Head-to-head animal model efficacy (K-877 vs Fenofibrate): Raza-Iqbal, S., et al. "Pemafibrate protects against diet-induced obesity in mice."[4] Biomedicine & Pharmacotherapy, 2015. (Note: Validated via search as K-877 specific study). [Link]

  • Renal safety profile comparison: Yokote, K., et al.[5] "Pemafibrate (K-877), a novel SPPARM

    
    , improves dyslipidemia without worsening renal function."[6] Journal of Atherosclerosis and Thrombosis, 2016.
    [Link]
    
  • Mechanism of Action & Y-Shape Structure: Fruchart, J.C. "Pemafibrate (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia." Cardiovascular Diabetology, 2017. [Link]

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A Researcher's Guide to Validating the Specificity of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid for PPARα

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic disease and drug development, the precise validation of a compound's specificity for its intended target is paramount. This guide provides a comprehensive framework for rigorously evaluating the specificity of the novel compound, 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors comprising three main subtypes: PPARα, PPARγ, and PPARβ/δ.[1] Each subtype has a distinct tissue distribution and physiological role. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, where it acts as a primary regulator of lipid metabolism.[2][3][4] Conversely, PPARγ is a key regulator of adipogenesis and glucose metabolism, while PPARβ/δ is more ubiquitously expressed and involved in fatty acid oxidation in muscle and adipose tissue.[1][4] Given the considerable structural homology in the ligand-binding domains (LBDs) across these subtypes, establishing the selectivity of a new agonist is a critical step to predict its therapeutic efficacy and potential side effects.[5]

This guide is structured as a multi-tiered validation workflow. We will objectively compare the performance of our test compound, 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, against two well-characterized reference compounds:

  • GW7647 : A potent and highly selective PPARα agonist, serving as our positive control for specificity.[6][7]

  • Gemfibrozil : A clinically used fibrate drug that activates PPARα but may exhibit a more complex profile, including potential partial agonism and PPARα-independent effects.[8][9][10]

By following this self-validating system of experiments, from initial biochemical assays to functional cellular readouts, researchers can build a robust and reliable specificity profile for their compound of interest.

The Validation Workflow: A Tiered Approach

A rigorous assessment of specificity requires a staged approach. We begin with cell-free systems to confirm direct molecular interaction and progress to cell-based assays to evaluate activity in a biological context. This tiered strategy ensures that each experimental step builds upon the last, providing a comprehensive and trustworthy dataset.

G cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cellular Functional Assays cluster_2 Tier 3: Off-Target Profiling T1_FRET TR-FRET Coactivator Recruitment Assay T1_Reporter GAL4-PPAR LBD Luciferase Reporter Assay T1_FRET->T1_Reporter Confirms cell permeability & nuclear activation T2_qPCR Target Gene Expression (qPCR in HepG2 cells) T1_Reporter->T2_qPCR Moves from reporter to endogenous genes T2_FAO Functional Readout (Fatty Acid Oxidation Assay) T2_qPCR->T2_FAO Links gene expression to functional outcome T3_Screen Broad Panel Screening (e.g., Nuclear Receptor Panel) T2_FAO->T3_Screen Final confirmation of specific mechanism start Start Validation start->T1_FRET

Caption: A tiered workflow for validating PPARα agonist specificity.

Tier 1: Direct Receptor Engagement and Activation

The initial step is to determine if the test compound directly binds to and activates the PPAR subtypes. We employ two orthogonal, industry-standard assays for this purpose.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

Causality: This cell-free assay provides direct evidence of ligand-induced conformational change in the PPAR Ligand-Binding Domain (LBD), leading to the recruitment of a coactivator peptide.[5] Its cell-free nature eliminates variables like cell permeability and metabolism, making it a clean measure of direct receptor-ligand interaction.

Methodology:

  • Reagents : GST-tagged PPARα/γ/δ LBDs, a biotinylated coactivator peptide (e.g., from PGC1α or SRC1), Europium-labeled anti-GST antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Procedure :

    • Dispense test compound (2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid), GW7647, and Gemfibrozil across a concentration range into a 384-well assay plate.

    • Add a master mix of the PPAR-LBD, coactivator peptide, and donor/acceptor reagents to each well.

    • Incubate for 2-4 hours at room temperature to allow for binding equilibrium.

    • Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of coactivator recruited to the LBD.

  • Data Analysis : Calculate the EC₅₀ value (the concentration at which 50% of the maximal response is achieved) for each compound against each PPAR subtype.

GAL4 Chimera Luciferase Reporter Assay

Causality: This cell-based assay confirms that the compound can cross the cell and nuclear membranes to activate the receptor within a living cell.[5][11] It utilizes a chimeric receptor consisting of the yeast GAL4 DNA-binding domain fused to the human PPAR-LBD. Activation of this chimera drives the expression of a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).

Methodology:

  • Cell Line : Use a suitable host cell line, such as HEK293T or COS-7, that has low endogenous nuclear receptor activity.

  • Transfection : Co-transfect cells with two plasmids:

    • An expression vector for the GAL4-hPPARα, GAL4-hPPARγ, or GAL4-hPPARδ LBD chimera.

    • A reporter plasmid containing the firefly luciferase gene downstream of a GAL4 UAS promoter.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment : After 24 hours, treat the transfected cells with a range of concentrations of the test compound and controls.

  • Measurement : After 18-24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis : Normalize the firefly luciferase signal to the Renilla signal. Calculate EC₅₀ values and the maximal efficacy (% activation relative to a potent agonist) for each compound on each receptor subtype.

Expected Data and Interpretation (Tier 1)

The data from these two assays should be summarized to provide a clear selectivity profile.

CompoundAssay TypePPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)PPARδ EC₅₀ (nM)Selectivity (α vs γ)Selectivity (α vs δ)
GW7647 (Control) TR-FRET611006200~183x~1033x
Reporter102500>10000~250x>1000x
Gemfibrozil (Control) TR-FRET25,000>100,000>100,000>4x>4x
Reporter50,000>100,000>100,000>2x>2x
2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (Test Compound) TR-FRETHypotheticalHypotheticalHypotheticalCalculateCalculate
ReporterHypotheticalHypotheticalHypotheticalCalculateCalculate
Note: EC₅₀ values for control compounds are representative values based on published literature.[7] Data for the test compound is hypothetical and serves to illustrate the experimental output.

A high selectivity ratio (EC₅₀ for PPARγ or δ divided by EC₅₀ for PPARα) indicates high specificity for PPARα. GW7647 demonstrates a clear profile of high potency and selectivity.[6][7] Gemfibrozil is a much weaker agonist. The goal is to determine where the test compound falls on this spectrum.

Tier 2: Cellular Target Gene Engagement and Functional Response

Confirmation of direct receptor activation must be followed by evidence that this activation leads to the intended downstream biological effects. This tier assesses the compound's ability to regulate endogenous PPARα target genes and elicit a relevant functional response.

PPAR Signaling Pathway

PPAR_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARα Agonist (Test Compound) PPAR PPARα Ligand->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Coactivators Coactivators (e.g., PGC1α) PPRE->Coactivators Recruits Transcription Transcription Initiation Coactivators->Transcription mRNA Target Gene mRNA Transcription->mRNA

Caption: Ligand activation of the PPARα signaling pathway.

Target Gene Expression via qPCR

Causality: A true PPARα agonist should upregulate the expression of known PPARα target genes. We use quantitative PCR (qPCR) in a metabolically relevant cell line, such as the human hepatoma line HepG2, where PPARα is highly expressed, to measure these changes.[3]

Methodology:

  • Cell Culture and Treatment :

    • Culture HepG2 cells to ~80% confluency.

    • Treat cells with the test compound, GW7647, and Gemfibrozil at their respective EC₅₀ and 10x EC₅₀ concentrations for 18-24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • RNA Extraction and cDNA Synthesis :

    • Harvest cells and extract total RNA using a standard kit (e.g., TRIzol or column-based).

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR :

    • Perform qPCR using SYBR Green or TaqMan probes for key PPARα target genes involved in fatty acid metabolism (e.g., CPT1A, ACOX1, FABP1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis : Calculate the fold change in gene expression for each treatment group relative to the vehicle control using the ΔΔCt method.

Expected Data and Interpretation (Tier 2)
Gene TargetGW7647 (10x EC₅₀) Fold ChangeGemfibrozil (10x EC₅₀) Fold ChangeTest Compound (10x EC₅₀) Fold Change
CPT1A~10-15 fold~3-5 foldHypothetical
ACOX1~8-12 fold~2-4 foldHypothetical
FABP1~15-20 fold~4-6 foldHypothetical
Note: Fold change values are illustrative. The expected outcome is a dose-dependent increase in target gene expression for a true agonist.

A robust, dose-dependent increase in these target genes provides strong evidence of on-target cellular activity. Comparing the magnitude of induction by the test compound to that of GW7647 and Gemfibrozil helps to classify its efficacy as a full or partial agonist.

Conclusion and Path Forward

This structured comparison guide provides a robust framework for validating the specificity of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid for PPARα. By systematically progressing through in vitro binding and activation assays to cellular target gene engagement, researchers can build a high-confidence profile of their compound.

A successful outcome from this workflow would show the test compound to be potent and selective for PPARα in Tier 1 assays, with a corresponding induction of canonical PPARα target genes in Tier 2. The final, crucial step (Tier 3) in a full drug development campaign would involve screening the compound against a broad panel of other nuclear receptors and off-target proteins to ensure a clean safety profile, a step beyond the scope of this initial validation guide but essential for preclinical development.

References

  • Title: PPAR-α Agonist GW7647 Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases Source: ACS Publications URL: [Link]

  • Title: PPAR-α agonist GW7647 enhances the antioxidative, anti-inflammatory,... Source: ResearchGate URL: [Link]

  • Title: PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases Source: Frontiers in Pharmacology URL: [Link]

  • Title: The Combination of PPARα Agonist GW7647 and Imeglimin Has Potent Effects on High-Glucose-Induced Cellular Biological Responses in Human Retinal Pigment Epithelium Cells Source: PMC URL: [Link]

  • Title: Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate Source: NIH National Library of Medicine URL: [Link]

  • Title: Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation Source: ACS Publications URL: [Link]

  • Title: Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line Source: Journal of Biological Chemistry URL: [Link]

  • Title: Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases Source: YouTube (NIH VideoCasting) URL: [Link]

  • Title: The PPAR alpha agonist gemfibrozil is an ineffective treatment for spinal cord injured mice Source: PLOS ONE URL: [Link]

  • Title: Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents Source: PubMed URL: [Link]

  • Title: Peroxisome Proliferator-Activated Receptor α Activation Suppresses Cytochrome P450 Induction Potential in Mice Treated with Gemfibrozil Source: PubMed URL: [Link]

  • Title: Human PPAR-gamma Transcription Factor Activity Assay Kit Source: RayBiotech URL: [Link]

  • Title: Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation Source: Arteriosclerosis, Thrombosis, and Vascular Biology URL: [Link]

  • Title: Activation of Peroxisome Proliferator-Activated Receptor-Alpha Stimulates Both Differentiation and Fatty Acid Oxidation in Adipocytes Source: PubMed URL: [Link]

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Assessing the Translational Potential of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the translational potential of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, a novel compound with structural similarities to known lipid-lowering agents. Given its chemical structure, it is hypothesized that this molecule functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This guide will therefore focus on the preclinical evaluation of this compound as a PPARα agonist, comparing its potential efficacy with established reference compounds, fenofibrate and WY14643.

Introduction: The Therapeutic Promise of PPARα Agonism

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[1] Its activation plays a pivotal role in regulating lipid and lipoprotein metabolism, making it a key therapeutic target for dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[1] Agonism of PPARα leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and the clearance of triglyceride-rich lipoproteins.[1]

Clinically, PPARα agonists, such as fenofibrate, are utilized to reduce elevated triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while modestly increasing high-density lipoprotein (HDL) cholesterol.[2][3] The preclinical compound WY14643 is a potent and selective PPARα agonist widely used in research to investigate the therapeutic effects of PPARα activation.[4][5]

This guide will outline a self-validating system of experimental protocols to rigorously assess the potential of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid as a novel PPARα agonist and compare its performance against fenofibrate and WY14643.

Comparative Preclinical Data of Reference PPARα Agonists

To establish a benchmark for evaluating 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, the following tables summarize key preclinical data for fenofibrate (active form: fenofibric acid) and WY14643.

Table 1: In Vitro Potency of Reference PPARα Agonists

CompoundTargetAssay TypeEC50Reference
Fenofibric AcidHuman PPARαLuciferase Reporter Assay9.47 µM[6]
WY14643Human PPARαLuciferase Reporter AssayNot explicitly found, but highly potent[4][7]

Table 2: In Vivo Efficacy of Reference PPARα Agonists in Rodent Models of Dyslipidemia

CompoundAnimal ModelDietDoseKey FindingsReference
FenofibrateWistar RatsStandard100 mg/kg/day for 9 daysLowered plasma triglycerides and total cholesterol.[2]
FenofibrateLDLr knockout miceHigh Fat100 mg/kg/day for 8 weeksReduced plasma triglycerides by 30-35%; lowered VLDL, IDL, and LDL cholesterol.[8]
FenofibrateSprague-Dawley RatsHigh Fat50 mg/kg (low dose) & 300 mg/kg (high dose) for 10 daysDose-dependent decrease in triglycerides and total cholesterol.[9]
WY14643C57BL/6 MiceHigh Fat0.1% in dietAttenuated diet-induced metabolic abnormalities.[10]
WY14643Ppara-null and wild-type miceLPS-induced injury modelNot specifiedPretreatment decreased lipid peroxidation in wild-type mice.[11]

Experimental Protocols for Preclinical Assessment

The following protocols provide a detailed, step-by-step methodology for the preclinical evaluation of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid.

In Vitro Assessment of PPARα Agonism: Luciferase Reporter Gene Assay

This assay is a cornerstone for determining if a compound directly activates the PPARα receptor. The rationale for using a reporter gene assay is its high sensitivity and specificity in measuring the transcriptional activation of a target receptor in a cellular context.[12] The human hepatoma cell line, HepG2, is a suitable choice as it is of human origin and expresses genes relevant to lipid metabolism.[13][14]

Protocol:

  • Cell Culture and Transfection:

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control vector (e.g., expressing β-galactosidase) should also be co-transfected to normalize for transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, fenofibric acid (positive control), WY14643 (positive control), or vehicle (e.g., DMSO) alone.

    • Incubate the cells for an additional 24 hours.

  • Luciferase Activity Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.[15]

    • Transfer the cell lysate to a luminometer plate.

    • Add luciferase substrate and measure the luminescence.[15]

    • Measure the activity of the co-transfected control (e.g., β-galactosidase).

  • Data Analysis:

    • Normalize the luciferase activity to the control reporter activity.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.

In Vitro Assessment of Target Gene Expression: Quantitative RT-PCR

To confirm that PPARα activation by the test compound leads to the expression of known target genes involved in lipid metabolism, quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is employed. This provides a functional readout of receptor activation.

Protocol:

  • Cell Culture and Treatment:

    • Culture HepG2 cells and treat with 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, fenofibric acid, WY14643, or vehicle as described above.

  • RNA Extraction and cDNA Synthesis:

    • After 24 hours of treatment, harvest the cells and extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qPCR using primers specific for known PPARα target genes (e.g., CPT1A, ACOX1, PDK4) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[16][17]

    • The PCR program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

In Vivo Efficacy Assessment: High-Fat Diet-Induced Dyslipidemia Model in C57BL/6 Mice

This model is widely used to induce obesity and dyslipidemia that mimics aspects of the human condition, providing a robust system to evaluate the lipid-lowering effects of a test compound.[18][19][20] C57BL/6 mice are a commonly used inbred strain susceptible to diet-induced obesity.[19][21]

Protocol:

  • Animal Acclimatization and Diet Induction:

    • Acclimatize male C57BL/6 mice (6-8 weeks old) for at least one week with standard chow and water ad libitum.

    • Divide the mice into groups: (1) Control (standard chow), (2) High-Fat Diet (HFD) + Vehicle, (3) HFD + 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (at various doses), (4) HFD + Fenofibrate (reference control).

    • Feed the HFD groups a diet with 45-60% of calories from fat for 8-12 weeks to induce dyslipidemia.[18][21]

  • Compound Administration:

    • Administer the test compound and fenofibrate daily via oral gavage for the last 4 weeks of the HFD feeding period.

  • Endpoint Measurements:

    • Monitor body weight weekly.

    • At the end of the study, collect blood samples via cardiac puncture after a 4-6 hour fast.

    • Measure plasma levels of triglycerides, total cholesterol, LDL-cholesterol, and HDL-cholesterol using commercially available kits.

    • Harvest the liver and weigh it. A portion can be used for gene expression analysis (as described in the qRT-PCR protocol) to confirm target engagement in vivo.

  • Data Analysis:

    • Compare the lipid profiles and body/liver weights between the different treatment groups and the HFD + Vehicle group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualization of Key Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., 2-(2,3-Dimethylphenoxy)- 2-methylpropanoic acid) PPARa_RXR PPARα/RXR Heterodimer Agonist->PPARa_RXR Binds and Activates PPRE PPRE (PPAR Response Element) PPARa_RXR->PPRE Translocates to Nucleus and Binds Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein_Synthesis Protein Synthesis (Lipid Metabolism Enzymes) mRNA->Protein_Synthesis Translation Lipid_Metabolism Reduced Plasma Triglycerides Protein_Synthesis->Lipid_Metabolism Increased Fatty Acid Oxidation

Caption: PPARα Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Reporter_Assay Luciferase Reporter Gene Assay (HepG2 cells) qRT_PCR qRT-PCR for Target Genes (e.g., CPT1A, ACOX1) Reporter_Assay->qRT_PCR Confirm Functional Activity Animal_Model High-Fat Diet-Induced Dyslipidemia in Mice Reporter_Assay->Animal_Model Proceed if Active Treatment Compound Administration (Oral Gavage) Animal_Model->Treatment Endpoints Measure Plasma Lipids (Triglycerides, Cholesterol) Treatment->Endpoints

Caption: Preclinical Assessment Workflow.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the initial preclinical assessment of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid as a potential PPARα agonist. By employing a combination of well-validated in vitro and in vivo assays and comparing the results to established reference compounds, researchers can generate the necessary data to support its translational potential.

Positive outcomes from these studies, demonstrating potent and selective PPARα agonism coupled with significant lipid-lowering effects in animal models, would provide a strong rationale for further development. Subsequent investigations should include more comprehensive toxicology studies, pharmacokinetic profiling, and evaluation in more advanced models of atherosclerosis, such as the ApoE knockout mouse.[2][4]

References

  • Fenofibrate prevents body weight gain in male LDL receptor knock out... ResearchGate. Available at: [Link]

  • Effects of fenofibrate on lipid metabolism in adipose tissue of rats. PubMed. Available at: [Link]

  • What is the recommended dose of fenofibrate (Fibric acid derivative) for a patient with hypertriglyceridemia? Dr.Oracle. Available at: [Link]

  • Effects of low and high doses of fenofibrate on protein, amino acid, and energy metabolism in rat. NIH. Available at: [Link]

  • Fenofibrate Uses, Dosage, & Side Effects. Drugs.com. Available at: [Link]

  • Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. PubMed Central. Available at: [Link]

  • Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PubMed Central. Available at: [Link]

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PubMed Central. Available at: [Link]

  • High-fat feeding rapidly induces obesity and lipid derangements in C57BL/6N mice. NIH. Available at: [Link]

  • Involvement of PPARα and PPARγ in apoptosis and proliferation of human hepatocarcinoma HepG2 cells. PubMed. Available at: [Link]

  • Comparative Wy-14643 and fenofibrate feeding response in peroxisome... ResearchGate. Available at: [Link]

  • Effects of the PPARα agonist WY-14643 on plasma lipids, enzymatic activities and mRNA expression of lipid metabolism genes in a marine flatfish, Scopthalmus maximus. ResearchGate. Available at: [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. PubMed Central. Available at: [Link]

  • Activation of PPARα by Wy-14643 ameliorates systemic lipopolysaccharide-induced acute lung injury. PubMed Central. Available at: [Link]

  • Performance of HepaRG and HepG2 cells in the high-throughput micronucleus assay for in vitro genotoxicity assessment. ResearchGate. Available at: [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. Available at: [Link]

  • Quantitative analysis of PPAR expression by real-time RT–PCR in several... ResearchGate. Available at: [Link]

  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. NIH. Available at: [Link]

  • Effect of Diets on Plasma and Aorta Lipidome: A Study in the apoE Knockout Mouse Model. MDPI. Available at: [Link]

  • Metabolic parameters of C57BL/6 mice fed a standard chow (SD) or a high fat diet (HFD) for 14 weeks. ResearchGate. Available at: [Link]

  • Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning. NIH. Available at: [Link]

  • trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Oxford Academic. Available at: [Link]

  • Human PPARα Reporter Assay Kit. Indigo Biosciences. Available at: [Link]

  • EC50 values for activation of Xenopus, mouse, and human PPARs by the fibrate GW2331. Environmental Health Perspectives. Available at: [Link]

  • Features of Lipid Metabolism in Humanized ApoE Knockin Rat Models. MDPI. Available at: [Link]

  • Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment. PubMed Central. Available at: [Link]

  • Analyses of plasma cytokines, and lipids in Apoe knockout mice fed a... ResearchGate. Available at: [Link]

  • Luciferase Assay protocol. Emory University. Available at: [Link]

  • Serum lipid levels in C57BL/6Mlac mice fed a high-fat diet. ResearchGate. Available at: [Link]

  • C57Bl/6 N mice on a western diet display reduced intestinal and hepatic cholesterol levels despite a plasma hypercholesterolemia. PubMed Central. Available at: [Link]

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"independent verification of the biological activity of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to Verifying the Biological Activity of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the independent verification of the biological activity of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid. Given its structural analogy to the well-characterized hypolipidemic drug Gemfibrozil, this compound is hypothesized to function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. This document outlines the rationale, experimental design, and detailed protocols necessary to test this hypothesis, comparing its potential efficacy against established fibrates.

Introduction: The Scientific Premise

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid shares a core structural motif with the fibrate class of drugs, most notably Gemfibrozil. Fibrates are established therapeutic agents for dyslipidemia, a condition characterized by abnormal levels of lipids (triglycerides and cholesterol) in the blood. The primary mechanism of action for fibrates is the activation of PPARα, a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in lipid metabolism.[1][2]

Activation of PPARα leads to a cascade of beneficial effects on lipid profiles, including:

  • Increased synthesis of lipoprotein lipase, which enhances the clearance of triglycerides.[3]

  • Decreased production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.

  • Increased hepatic fatty acid oxidation.[4]

  • Increased production of apolipoproteins A-I and A-II, leading to elevated High-Density Lipoprotein (HDL) levels.[5]

Therefore, the central hypothesis is that 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid acts as a PPARα agonist, thereby exhibiting hypolipidemic properties. This guide provides the experimental pathway to rigorously validate this claim.

Logical Flow for Experimental Verification

The following diagram illustrates the logical progression of experiments designed to test our central hypothesis, moving from foundational safety assessments to direct mechanistic and functional validation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation A Cytotoxicity Assessment (Determine Safe Dosing) B Receptor Binding Assay (Direct PPARα Interaction?) A->B C Gene Expression Analysis (Functional Target Engagement?) B->C D Cell-Based Lipid Assay (Cellular Hypolipidemic Effect?) C->D E Induce Dyslipidemia in Animal Model D->E Proceed if in vitro activity is confirmed F Compound Administration (Treatment Group) E->F G Plasma Lipid Analysis F->G H Data Interpretation G->H

Caption: Workflow for verifying the biological activity of the test compound.

Comparative Profile: Expected Performance

Based on its structural similarity to Gemfibrozil, we can formulate a set of expected outcomes for 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid. The following table provides a hypothetical comparison, which the subsequent experimental protocols are designed to verify.

ParameterGemfibrozil (Reference)2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (Test Compound - Expected)Rationale for Expectation
Primary Target PPARα Agonist[3]PPARα AgonistStructural similarity to the fibrate class of drugs.
Effect on Triglycerides Significant Decrease[6]Significant DecreasePPARα activation enhances triglyceride clearance from the circulation.[7]
Effect on VLDL Decrease[5]DecreasePPARα activation reduces the production of Very Low-Density Lipoprotein (VLDL).[5]
Effect on HDL Moderate Increase[5]Moderate IncreasePPARα activation stimulates the synthesis of key HDL components like ApoA-I and ApoA-II.[5]
Receptor Binding Affinity (Ki) Micromolar rangeTo be determined (TBD)The binding affinity will determine the potency of the compound.
PPARα Target Gene Upregulation Confirmed (e.g., ACOX1, CPT1A)[8]ExpectedA direct consequence of PPARα activation is the increased transcription of its target genes.[9]

Detailed Experimental Protocols for Independent Verification

The following protocols are designed as self-validating systems. Each step is chosen to provide a clear, quantifiable endpoint that directly addresses a component of the central hypothesis.

In Vitro Experimental Suite

The initial phase of testing involves cell-based assays to establish cytotoxicity, confirm the mechanism of action, and observe a functional effect in a controlled environment. Human hepatoma cell lines (e.g., HepG2) are an excellent model system as the liver is a primary site of lipid metabolism and PPARα expression.[4][10]

Causality: Before testing for biological activity, it is imperative to determine the concentration range at which the test compound is not toxic to the cells. Cell death would confound the results of any subsequent assay. The MTT assay is a standard colorimetric method for assessing cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Cell Treatment: Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that shows >90% viability is considered the maximum non-toxic concentration for subsequent experiments.

Causality: This experiment directly tests the hypothesis that the compound physically interacts with the PPARα receptor. A competitive binding assay is used, where the test compound competes with a known radiolabeled PPARα ligand.[12]

Step-by-Step Methodology:

  • Reagents: You will need purified human PPARα ligand-binding domain (LBD), a known radiolabeled PPARα agonist (e.g., [³H]-GW7647), the test compound, and a scintillation proximity assay (SPA) system.[13]

  • Assay Setup: In a 96-well plate, combine the PPARα LBD, SPA beads, and the radiolabeled ligand at a concentration near its Kd.

  • Competition: Add varying concentrations of the unlabeled test compound (or Gemfibrozil as a positive control) to the wells.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (typically several hours at room temperature).[13]

  • Detection: Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.

  • Data Analysis: Plot the scintillation counts against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Causality: If the compound binds to PPARα, it should then activate it, leading to the increased transcription of its target genes.[9] This protocol quantifies the mRNA levels of known PPARα-responsive genes.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture HepG2 cells in 6-well plates until they reach ~80% confluency. Treat the cells with a non-toxic concentration of the test compound, Gemfibrozil (positive control), and a vehicle control for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for known human PPARα target genes (e.g., ACOX1, CPT1A, PDK4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[8]

  • Data Analysis: Calculate the relative fold change in gene expression for each target gene in the treated samples compared to the vehicle control using the ΔΔCt method. A significant increase in the expression of target genes indicates functional PPARα activation.

PPARα Signaling Pathway

The following diagram illustrates the molecular mechanism of action for a PPARα agonist.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound PPARα Agonist (e.g., Test Compound) PPAR PPARα compound->PPAR RXR RXR PPAR_RXR PPARα-RXR Heterodimer RXR->PPAR_RXR PPAR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Transcription Increased Transcription of Target Genes PPRE->Transcription FATP Proteins for Fatty Acid Uptake & Oxidation Transcription->FATP e.g., FATP, ACOX1, CPT1 Lipid_Metabolism Improved Lipid Profile (↓Triglycerides, ↑HDL) FATP->Lipid_Metabolism Modulates

Caption: PPARα agonist mechanism of action.

In Vivo Experimental Validation

Causality: While in vitro data is crucial for mechanistic understanding, in vivo studies are essential to confirm that the compound has the desired physiological effect in a whole organism. A dyslipidemia animal model is used to simulate the human disease state.[14]

Step-by-Step Methodology:

  • Animal Model Selection: The golden Syrian hamster is a suitable model due to its lipid metabolism closely resembling that of humans.[15] Male hamsters aged 6-8 weeks are commonly used.

  • Acclimatization: House the animals in a controlled environment for at least one week before the experiment begins.

  • Induction of Dyslipidemia: Feed the hamsters a high-fat diet (HFD) for 4-6 weeks to induce elevated plasma triglyceride and cholesterol levels.[15] A control group will receive a standard chow diet.

  • Group Formation: After the induction period, confirm dyslipidemia by measuring baseline plasma lipid levels. Then, randomize the HFD-fed animals into the following groups (n=8-10 per group):

    • HFD + Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • HFD + Gemfibrozil (reference drug, e.g., 100 mg/kg/day)

    • HFD + Test Compound (at least two different doses, e.g., 50 mg/kg/day and 100 mg/kg/day)

  • Compound Administration: Administer the compounds orally once daily for a period of 2-4 weeks.

  • Sample Collection: At the end of the treatment period, collect blood samples after an overnight fast.[16]

  • Biochemical Analysis: Analyze the plasma samples for:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C)

  • Data Analysis: Compare the lipid profiles of the treatment groups to the HFD vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in TG and TC, and an increase in HDL-C, would confirm the in vivo hypolipidemic activity.

References

  • U.S. Food and Drug Administration. (n.d.). LOPID - (Gemfibrozil Tablets, USP). accessdata.fda.gov. [Link]

  • Wikipedia. (2024). Gemfibrozil. [Link]

  • National Center for Biotechnology Information. (2022). Biological Activities of Natural Products II. PMC. [Link]

  • National Center for Biotechnology Information. (2023). Gemfibrozil - StatPearls. NCBI Bookshelf. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Gemfibrozil (Gemfibrizol)?. [Link]

  • YouTube. (2015). New biology and therapeutic targets for dyslipidemia and atherosclerosis inspired by human genetics. [Link]

  • PubMed. (n.d.). The mechanisms of action of PPARs. [Link]

  • YouTube. (2012). Peroxisome Proliferator-Activated Receptors PPARs Treatment & Prevention Of Diseases. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • PubMed Central. (n.d.). An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. [Link]

  • PubMed. (n.d.). In vivo model for dyslipidemia with diabetes mellitus in hamster. [Link]

  • PubMed Central. (n.d.). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. [Link]

  • Frontiers. (2024). Identification of PPREs and PPRE associated genes in the human genome: insights into related kinases and disease implications. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]

  • Wikipedia. (2024). PPAR agonist. [Link]

  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. [Link]

  • MDPI. (n.d.). In vitro Hypolipidemic and Antioxidant Effects of Leaf and Root Extracts of Taraxacum Officinale. [Link]

  • MDPI. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

  • PubMed. (2017). A Cell-Based Assay to Investigate Hypolipidemic Effects of Nonalcoholic Fatty Liver Disease Therapeutics. [Link]

  • AA Blocks. (n.d.). 2-Methyl-2-phenoxypropanoic acid. [Link]

  • Semantic Scholar. (n.d.). Selecting an Appropriate Animal Model for Dyslipidemia. [Link]

  • ResearchGate. (2020). Guidelines for cell viability assays. [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gemfibrozil?. [Link]

  • Reactome. (n.d.). PPARA activates gene expression. [Link]

  • Patsnap Synapse. (2024). What are PPAR agonists and how do they work?. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Animal Models of Hyperlipidemia: An Overview. [Link]

  • Oxford Academic. (n.d.). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. [Link]

  • PubMed Central. (n.d.). PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues. [Link]

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  • PubMed Central. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • PubMed. (n.d.). Radioligand Binding Methods: Practical Guide and Tips. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (Common Name: Gemfibrozil ; CAS: 25812-30-0 ) is a fibrate-class pharmaceutical ingredient.[1] Due to its high environmental persistence and potential for bioaccumulation in aquatic systems, under no circumstances should this compound be discharged into municipal sewage or sinks.

The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste management facility. This guide outlines the segregation, handling, and destruction protocols required to ensure regulatory compliance and environmental stewardship.[2]

Part 1: Chemical Profile & Hazard Identification

To properly dispose of this compound, you must first understand its stability and reactivity. This molecule contains a carboxylic acid group and an ether linkage attached to an aromatic ring.[3] These features dictate its incompatibility with strong oxidizers and its persistence in the environment.

PropertyDataRelevance to Disposal
CAS Number 25812-30-0Use this for waste manifesting and inventory tracking.
Molecular Formula C₁₅H₂₂O₃High carbon content makes it suitable for thermal destruction.
Water Solubility Low (0.01 mg/mL)Precipitates in water; difficult to flush, leads to clogged drains and persistent contamination.
GHS Hazards H302 (Harmful if swallowed)H315/H319 (Irritant)H412 (Aquatic Toxicity)Requires specific PPE (nitrile gloves, eye protection) during waste transfer.
RCRA Status (USA) Non-Listed (Not P or U listed)*Must be characterized as "Non-Halogenated Organic Waste" (often State-regulated).

Critical Note: While not federally listed as a P- or U-waste under US EPA RCRA regulations, best practice in pharmaceutical development dictates treating it as Hazardous Chemical Waste due to its biological activity.

Part 2: Waste Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent accidental reactions (e.g., exothermic neutralization) and to ensure the incinerator receives a homogenous fuel blend.

Segregation Logic:

  • Do NOT mix with Oxidizers: The ether linkage is susceptible to oxidation, potentially forming unstable peroxides over time if mixed with strong oxidizers (e.g., nitric acid, peroxides).

  • Do NOT mix with Aqueous Basic Waste: Mixing with strong bases (NaOH) will deprotonate the carboxylic acid, increasing water solubility and making containment more difficult in the event of a leak.

Visual Workflow: Waste Stream Decision Tree

WasteSegregation cluster_legend Disposal Stream Destination Start Waste Generation (Gemfibrozil) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid BinSolid Solid Organic Waste Bin (Yellow/Black Label) Solid->BinSolid Double bag SolventCheck Solvent Type? Liquid->SolventCheck BinHal Halogenated Waste (If DCM/Chloroform used) SolventCheck->BinHal Contains Halogens BinNonHal Non-Halogenated Waste (Methanol/Ethanol/DMSO) SolventCheck->BinNonHal No Halogens Incinerator High-Temp Incineration (>850°C) BinSolid->Incinerator BinHal->Incinerator BinNonHal->Incinerator

Figure 1: Decision logic for segregating Gemfibrozil waste at the point of generation.

Part 3: Operational Disposal Procedures
Scenario A: Routine Solid Waste (Expired/Excess Powder)

Context: Disposal of pure API or contaminated weighing boats/PPE.

  • Containment: Place the solid substance in a clear polyethylene bag. Twist and tape the neck of the bag to seal it.

  • Secondary Containment: Place the sealed bag into a secondary bag (double-bagging) or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (Gemfibrozil)"

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Mother Liquors/HPLC Effluent)

Context: Disposal of reaction mixtures or analytical samples.

  • Compatibility Check: Ensure the solution pH is between 4 and 10. If highly acidic or basic, neutralize carefully before adding to the central carboy to prevent heat generation.

  • Solvent Identification:

    • If dissolved in Methanol/DMSO : Pour into Non-Halogenated waste carboy.

    • If dissolved in Dichloromethane (DCM) : Pour into Halogenated waste carboy.

  • Venting: Ensure the waste container is equipped with a safety funnel with a latching lid to prevent evaporation of the solvent carrier.

Scenario C: Spill Cleanup Protocol

Context: Accidental release of powder on the benchtop.

  • PPE: Don nitrile gloves, lab coat, and safety glasses. If the spill is >50g, wear an N95 dust mask to prevent inhalation.

  • Dry Cleanup: Do not wet the powder initially (this spreads the contamination). Scoop or sweep the powder gently into a dustpan.

  • Wet Decontamination:

    • Wet a paper towel with a dilute surfactant (soap and water) or ethanol.

    • Wipe the area from the outside in.

  • Disposal: Place the powder and all contaminated wipes into a dedicated solid waste bag. Label as "Debris contaminated with Gemfibrozil."

Part 4: Destruction Mechanism (The "Black Box")

Why do we insist on incineration?

The chemical structure of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid includes a stable ether bond and an aromatic ring . These structures are resistant to biological degradation in wastewater treatment plants (WWTPs). If released, they persist in the environment, acting as endocrine disruptors in aquatic life.

The Incineration Standard:

  • Process: High-temperature oxidation.

  • Temperature: Minimum 850°C (often >1100°C for pharmaceutical waste).[2]

  • Residence Time: >2 seconds.

  • Chemistry:

    
    
    At these temperatures, the aromatic ring is cleaved, and the ether linkage is mineralized completely into carbon dioxide and water, eliminating the biological hazard.
    
Part 5: Regulatory Compliance (USA/EU)
  • United States (EPA/RCRA):

    • While not explicitly listed, this material should be managed as Class 9 Miscellaneous Dangerous Goods during transport if in bulk.

    • Waste Code: If the formulation contains ignitable solvents (e.g., ethanol), use code D001 .[5] If pure, use the generator's code for "Non-Regulated Pharmaceutical Waste" (often State-Specific codes apply, e.g., California's toxic waste criteria).

  • European Union:

    • EWC Code: 18 01 09 (medicines other than those mentioned in 18 01 08).

    • Disposal must follow Directive 2008/98/EC on waste.

References
  • PubChem. (n.d.). Gemfibrozil (Compound).[1][3][6] National Library of Medicine. Retrieved February 11, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Management of Pharmaceutical Hazardous Waste. EPA.gov.[7] Retrieved February 11, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Gemfibrozil.[3][4][6] Retrieved February 11, 2026, from [Link]

Sources

Personal protective equipment for handling 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid belongs to the class of phenoxy-isobutyric acid derivatives. Structurally, it acts as a close analogue to fibrates (e.g., Clofibric acid, Gemfibrozil), which are Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

Critical Safety Insight: While often classified primarily as an irritant (Skin/Eye/Respiratory), this compound must be handled with Potent Compound protocols (Occupational Exposure Band 2 or 3) due to its likely pharmacological activity on lipid metabolism. The lipophilic phenoxy moiety facilitates dermal absorption, while the carboxylic acid tail poses a direct corrosive risk to mucous membranes.

Hazard Characterization (GHS/CLP)
Hazard ClassCodeDescriptionMechanism of Action
Acute Toxicity H302Harmful if swallowedSystemic absorption; potential hepatic stress.
Skin Irritation H315Causes skin irritationAcidic proton donation disrupts dermal pH barrier.
Eye Irritation H319Causes serious eye irritationDirect corneal protein denaturation (Acidic).
STOT-SE H335Respiratory irritationInhalation of fine dust triggers mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following specifications are derived from the compound's physiochemical properties (Lipophilicity + Acidity).

Protection ZoneMinimum SpecificationTechnical Rationale
Respiratory N95 (US) / P2 (EU) (For <1g handling)P100 / P3 (For >1g or open handling)The solid powder is prone to static charge and aerosolization. Simple surgical masks provide zero protection against bioactive dusts.
Dermal (Hands) Nitrile (Double Gloved) Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm)Why Nitrile? Latex is permeable to lipophilic phenoxy compounds. Double gloving creates a sacrificial outer layer against the acidic corrosivity.
Ocular Chemical Splash Goggles (ANSI Z87.1+ / EN 166)Safety glasses are insufficient for powders. Air currents can carry acidic dust around lenses, causing severe corneal etching.
Body Lab Coat (High-neck, knit cuffs) Material: Poly-cotton or TyvekKnit cuffs prevent powder migration up the wrist—a common exposure route during weighing.

Operational Protocol: The "Zero-Exposure" Weighing Workflow

The highest risk of exposure occurs during the transfer of the solid solid. Follow this self-validating protocol.

Phase A: Engineering Setup
  • Static Control: Place an ionizing bar or anti-static gun inside the fume hood. Phenoxy acids are often fluffy, electrostatic powders that "jump" away from spatulas.

  • Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s . Too high (>0.6 m/s) will blow the powder; too low (<0.3 m/s) risks containment breach.

Phase B: Transfer Logic
  • Tare External: Tare your receiving vessel (vial/flask) before opening the source container to minimize open-container time.

  • The "Tunnel" Technique: Do not lift the spatula high. Keep the transfer path within 5cm of the work surface to minimize the settling radius of any dust.

  • Solvent Trap: If dissolving immediately, add the solvent to the solid gently down the side of the vessel to avoid displacing a dust cloud.

Phase C: Decontamination
  • Acid Neutralization: Wipe all surfaces with a 5% Sodium Bicarbonate (NaHCO₃) solution. This converts the insoluble acid into its water-soluble sodium salt (2-(2,3-dimethylphenoxy)-2-methylpropanoate), allowing for safe removal.

  • Solvent Wash: Follow with a water rinse, then 70% Ethanol.

Visualization: Handling & Decision Logic

Diagram 1: Operational Safety Workflow

This workflow enforces a "Check-Act-Verify" loop to prevent exposure.

SafetyProtocol Start START: Handling Request RiskAssess Risk Assessment: Quantity > 1g? Start->RiskAssess StdPPE Standard PPE: Nitrile + N95 + Goggles RiskAssess->StdPPE No (<1g) HighPPE Enhanced PPE: Double Nitrile + P100/PAPR RiskAssess->HighPPE Yes (>1g) Hood Fume Hood Handling StdPPE->Hood Weighing Weighing Procedure (Use Anti-Static Gun) Hood->Weighing Containment Powder Containment Hood (HEPA Filtered) HighPPE->Containment Containment->Weighing Dissolution Dissolution (Solvent Addition) Weighing->Dissolution Decon Decon: 5% NaHCO3 Wash (Neutralize Acid) Dissolution->Decon Disposal Disposal: Chemical Incineration Decon->Disposal

Caption: Workflow logic determining PPE intensity based on quantity and containment requirements.

Diagram 2: Waste Stream Decision Tree

Improper disposal of bioactive organic acids is a regulatory violation. Use this logic.

WasteStream Waste Waste Generated Type State? Waste->Type Solid Solid Waste (Contaminated Wipes/Powder) Type->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) Type->Liquid BinA Bin A: Solid Hazardous (Incineration) Solid->BinA Halogen Halogenated Solvent? Liquid->Halogen BinB Bin B: Non-Halogenated Organic Halogen->BinB No (e.g., Ethanol) BinC Bin C: Halogenated Organic Halogen->BinC Yes (e.g., DCM)

Caption: Disposal segregation logic to prevent incompatible waste mixing and ensure regulatory compliance.

Emergency Response Procedures

A. Ocular Exposure (Acid Burn Risk)
  • Immediate Action: Do not rub eyes. The grit will scratch the cornea.

  • Protocol: Flush with tepid water or saline for 15 minutes minimum . Hold eyelids open to ensure irrigation of the fornices (corners).

  • Medical: Seek ophthalmological evaluation immediately. Acid burns can cause delayed protein coagulation.

B. Spills (Powder)
  • Do NOT use a brush or broom (generates dust).

  • Protocol:

    • Cover spill with wet paper towels (dampened with water or dilute bicarbonate) to suppress dust.

    • Wipe inward from the perimeter to the center.

    • Place all waste in a sealed bag labeled "Hazardous Chemical Waste: Organic Acid."

References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General Handling of Organic Acids).

  • PubChem. Compound Summary: 2-Methyl-2-phenoxypropanoic acid (Structural Analogue). National Library of Medicine. (Hazard Classification H315/H319).[1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). (PPE Selection Criteria).

  • European Chemicals Agency (ECHA). Guidance on the safe use of chemicals (REACH). (Risk Management Measures).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.